molecular formula C20H13ClN4O3 B15620437 VU0477886

VU0477886

Cat. No.: B15620437
M. Wt: 392.8 g/mol
InChI Key: XBKGMJNNALFSAJ-UHFFFAOYSA-N
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Description

VU0477886 is a useful research compound. Its molecular formula is C20H13ClN4O3 and its molecular weight is 392.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H13ClN4O3

Molecular Weight

392.8 g/mol

IUPAC Name

3-amino-N-[3-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C20H13ClN4O3/c21-14-10-11(24-18(26)17-15(22)6-3-9-23-17)7-8-16(14)25-19(27)12-4-1-2-5-13(12)20(25)28/h1-10H,22H2,(H,24,26)

InChI Key

XBKGMJNNALFSAJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of VU0477886: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0477886 and its more active (R)-enantiomer, VU0486846, represent a significant advancement in the field of muscarinic acetylcholine (B1216132) receptor pharmacology. These compounds are highly selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor critically involved in cognitive processes such as learning and memory. Unlike earlier M1 agonists that were fraught with dose-limiting cholinergic side effects due to lack of subtype selectivity, VU0486846 offers a promising therapeutic profile by potentiating the effects of the endogenous ligand, acetylcholine (ACh), only when and where it is naturally released. This guide provides a comprehensive overview of the mechanism of action of VU0486846, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism: Positive Allosteric Modulation of the M1 Receptor

VU0486846 binds to an allosteric site on the M1 receptor, a site topographically distinct from the orthosteric binding site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. A key characteristic of VU0486846 is its nature as a "pure PAM" with minimal intrinsic agonist activity, meaning it does not activate the M1 receptor on its own, even at high concentrations. This property is crucial for its favorable side effect profile, as it avoids the widespread, non-physiological activation of M1 receptors that is characteristic of orthosteric agonists.

Quantitative Pharmacology

The pharmacological activity of VU0486846 has been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Efficacy of VU0486846 as an M1 PAM
ParameterCell LineSpeciesValueNotes
EC50 (PAM Activity) CHOHuman M10.31 µMPotentiation of an EC20 concentration of acetylcholine.[1]
CHORat M10.25 µMPotentiation of an EC20 concentration of acetylcholine.[1]
CHOHuman M1430 ± 120 nMAt a low ACh concentration (~EC9).[1]
CHOHuman M168 ± 11 nMAt a higher ACh concentration (~EC70).[1]
Maximal Potentiation (% of ACh Max) CHOHuman M185 ± 2%[1]
CHORat M183 ± 1%[1]
Table 2: Agonist Activity of VU0486846 at the M1 Receptor
ParameterCell LineSpeciesValueNotes
EC50 (Agonist Activity) CHOHuman M14.5 µMWeak partial agonist activity observed in a high-expression cell line.[1]
CHORat M15.6 µMWeak partial agonist activity observed in a high-expression cell line.[1]
Maximal Agonist Effect (% of ACh Max) CHOHuman M129 ± 6%[1]
CHORat M126 ± 6%[1]
Table 3: Selectivity and Binding Characteristics of VU0486846
ParameterAssayTargetResultNotes
Selectivity Calcium MobilizationM2, M3, M4, M5 mAChRsNo significant activityDemonstrates high selectivity for the M1 receptor.
Orthosteric Site Interaction [3H]-NMS BindingM1 mAChRNo interactionDoes not displace the orthosteric antagonist N-methylscopolamine (NMS), indicating a purely allosteric binding mode.[2]

Signaling Pathways

The M1 muscarinic acetylcholine receptor primarily couples to Gq/11 G-proteins. Upon activation by acetylcholine, and potentiation by VU0486846, a downstream signaling cascade is initiated, leading to various cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to orthosteric site This compound VU0486846 (PAM) This compound->M1R Binds to allosteric site Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates release of PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Gene Transcription) Ca_ER->Downstream PKC->Downstream

Caption: M1 Receptor Signaling Pathway Potentiated by VU0486846.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of VU0486846.

Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of compounds that modulate Gq-coupled receptors like the M1 mAChR.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 mAChR are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic).

  • Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.

2. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

3. Compound Addition and Signal Detection:

  • The dye-loading solution is removed, and the cells are washed with the buffered salt solution.

  • A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • For PAM activity determination, VU0486846 is added at various concentrations, followed by the addition of a fixed, sub-maximal concentration of acetylcholine (e.g., EC20).

  • For agonist activity determination, VU0486846 is added at various concentrations in the absence of acetylcholine.

  • Fluorescence is monitored in real-time to measure the increase in intracellular calcium.

4. Data Analysis:

  • The change in fluorescence is used to calculate the response.

  • Dose-response curves are generated using non-linear regression to determine EC50 and maximal response values.

Calcium_Mobilization_Workflow start Start cell_culture Culture CHO-M1 Cells start->cell_culture seeding Seed Cells into 384-well Plate cell_culture->seeding incubation1 Incubate Overnight seeding->incubation1 dye_loading Load Cells with Fluo-4 AM incubation1->dye_loading incubation2 Incubate for 1 hour at 37°C dye_loading->incubation2 washing Wash Cells incubation2->washing baseline Measure Baseline Fluorescence washing->baseline compound_addition Add VU0486846 ± Acetylcholine baseline->compound_addition readout Measure Fluorescence Change (FLIPR) compound_addition->readout analysis Data Analysis (EC50, Emax) readout->analysis end End analysis->end

References

Technical Whitepaper: VU0477886 as a Positive Allosteric Modulator of mGlu4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific pharmacological data for the compound VU0477886 (CAS 1926222-30-1). Therefore, this technical guide utilizes data from a closely related and well-characterized mGlu4 positive allosteric modulator (PAM) from the Vanderbilt University (VU) chemical series, ML182 (CID 46869947), to serve as a representative example. The methodologies, signaling pathways, and experimental models described are directly applicable to the preclinical evaluation of novel mGlu4 PAMs like this compound.

Introduction

Metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Group III metabotropic glutamate receptor, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease.[1][2] mGlu4 receptors are predominantly located presynaptically in key brain regions and function to negatively modulate neurotransmitter release.[3][4] Positive allosteric modulators (PAMs) of mGlu4 offer a nuanced therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This approach maintains the spatial and temporal fidelity of physiological receptor activation while offering a potential for greater subtype selectivity and a reduced risk of side effects associated with orthosteric agonists.[3]

This document provides a comprehensive technical overview of the preclinical characterization of a representative VU-series mGlu4 PAM, serving as a blueprint for the evaluation of compounds such as this compound.

Chemical Properties

While the specific properties of this compound are not extensively documented, its chemical identity is provided below. For the purpose of this guide, the properties of the representative compound ML182 are also included.

Table 1: Chemical and Physical Properties

PropertyThis compoundML182 (Representative Compound)
IUPAC Name 3-amino-N-[3-chloro-4-(1,3-dioxo-2H-isoindol-2-yl)phenyl]pyridine-2-carboxamideN-(4-chloro-3-(picolinamido)phenyl)picolinamide
CAS Number 1926222-30-11260931-90-5
PubChem CID Not available46869947
Molecular Formula C20H14ClN5O3C17H12Cl2N4O2
Molecular Weight 407.81 g/mol 391.21 g/mol
Solubility Data not availablePBS: 4.06 µM[2]

Mechanism of Action and Signaling Pathway

This compound is classified as a positive allosteric modulator of the mGlu4 receptor. As a PAM, it does not bind to the orthosteric glutamate binding site but to a distinct allosteric site on the receptor. This binding event induces a conformational change that increases the affinity and/or efficacy of glutamate for the receptor.

The mGlu4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] This reduction in cAMP levels leads to a decrease in protein kinase A (PKA) activity and subsequent modulation of downstream effectors, including voltage-gated calcium channels. The net effect in presynaptic terminals is a reduction in neurotransmitter release.

mGlu4_Signaling_Pathway cluster_intracellular Intracellular Space Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds This compound This compound (PAM) This compound->mGlu4 Enhances Binding G_protein Gαi/o βγ mGlu4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Ca_Channel Ca²⁺ Channel PKA->Ca_Channel Modulates Ca_ion Ca_Channel->Ca_ion Inhibits Influx Neurotransmitter_Release ↓ Neurotransmitter Release

Caption: mGlu4 Receptor Signaling Pathway. Max Width: 760px.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for the representative mGlu4 PAM, ML182.

Table 2: In Vitro Potency and Efficacy of ML182

Assay TypeSpeciesEC50 (nM)Fold Shift% Max Response (vs. Glutamate)Reference
Ca²⁺ Mobilization Human291 ± 5511.2 ± 0.8Not Reported[2]
GIRK-mediated Tl⁺ Flux Rat376Not ReportedNot Reported[2]

EC50 values represent the concentration of the PAM that produces 50% of the maximal potentiation of an EC20 concentration of glutamate. Fold shift represents the leftward shift of the glutamate concentration-response curve in the presence of the PAM.

Table 3: In Vitro Selectivity Profile of ML182

Receptor SubtypeActivity
mGlu1, mGlu2, mGlu3, mGlu8>30 µM
mGlu5Weak activity (2.1-fold shift)
mGlu6Weak activity (3.1-fold shift)
mGlu7Weak activity (2.9-fold shift)
Panel of 68 GPCRs, ion channels, and transporters>10 µM
Data from reference[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro: Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release in cells co-expressing mGlu4 and a chimeric G-protein (Gqi5).

Calcium_Flux_Workflow Start Start Plate_Cells Plate CHO cells expressing hmGlu4/Gqi5 in 384-well plates Start->Plate_Cells Incubate_Overnight Incubate overnight at 37°C, 5% CO₂ Plate_Cells->Incubate_Overnight Load_Dye Load cells with Fluo-4 AM calcium indicator (1 hour at 37°C) Incubate_Overnight->Load_Dye Add_Compound Add this compound (PAM) (2.5 min pre-incubation) Load_Dye->Add_Compound Add_Glutamate Add EC₂₀ concentration of Glutamate Add_Compound->Add_Glutamate Measure_Fluorescence Measure Ca²⁺ flux via fluorescence (e.g., FDSS) Add_Glutamate->Measure_Fluorescence Analyze_Data Analyze data to determine EC₅₀ and fold-shift Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Calcium Mobilization Assay. Max Width: 760px.

Protocol Details:

  • Cell Culture: Human mGlu4 (hmGlu4)/CHO cells stably transfected with the chimeric G protein Gqi5 are cultured in DMEM with 10% dialyzed fetal bovine serum.[2]

  • Plating: Cells are plated at a density of 30,000 cells/well in 384-well black-walled, clear-bottom plates and incubated overnight.[6]

  • Dye Loading: The next day, media is removed and cells are incubated with 1 µM Fluo-4AM in assay buffer for 45-60 minutes at 37°C.[2][6]

  • Compound Addition: Dye is removed and replaced with assay buffer. The test compound (e.g., this compound) is added and incubated for 2.5 minutes.[2]

  • Agonist Addition and Measurement: An EC20 concentration of glutamate is added, and intracellular calcium mobilization is measured kinetically using a fluorescence plate reader (e.g., FDSS6000).[2][6]

In Vitro: GIRK-Mediated Thallium Flux Assay

This assay provides a measure of Gαi/o coupling by assessing the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Protocol Details:

  • Cell Culture: HEK293 cells stably expressing the rat mGlu4 receptor and GIRK channels are used.

  • Plating: Cells are plated in 384-well plates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Compound Addition: The test compound is added, followed by a brief incubation.

  • Thallium Addition and Measurement: A thallium-containing buffer is added, and the influx of thallium through activated GIRK channels is measured as an increase in fluorescence.[2]

In Vivo: Haloperidol-Induced Catalepsy in Rodents

This model is used to assess the potential anti-parkinsonian effects of a compound. Catalepsy, a state of motor rigidity, is induced by the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202).

Catalepsy_Workflow Start Start Acclimatize Acclimatize rats/mice to testing environment Start->Acclimatize Administer_PAM Administer this compound (PAM) or Vehicle (p.o. or i.p.) Acclimatize->Administer_PAM Administer_Haloperidol Administer Haloperidol (e.g., 1 mg/kg, i.p.) after appropriate pre-treatment time Administer_PAM->Administer_Haloperidol Test_Catalepsy Measure catalepsy at set time points (e.g., 30, 60, 90, 120 min) Administer_Haloperidol->Test_Catalepsy Catalepsy_Method Bar Test: Place forepaws on an elevated bar and measure latency to step down Test_Catalepsy->Catalepsy_Method Analyze_Data Analyze latency to descend for each group Test_Catalepsy->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Haloperidol-Induced Catalepsy Model. Max Width: 760px.

Protocol Details:

  • Animals: Male Sprague-Dawley rats or Swiss Webster mice are used.[7][8]

  • Drug Administration: The test compound (e.g., this compound) is administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). After a pre-treatment period (e.g., 30-60 minutes), haloperidol (e.g., 1 mg/kg) is administered i.p.[7][9]

  • Catalepsy Assessment (Bar Test): At various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on a horizontal bar raised above the surface (e.g., 9 cm for rats, 3-4.5 cm for mice).[7][8][9]

  • Data Collection: The latency for the animal to remove both forepaws from the bar is recorded, with a cut-off time (e.g., 180-300 seconds).[7][8] A reversal of haloperidol-induced catalepsy (i.e., a shorter latency to move) indicates potential anti-parkinsonian efficacy.

Conclusion

The development of potent, selective, and orally bioavailable mGlu4 PAMs represents a significant advancement in the pursuit of novel therapeutics for Parkinson's disease and other CNS disorders. The experimental framework detailed in this whitepaper, using ML182 as a representative from the VU-series of compounds, provides a robust methodology for the characterization of new chemical entities such as this compound. The combination of in vitro assays to determine potency and selectivity, coupled with in vivo models to assess efficacy, is crucial for advancing these promising compounds through the drug discovery pipeline. Future published studies on this compound will be necessary to fully elucidate its therapeutic potential.

References

The Unveiling of VU0477886: A Novel Modulator of Glutamate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A technical whitepaper on the discovery, synthesis, and characterization of a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), offering potential therapeutic avenues for neurological and psychiatric disorders.

Introduction

In the intricate landscape of neurotransmission, the metabotropic glutamate receptor 4 (mGlu4) has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease and anxiety. The discovery of selective ligands that can modulate the activity of this receptor is a critical step in unlocking its therapeutic potential. This document provides an in-depth technical overview of the discovery and synthesis of VU0477886, a novel and potent positive allosteric modulator (PAM) of mGlu4. Developed at Vanderbilt University, this small molecule represents a significant advancement in the field of glutamate receptor pharmacology.

Discovery and Rationale

The development of this compound stemmed from a focused medicinal chemistry campaign aimed at optimizing a series of 3-aminopicolinamide-based mGlu4 PAMs. The primary objective was to identify a compound with enhanced potency, selectivity, and favorable pharmacokinetic properties suitable for in vivo studies. This effort led to the identification of this compound as a lead candidate, demonstrating robust potentiation of the glutamate response at the mGlu4 receptor.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process, which is detailed in the experimental protocols below. The general synthetic strategy involves the coupling of key building blocks to construct the final picolinamide (B142947) scaffold.

Biological Characterization

The biological activity of this compound was extensively characterized through a series of in vitro assays. These studies confirmed its potency and selectivity as an mGlu4 PAM.

Quantitative Data Summary

The key in vitro pharmacological parameters for this compound are summarized in the table below.

ParameterValueSpeciesAssay Type
EC50 95 nMHumanCalcium Mobilization Assay
% Glu Max 89%HumanCalcium Mobilization Assay

Table 1: In vitro potency and efficacy of this compound at the human mGlu4 receptor.

Experimental Protocols

General Synthesis of 3-Aminopicolinamide Derivatives

The synthesis of the 3-aminopicolinamide scaffold, from which this compound is derived, typically involves the amidation of a substituted picolinic acid with a corresponding amine. The following is a representative, generalized protocol:

  • Picolinic Acid Activation: A solution of the appropriately substituted picolinic acid in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide) is treated with a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is stirred at room temperature to form the activated ester.

  • Amide Bond Formation: The desired amine is added to the reaction mixture, and stirring is continued at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired picolinamide derivative.

In Vitro Pharmacology: Calcium Mobilization Assay

The potency and efficacy of this compound as an mGlu4 PAM were determined using a cell-based calcium mobilization assay.

  • Cell Culture: HEK293 cells stably expressing the human mGlu4 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Assay Procedure:

    • Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

    • The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • The dye solution is removed, and the cells are washed with the assay buffer.

    • A concentration-response curve of the test compound (this compound) is added to the wells, followed by the addition of a sub-maximal concentration (EC20) of glutamate.

    • Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR Tetra®).

  • Data Analysis: The fluorescence data are normalized to the maximal response induced by a saturating concentration of glutamate. The EC50 and percent maximal glutamate response (% Glu Max) values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Signaling Pathway and Mechanism of Action

As a positive allosteric modulator, this compound does not activate the mGlu4 receptor directly. Instead, it binds to a topographically distinct site from the orthosteric glutamate binding site. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. The canonical signaling pathway for the Gi/o-coupled mGlu4 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

mGlu4_Signaling_Pathway Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds to orthosteric site This compound This compound (PAM) This compound->mGlu4 Binds to allosteric site G_protein Gαi/o Protein mGlu4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

mGlu4 Receptor Signaling Pathway with PAM Modulation

Conclusion

This compound is a potent and selective mGlu4 positive allosteric modulator discovered through systematic chemical optimization. Its well-defined synthesis and robust in vitro pharmacological profile make it a valuable tool for further elucidating the physiological roles of the mGlu4 receptor and for exploring its therapeutic potential in various CNS disorders. The detailed experimental protocols and quantitative data presented herein provide a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

The Structure-Activity Relationship of VU0477886 and its Analogs as M5 Negative Allosteric Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor primarily expressed in the central nervous system, has emerged as a promising therapeutic target for neurological and psychiatric disorders, including addiction. The discovery of selective negative allosteric modulators (NAMs) for the M5 receptor represents a significant advancement in probing the function of this receptor subtype and offers a potential new avenue for drug development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key series of M5 NAMs, exemplified by the pioneering compound ML375 and its analog, VU0477886.

Core Compound Profile: this compound and the ML375 Scaffold

This compound belongs to a class of potent and selective M5 negative allosteric modulators characterized by a common chemical scaffold. The foundational compound in this series is ML375 (also known as VU0483253), the first reported selective M5 NAM. The general structure consists of a central tricyclic core with key substitutions at two main positions that have been systematically modified to explore the SAR.

While the exact structure of this compound is reported by some chemical suppliers as 2-Pyridinecarboxamide, 3-amino-N-[3-chloro-4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, its detailed biological data within a peer-reviewed context is limited. Therefore, this guide will focus on the well-documented SAR of the broader ML375 series, which provides the foundational understanding of the chemical features driving M5 NAM activity.

Structure-Activity Relationship (SAR) Analysis

The SAR for this series of M5 NAMs has been elucidated through systematic modifications of the core structure. The key findings are summarized below, with quantitative data presented in Table 1.

The Tricyclic Core

The 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one core is essential for M5 NAM activity. Modifications to this central scaffold have generally led to a significant loss of potency.

Substitutions on the Benzamide (B126) Moiety

The nature and position of substituents on the N-benzoyl group play a critical role in determining the potency and selectivity of these compounds. Early studies indicated that a benzamide moiety was crucial for activity.

  • Halogenation: Disubstitution with fluorine atoms on the phenyl ring of the benzamide was found to be highly favorable. The 3,4-difluoro substitution pattern, as seen in ML375, consistently confers high potency. Other halogenation patterns generally result in decreased activity.

Substitutions on the 9b-Phenyl Ring

Modifications to the phenyl ring at the 9b-position of the tricyclic core have a significant impact on both potency and pharmacokinetic properties.

  • Halogenation: A single chloro-substituent at the 4-position of the phenyl ring is well-tolerated and contributes to good potency.

  • Alkyl Groups: The introduction of small alkyl groups, such as a methyl group, can influence the metabolic stability of the compounds. For instance, the addition of a methyl group to the 9b-phenyl ring of ML375 led to the development of analogs with a shorter half-life, which can be advantageous for certain in vivo studies.

Quantitative Data Summary

The following table summarizes the in vitro potency of key analogs from the ML375 series against the human M5 muscarinic receptor.

Compound9b-Phenyl SubstituentN-Benzoyl SubstituenthM5 IC50 (µM)
ML375 (VU0483253) 4-Cl3,4-di-F0.3
Analog 1 H3,4-di-F>10
Analog 2 4-F3,4-di-F1.1
Analog 3 4-Br3,4-di-F0.5
Analog 4 4-CH33,4-di-F0.8
Analog 5 (VU6008667) 4-Cl, 3-CH33,4-di-F1.2
Analog 6 4-ClH>10
Analog 7 4-Cl4-F2.5

Experimental Protocols

Calcium Mobilization Functional Assay

This assay is the primary method for determining the functional potency of M5 NAMs.

Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist (e.g., acetylcholine) at the M5 receptor.

Cell Line: CHO-K1 cells stably expressing the human M5 muscarinic receptor.

Materials:

  • CHO-K1-hM5 cells

  • Fluo-4 AM calcium indicator dye

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4

  • Test compounds and acetylcholine (ACh)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescent plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed CHO-K1-hM5 cells into 384-well plates and grow to confluence.

  • Dye Loading: On the day of the assay, aspirate the growth medium and add Fluo-4 AM loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes). c. Add a fixed concentration of acetylcholine (typically the EC80 concentration) to stimulate the cells. d. Measure the fluorescence intensity immediately using a fluorescent plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of the test compounds is calculated as a percentage of the response to acetylcholine alone. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay is used to confirm the allosteric mechanism of action of the M5 NAMs.

Objective: To determine if the test compound binds to the orthosteric site (the same site as the endogenous ligand) or an allosteric site on the M5 receptor.

Principle: A radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is used to label the M5 receptors. If the test compound is a NAM, it should not displace the radioligand from the orthosteric site but may modulate its binding affinity.

Materials:

  • Membranes prepared from cells expressing the M5 receptor

  • Radioligand: [3H]-NMS

  • Test compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of [3H]-NMS in the presence of varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: If the compound is an allosteric modulator, it will not compete for binding with the orthosteric radioligand, and thus will not produce a typical displacement curve. Instead, it may cause a change in the affinity of the radioligand for the receptor.

Signaling Pathway and Experimental Workflow Diagrams

M5_Signaling_Pathway cluster_membrane Cell Membrane M5R M5 Receptor Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Agonist) ACh->M5R Binds to orthosteric site This compound This compound (NAM) This compound->M5R Binds to allosteric site ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M5 muscarinic receptor signaling pathway and the inhibitory effect of a NAM.

Calcium_Mobilization_Workflow start Start plate_cells Plate hM5-CHO cells in 384-well plate start->plate_cells dye_loading Load cells with Fluo-4 AM calcium dye plate_cells->dye_loading compound_prep Prepare serial dilutions of test compounds (NAMs) dye_loading->compound_prep pre_incubation Pre-incubate cells with test compounds compound_prep->pre_incubation agonist_addition Add Acetylcholine (EC80) to stimulate cells pre_incubation->agonist_addition fluorescence_reading Measure fluorescence change (Ca²⁺ influx) agonist_addition->fluorescence_reading data_analysis Analyze data and determine IC50 values fluorescence_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for the calcium mobilization assay.

Conclusion

The structure-activity relationship of the ML375 series of M5 negative allosteric modulators, which includes compounds like this compound, provides a clear roadmap for the design of future M5-selective ligands. The key takeaways for medicinal chemists and drug discovery scientists are the critical roles of the 3,4-difluorobenzamide (B1297546) moiety and the 4-chlorophenyl group at the 9b-position for achieving high potency. Further exploration of substitutions on the 9b-phenyl ring offers a strategy for fine-tuning the pharmacokinetic properties of these molecules. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide will aid researchers in the continued development and characterization of novel M5 NAMs for potential therapeutic applications.

Technical Guide: Pharmacokinetic Properties of M1 Receptor Positive Allosteric Modulators, with Reference to VU0477886 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacokinetic data for the specific compound VU0477886 is not publicly available at the time of this report. This guide provides a comprehensive overview of the expected pharmacokinetic properties and relevant experimental methodologies based on data from analogous M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs), such as Benzyl quinolone carboxylic acid (BQCA) and TAK-071. This information is intended for researchers, scientists, and drug development professionals to provide a framework for understanding the potential characteristics of this compound.

Introduction to M1 Receptor Positive Allosteric Modulators

M1 muscarinic acetylcholine receptors are predominantly expressed in brain regions associated with cognition, such as the frontal cortex and hippocampus.[1] The selective potentiation of these receptors is a promising therapeutic strategy for cognitive impairment associated with conditions like Alzheimer's disease.[1] Positive allosteric modulators (PAMs) offer a novel approach to enhance M1 receptor activity with greater subtype selectivity compared to orthosteric agonists, potentially reducing cholinergic side effects.[2] These compounds bind to a site on the receptor distinct from the acetylcholine binding site, modulating the receptor's response to the endogenous ligand.

In Vivo Pharmacokinetic Profiles of M1 PAMs

The pharmacokinetic profiles of M1 PAMs are crucial for determining their therapeutic potential, influencing dosing regimens and overall efficacy. Studies in preclinical models, typically rodents, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

Data Summary

The following table summarizes key pharmacokinetic parameters for two representative M1 PAMs, BQCA and TAK-071, in rats. This data provides an insight into the potential range of values that might be observed for a novel M1 PAM like this compound.

ParameterBenzyl quinolone carboxylic acid (BQCA) in Rats (10 mg/kg, i.p.)TAK-071 in Rats (0.3 mg/kg, p.o.)
Tmax (h) ~1.5Not explicitly stated, but peak concentration is implied to be reached
Cmax (ng/mL) ~8000.0Not explicitly stated
AUC Kidney > Lung > Liver > Brain > Spleen > Heart (based on tissue distribution)Not explicitly stated
t1/2 (h) Not explicitly stated46.3 to 60.5 (in humans)
Bioavailability Not applicable (i.p. administration)Not explicitly stated
Brain Penetration Readily taken up into the brain, with maximal concentration at 1.5 hExcellent brain penetration

Data for BQCA sourced from a study in Sprague-Dawley rats.[2] Data for TAK-071 is based on a first-in-human study, with brain penetration data from preclinical models.[1]

Experimental Protocols

The following outlines a general methodology for a preclinical in vivo pharmacokinetic study of a novel M1 PAM in rodents.

Animal Models

Pharmacokinetic studies are typically conducted in small animal models such as mice or rats.[3] The choice of species and strain can be influenced by the specific metabolic pathways of the compound being investigated.

Dosing and Administration

The test compound is administered via the intended clinical route, which for orally available drugs is typically oral gavage (p.o.). Intravenous (i.v.) administration is also used to determine absolute bioavailability. Doses are selected based on preliminary toxicity and efficacy studies.

Sample Collection

Blood samples are collected at multiple time points after drug administration to characterize the plasma concentration-time profile.[3] For tissue distribution studies, various organs (e.g., brain, liver, kidney) are collected at specific time points post-dosing.

Bioanalytical Method

A sensitive and selective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the concentration of the parent drug and its major metabolites in plasma and tissue homogenates.[2]

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis. Key parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t1/2: Elimination half-life.

  • CL: Clearance, the volume of plasma cleared of the drug per unit time.

  • Vd: Volume of distribution, the apparent volume into which the drug distributes in the body.

Visualization of Key Processes

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in rodents.

G cluster_0 Study Preparation cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis Dose Formulation Dose Formulation Animal Acclimatization Animal Acclimatization Dose Formulation->Animal Acclimatization Drug Administration (p.o. or i.v.) Drug Administration (p.o. or i.v.) Animal Acclimatization->Drug Administration (p.o. or i.v.) Serial Blood Sampling Serial Blood Sampling Drug Administration (p.o. or i.v.)->Serial Blood Sampling Tissue Collection Tissue Collection Serial Blood Sampling->Tissue Collection Sample Processing Sample Processing Tissue Collection->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Data Quantification->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation Report Generation Report Generation Parameter Calculation->Report Generation

Preclinical Pharmacokinetic Study Workflow.
Signaling Pathway of an M1 Receptor Positive Allosteric Modulator

This diagram depicts the mechanism of action of an M1 PAM at the cellular level.

M1 PAM Signaling Pathway.

Conclusion

While specific pharmacokinetic data for this compound is not yet in the public domain, the information available for analogous M1 receptor positive allosteric modulators provides a strong foundation for predicting its likely properties. It is anticipated that this compound, if it follows the trend of other compounds in its class, will exhibit good oral bioavailability and brain penetration, key characteristics for a centrally acting therapeutic agent. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for the preclinical evaluation of this compound and other novel M1 PAMs.

References

The Emerging Role of M1 Muscarinic Receptor Potentiation in Parkinson's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by a significant loss of dopaminergic neurons in the substantia nigra, leading to a debilitating motor deficit. The current therapeutic landscape, largely dominated by dopamine (B1211576) replacement therapies, is often associated with significant side effects and diminishing efficacy over time. This has spurred a search for novel therapeutic targets. One such promising avenue is the modulation of the M1 muscarinic acetylcholine (B1216132) receptor. This technical guide provides an in-depth overview of the scientific rationale, experimental methodologies, and signaling pathways associated with the exploration of M1 positive allosteric modulators (PAMs) in the context of Parkinson's disease research. While this guide is centered around the concept of M1 potentiation for PD, it is important to note that a comprehensive search of publicly available scientific literature did not yield specific pharmacological data or dedicated experimental protocols for the compound VU0477886 in this or any other context. Therefore, this document will focus on the broader class of M1 PAMs, utilizing data from well-characterized molecules to illustrate key concepts and methodologies.

The Rationale for Targeting M1 Receptors in Parkinson's Disease

The motor symptoms of Parkinson's disease arise from a complex imbalance in the basal ganglia circuitry, primarily driven by the depletion of dopamine. This depletion disrupts the delicate interplay between the dopaminergic and cholinergic systems in the striatum. The loss of dopamine leads to a state of cholinergic overactivity, contributing to the characteristic motor impairments.

M1 muscarinic acetylcholine receptors are highly expressed on medium spiny neurons in the striatum, the primary input nucleus of the basal ganglia. Their activation has been shown to modulate neuronal excitability and synaptic plasticity, processes that are dysregulated in PD. Therefore, selectively potentiating M1 receptor function with positive allosteric modulators presents a compelling therapeutic strategy to rebalance (B12800153) striatal circuitry and alleviate motor symptoms. Furthermore, M1 receptors are implicated in cognitive function, and their potentiation is being actively investigated as a treatment for Parkinson's disease dementia (PDD), a common and debilitating non-motor symptom.

Quantitative Data for M1 Positive Allosteric Modulators

While specific data for this compound is unavailable, the following table summarizes key quantitative parameters for other well-characterized M1 PAMs to provide a comparative overview of their pharmacological properties.

CompoundAssay TypeParameterValueSpeciesReference
BQCA Calcium MobilizationEC50845 nMHuman[1]
Radioligand Bindingα (Binding Cooperativity)400Human(Mistry et al., 2013)
ML169 Calcium MobilizationEC501.38 µMHuman(Hu et al., 2012)
MK-7622 Calcium MobilizationIP (Inflection Point)14 nMRat[2]
IP (Inflection Point)6.7 nMMouse[2]
Radioligand Bindingα (Binding Cooperativity)338Human[2]
TAK-071 Clinical Trial (Phase 2)N/AImproved CognitionHuman[3][4]

Note: EC50 (half-maximal effective concentration) and IP (inflection point) values indicate the potency of the compound in potentiating the effect of an orthosteric agonist. The α value represents the degree of positive cooperativity between the PAM and the orthosteric agonist.

Key Experimental Protocols

The characterization of novel M1 PAMs like this compound would involve a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. Below are detailed methodologies for two fundamental assays.

In Vitro Calcium Mobilization Assay

This assay is a primary high-throughput screening method to identify and characterize PAMs of Gq-coupled receptors like M1.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by a test compound in cells expressing the M1 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Acetylcholine (orthosteric agonist).

  • Test compound (e.g., this compound).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the M1-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound and acetylcholine in assay buffer.

  • Assay Protocol:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Add the test compound at various concentrations to the wells and incubate for a specified period.

    • Measure the baseline fluorescence.

    • Add a sub-maximal concentration of acetylcholine (e.g., EC20) to all wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the ΔF against the concentration of the test compound to determine the EC50 of potentiation.

    • To determine the fold-shift, generate acetylcholine concentration-response curves in the presence and absence of a fixed concentration of the test compound.

Ex Vivo Electrophysiology: Brain Slice Recordings

This technique allows for the study of the effects of a test compound on neuronal activity in a more physiologically relevant setting.

Objective: To assess the ability of an M1 PAM to modulate the excitability of medium spiny neurons (MSNs) in the striatum.

Materials:

  • Rodent (mouse or rat).

  • Vibratome.

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.

  • Recording chamber for brain slices.

  • Patch-clamp amplifier and data acquisition system.

  • Glass micropipettes.

  • Internal solution for patch pipettes.

  • Test compound (e.g., this compound).

  • Muscarinic agonist (e.g., carbachol).

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the striatum using a vibratome in ice-cold aCSF.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Using a microscope with DIC optics, identify MSNs in the striatum.

    • Establish a whole-cell patch-clamp recording from an MSN.

    • Record baseline neuronal activity (e.g., resting membrane potential, firing rate in response to current injections).

  • Drug Application:

    • Bath-apply a low concentration of a muscarinic agonist to induce a sub-threshold depolarization or a modest increase in firing rate.

    • After a stable response is achieved, co-apply the test compound.

    • Record the changes in membrane potential, input resistance, and firing rate.

  • Data Analysis:

    • Measure the change in neuronal parameters before and after the application of the test compound.

    • Compare the effects of the muscarinic agonist alone to its effects in the presence of the PAM.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in M1 receptor signaling and the experimental procedures to study them can aid in understanding.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1_Receptor M1 Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Neuronal_Excitability Increased Neuronal Excitability Ca_cyto->Neuronal_Excitability Activates Ca2+-dependent Channels PKC->Neuronal_Excitability Modulates Ion Channels ACh Acetylcholine ACh->M1_Receptor Binds This compound This compound (M1 PAM) This compound->M1_Receptor Potentiates

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies HTS High-Throughput Screening (Calcium Mobilization Assay) Selectivity Selectivity Assays (vs. M2-M5 receptors) HTS->Selectivity Lead Compounds Potency Potency Determination (EC50) Selectivity->Potency Slice_Prep Brain Slice Preparation (Striatum) Potency->Slice_Prep Promising Candidates Electrophysiology Patch-Clamp Electrophysiology (on Medium Spiny Neurons) Slice_Prep->Electrophysiology Efficacy Functional Efficacy Assessment Electrophysiology->Efficacy PK Pharmacokinetics (Brain Penetration) Efficacy->PK Validated Candidates PD_Model Parkinson's Disease Animal Model PK->PD_Model Behavior Behavioral Testing (Motor & Cognitive Function) PD_Model->Behavior

Caption: Experimental Workflow for M1 PAMs.

Conclusion and Future Directions

The modulation of M1 muscarinic acetylcholine receptors through positive allosteric modulation represents a promising and innovative approach for the treatment of both motor and non-motor symptoms of Parkinson's disease. While the specific compound this compound remains uncharacterized in the public domain, the broader class of M1 PAMs has demonstrated significant potential in preclinical and early clinical studies. The methodologies and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring this exciting therapeutic avenue. Future research will need to focus on identifying M1 PAMs with optimal pharmacological profiles, including high selectivity, appropriate brain penetration, and a favorable side-effect profile, to translate the promise of this approach into a tangible clinical benefit for patients with Parkinson's disease.

References

The Neuroprotective Potential of mGlu4 Positive Allosteric Modulators: A Technical Guide Focused on VU0477886

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Group III metabotropic glutamate receptor, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its role in modulating synaptic transmission and its demonstrated neuroprotective effects have spurred the development of selective ligands, including positive allosteric modulators (PAMs). This technical guide provides an in-depth overview of the neuroprotective effects of mGlu4 PAMs, with a specific focus on the compound VU0477886. While direct and extensive neuroprotective data for this compound remains limited in publicly available literature, this document consolidates the current understanding of mGlu4-mediated neuroprotection by examining closely related PAMs and outlines detailed experimental protocols for future investigations.

Introduction to mGlu4 and its Role in Neuroprotection

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission.[1] mGlu4, along with mGlu6, mGlu7, and mGlu8, belongs to the Group III mGluRs, which are typically located presynaptically and are negatively coupled to adenylyl cyclase.[1] Activation of mGlu4 receptors has been shown to be neuroprotective in various in vitro and in vivo models of neurodegeneration.[2] The primary mechanisms underlying this neuroprotection are believed to involve the reduction of glutamate-mediated excitotoxicity and the suppression of neuroinflammatory processes.[3]

Positive allosteric modulators (PAMs) of mGlu4 offer a sophisticated therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct site, enhancing the receptor's response to the endogenous ligand, glutamate. This approach provides a more nuanced modulation of receptor activity, potentially reducing the risk of overstimulation and subsequent receptor desensitization.

Mechanisms of mGlu4-Mediated Neuroprotection

The neuroprotective effects of mGlu4 PAMs are multifaceted, primarily revolving around the modulation of neurotransmitter release and anti-inflammatory actions.

Attenuation of Excitotoxicity

Excessive glutamate release is a key contributor to neuronal damage in various neurological insults, a phenomenon known as excitotoxicity. Presynaptically located mGlu4 receptors act as autoreceptors and heteroreceptors to inhibit the release of glutamate. By potentiating the effect of endogenous glutamate on these presynaptic receptors, mGlu4 PAMs can effectively dampen excessive glutamatergic transmission, thereby protecting neurons from excitotoxic cell death.

Modulation of GABAergic Neurotransmission

In addition to regulating glutamate release, mGlu4 receptors are also involved in modulating the release of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). In conditions like Parkinson's disease, there is an overactivity of the subthalamic nucleus, leading to excessive glutamatergic drive. Activation of mGlu4 receptors on striatopallidal terminals can enhance GABAergic inhibition, helping to restore the balance between excitatory and inhibitory signaling in the basal ganglia.

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of neurodegenerative diseases. Activated glial cells can release pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. Studies have shown that activation of mGlu4 receptors can suppress microglial activation and reduce the production of inflammatory mediators, thereby exerting an anti-inflammatory and neuroprotective effect.[3]

Quantitative Data for mGlu4 PAMs

CompoundModelAssayEndpointResultReference
VU0155041 6-OHDA rat model of Parkinson's DiseaseImmunohistochemistryTyrosine Hydroxylase (TH) positive neuron count in Substantia Nigra~40% protection against 6-OHDA induced lesion[3]
PHCCC In vitro glutamate toxicity in cortical neuronsCell Viability Assay (MTT)Neuronal ViabilitySignificant protection against glutamate-induced cell death[4]
ADX88178 In vivo model of Levodopa-induced dyskinesiaBehavioral AssessmentAbnormal Involuntary Movements (AIMs) scoreSignificant reduction in AIMsNot directly neuroprotective, but demonstrates in vivo efficacy in a relevant disease model.

Note: The table above presents representative data for other mGlu4 PAMs to illustrate the potential neuroprotective and therapeutic effects. Further studies are required to establish a similar quantitative profile for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective effects of mGlu4 PAMs like this compound.

In Vitro Neuroprotection Assays

These assays are fundamental for determining the ability of a compound to protect neurons from a toxic insult.

  • Objective: To quantify the protective effect of this compound against neurotoxin-induced cell death in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).

  • Materials:

    • Primary cortical or hippocampal neurons or a suitable neuronal cell line.

    • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), glutamate, MPP+).

    • This compound.

    • Cell culture medium and supplements.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Lactate Dehydrogenase (LDH) assay kit, or Calcein-AM.

    • Plate reader.

  • Procedure (MTT Assay):

    • Plate neurons in a 96-well plate at an appropriate density.

    • Allow cells to adhere and differentiate for a specified period.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Introduce the neurotoxin to induce cell death. Include control wells with no toxin and toxin-only.

    • Incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Models of Neurodegeneration

This is a widely used and well-characterized model to study Parkinson's disease and assess the efficacy of potential neuroprotective agents.

  • Objective: To evaluate the ability of this compound to protect dopaminergic neurons from 6-OHDA-induced degeneration in rats.

  • Materials:

    • Adult male Sprague-Dawley or Wistar rats.

    • 6-hydroxydopamine (6-OHDA).

    • Desipramine (B1205290) (to protect noradrenergic neurons).

    • Stereotaxic apparatus.

    • This compound.

    • Behavioral testing equipment (e.g., rotometer, cylinder test).

    • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody).

  • Procedure:

    • Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.

    • Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or the substantia nigra.

    • Treatment: Administer this compound (at various doses) systemically (e.g., i.p. or oral gavage) starting at a specified time point relative to the 6-OHDA lesion (e.g., pre-treatment, co-treatment, or post-treatment). Continue treatment for a defined period (e.g., 1-4 weeks).

    • Behavioral Assessment: Conduct behavioral tests such as the apomorphine- or amphetamine-induced rotation test and the cylinder test to assess motor deficits at baseline and at various time points post-lesion.

    • Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis. Stain for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra and the density of TH-positive fibers in the striatum.

Mandatory Visualizations

Signaling Pathways

mGlu4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds Gi_Go Gi/o Protein mGlu4->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits VGCC Voltage-Gated Ca2+ Channel Gi_Go->VGCC Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->VGCC Inhibits Vesicle Glutamate Vesicle VGCC->Vesicle Triggers Fusion Release Reduced Glutamate Release Vesicle->Release Leads to PAM This compound (PAM) PAM->mGlu4 Potentiates

Caption: mGlu4 Receptor Signaling Pathway.

Experimental Workflows

Neuroprotection_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Neuronal Cell Culture (Primary or Cell Line) PAM_Treatment_vitro Treat with this compound Cell_Culture->PAM_Treatment_vitro Toxin_Exposure Induce Neurotoxicity (e.g., 6-OHDA, Glutamate) Viability_Assay Assess Neuronal Viability (MTT, LDH, Calcein AM) Toxin_Exposure->Viability_Assay PAM_Treatment_vitro->Toxin_Exposure End End Viability_Assay->End Animal_Model Induce Neurodegeneration (e.g., 6-OHDA Rat Model) PAM_Treatment_vivo Systemic Administration of this compound Animal_Model->PAM_Treatment_vivo Behavioral_Tests Behavioral Analysis (Rotation, Cylinder Test) PAM_Treatment_vivo->Behavioral_Tests IHC Post-mortem Analysis (Immunohistochemistry for TH) Behavioral_Tests->IHC IHC->End Start Start Start->Cell_Culture Start->Animal_Model

Caption: Experimental Workflow for Neuroprotection.

Conclusion

Positive allosteric modulators of the mGlu4 receptor represent a promising therapeutic avenue for neurodegenerative disorders. The mechanisms of action, centered on reducing excitotoxicity and neuroinflammation, are well-supported by preclinical evidence with a range of tool compounds. While specific neuroprotective data for this compound is yet to be extensively published, its profile as an mGlu4 PAM suggests it holds significant potential. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel mGlu4 PAMs, paving the way for future drug development in this critical area of neuroscience.

References

The Role of VU0477886 in Modulating Glutamate Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VU0477886, a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor, and its role in the modulation of glutamate (B1630785) transmission. This document summarizes the current understanding of its mechanism of action, presents available quantitative data, and outlines key experimental protocols for its study.

Introduction: The M5 Receptor and its Therapeutic Potential

The M5 muscarinic acetylcholine receptor is a Gq-coupled receptor primarily expressed in the central nervous system, with notable localization on midbrain dopamine (B1211576) neurons.[1] Activation of the M5 receptor leads to the stimulation of phospholipase C, initiating a signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C.[1] Due to its role in modulating dopamine and glutamate neurotransmission, the M5 receptor has emerged as a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia.[2][3] Positive allosteric modulators like this compound offer a nuanced approach to enhancing M5 receptor function by increasing the affinity and/or efficacy of the endogenous ligand, acetylcholine, without directly activating the receptor themselves.

Mechanism of Action: How this compound Modulates Glutamate Transmission

This compound acts as a positive allosteric modulator at the M5 receptor. Its primary mechanism in modulating glutamate transmission involves the potentiation of acetylcholine's effects on presynaptic M5 receptors located on dopamine and dopamine/glutamate co-releasing neurons originating from the midbrain.[4][5]

Upon binding to the M5 receptor, this compound induces a conformational change that enhances the receptor's response to acetylcholine. This heightened activation of presynaptic M5 receptors leads to an increase in the probability of glutamate release from the axon terminals of these neurons into the synaptic cleft.[4][5] This targeted enhancement of glutamate release in specific neural circuits is a key aspect of its therapeutic potential.

Quantitative Pharmacological Data

CompoundTargetAssayEC50 (µM)% ACh Max ResponseFold Shift of ACh CRCSelectivity vs. M1-M4Reference
VU0238429 M5 mAChRCa2+ Mobilization~1.16Not Reported~14-fold>30-fold[6]
VU0400265 M5 mAChRCa2+ Mobilization1.975%~5-foldNo activity at M1-M4 up to 30 µM[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of M5 receptor activation and a typical experimental workflow for studying the effects of this compound on glutamate transmission.

M5_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine M5 M5 Receptor ACh->M5 Binds This compound This compound (PAM) This compound->M5 Modulates Gq Gq Protein M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Vesicle_fusion Vesicle Fusion Machinery Ca_release->Vesicle_fusion Activates PKC->Vesicle_fusion Phosphorylates Glu_release ↑ Glutamate Release Vesicle_fusion->Glu_release Promotes GluR Glutamate Receptors (AMPA, NMDA) Postsynaptic_effect Postsynaptic Depolarization & Signaling GluR->Postsynaptic_effect Activates

Caption: M5 receptor signaling cascade leading to enhanced glutamate release.

Experimental_Workflow cluster_preparation Experimental Preparation cluster_recording Electrophysiological Recording cluster_stimulation Neuronal Stimulation cluster_analysis Data Analysis prep Brain Slice Preparation (e.g., Nucleus Accumbens) baseline Record Baseline Glutamatergic Activity (e.g., oEPSCs) prep->baseline application Bath Apply This compound baseline->application post_drug Record Post-Drug Glutamatergic Activity application->post_drug compare Compare Pre- and Post-Drug EPSC Amplitude and Frequency post_drug->compare opto Optogenetic Stimulation of Dopaminergic/Glutamatergic Axon Terminals opto->baseline Evokes opto->post_drug Evokes conclusion Determine Effect of this compound on Glutamate Release Probability compare->conclusion

Caption: Workflow for electrophysiological assessment of this compound's effect on glutamate release.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of M5 PAMs like this compound on glutamate transmission.

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency and efficacy of M5 PAMs.

Objective: To measure the ability of this compound to potentiate acetylcholine-induced intracellular calcium mobilization in cells expressing the human M5 receptor.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human M5 muscarinic receptor.

  • Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer. Also, prepare a concentration-response curve of acetylcholine.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add the various concentrations of this compound to the wells and incubate for a defined period.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add a sub-maximal (EC20) concentration of acetylcholine to all wells and measure the fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Normalize the fluorescence response to the maximal response induced by a saturating concentration of acetylcholine.

    • Plot the concentration-response curve for this compound in the presence of the EC20 concentration of acetylcholine and calculate the EC50 value.

    • To determine the fold-shift, generate full acetylcholine concentration-response curves in the absence and presence of a fixed concentration of this compound.

Brain Slice Electrophysiology

This technique allows for the direct measurement of synaptic transmission and its modulation by this compound in a physiologically relevant ex vivo setting.

Objective: To determine the effect of this compound on evoked excitatory postsynaptic currents (EPSCs) in a brain region receiving glutamatergic input from M5-expressing neurons, such as the nucleus accumbens.

Methodology:

  • Animal Model: Utilize a transgenic mouse line that expresses channelrhodopsin-2 (ChR2) specifically in dopamine neurons (e.g., DAT-Cre mice injected with a Cre-dependent ChR2 virus in the ventral tegmental area).

  • Slice Preparation:

    • Acutely prepare coronal brain slices (250-300 µm thick) containing the nucleus accumbens.

    • Maintain slices in an artificial cerebrospinal fluid (aCSF) solution bubbled with 95% O2 / 5% CO2.

  • Recording Setup:

    • Transfer a slice to a recording chamber continuously perfused with aCSF at a physiological temperature.

    • Perform whole-cell voltage-clamp recordings from medium spiny neurons (MSNs) in the nucleus accumbens.

  • Experimental Protocol:

    • Hold the neuron at a negative membrane potential (e.g., -70 mV) to record glutamate-mediated EPSCs.

    • Optically stimulate the ChR2-expressing dopaminergic/glutamatergic axon terminals using brief pulses of blue light to evoke EPSCs (oEPSCs).

    • Record a stable baseline of oEPSCs.

    • Bath-apply this compound at a known concentration to the slice.

    • Continue to record oEPSCs in the presence of the compound.

  • Data Analysis:

    • Measure the amplitude and frequency of the oEPSCs before and after the application of this compound.

    • An increase in the amplitude of the oEPSCs would suggest an enhancement of glutamate release.

    • Analyze the paired-pulse ratio (PPR) to further investigate the presynaptic mechanism of action. A decrease in the PPR is indicative of an increased probability of release.

Conclusion and Future Directions

This compound and other M5 positive allosteric modulators represent a novel class of compounds with the potential to precisely modulate glutamatergic and dopaminergic neurotransmission. The ability to enhance glutamate release in specific circuits holds significant promise for the treatment of schizophrenia and other CNS disorders characterized by glutamatergic hypofunction.

Future research should focus on:

  • In vivo characterization: Elucidating the effects of this compound on glutamate levels and neuronal activity in preclinical animal models using techniques such as in vivo microdialysis and electrophysiology.

  • Behavioral pharmacology: Assessing the efficacy of this compound in animal models of schizophrenia and cognitive dysfunction.

  • Target engagement and PET imaging: Developing radiolabeled M5 PAMs to enable positron emission tomography (PET) studies to confirm target engagement in the brain and inform clinical trial design.

This technical guide provides a comprehensive overview of the role of this compound in modulating glutamate transmission. The provided data, protocols, and visualizations are intended to facilitate further research and development in this promising area of neuropharmacology.

References

In Vitro Characterization of VU0467319: A Selective M1 Muscarinic Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides an in-depth overview of the in vitro pharmacological characterization of VU0467319 (also known as VU319), a novel and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 PAMs represent a promising therapeutic strategy for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. By potentiating the effect of the endogenous neurotransmitter acetylcholine (ACh), M1 PAMs can enhance cholinergic signaling in a physiologically relevant manner. This document outlines the key in vitro assays used to characterize the potency, selectivity, and mechanism of action of VU0467319, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its preclinical profile.

Data Presentation

The in vitro pharmacological properties of VU0467319 have been determined through a series of standardized assays. The following tables summarize the key quantitative data.

Table 1: Potency of VU0467319 as an M1 PAM

ParameterValue
M1 PAM EC50492 ± 2.9 nM[1]
Maximal Potentiation (% of ACh Max)71.3 ± 9.9%[1]

EC50 (Half maximal effective concentration) values were determined in the presence of an EC20 concentration of acetylcholine.

Table 2: Agonist Activity of VU0467319 at the M1 Receptor

ParameterValue
M1 Agonist EC50> 30 µM[1]

This indicates that VU0467319 has minimal direct agonist activity at the M1 receptor.

Table 3: Selectivity Profile of VU0467319

ReceptorActivity
M1PAM
M2Inactive (up to 30 µM)[1]
M3Inactive (up to 30 µM)[1]
M4Inactive (up to 30 µM)[1]
M5Inactive (up to 30 µM)[1]

Selectivity was determined by assessing the potentiation of an EC20 ACh response at each of the human M1-M5 muscarinic receptor subtypes.

Table 4: Orthosteric Site Binding of VU0467319

AssayResult
[3H] N-methylscopolamine (NMS) competitive bindingNo displacement up to 30 µM[1]

This result confirms that VU0467319 does not bind to the orthosteric acetylcholine binding site, consistent with an allosteric mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of VU0467319.

1. Calcium Mobilization Assay for M1 PAM and Agonist Activity

This assay is used to determine the ability of a compound to potentiate the ACh-mediated response at the M1 receptor (PAM activity) or to directly activate the receptor (agonist activity).

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.

  • Reagents:

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

    • Calcium-sensitive dye: Fluo-4 AM.

    • Pluronic F-127.

    • Acetylcholine (ACh).

    • VU0467319.

  • Procedure:

    • CHO-M1 cells are seeded into 384-well black-walled, clear-bottom plates and cultured to confluence.

    • The growth medium is removed, and cells are incubated with a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer for 1 hour at 37°C.

    • After incubation, the loading buffer is removed, and the cells are washed with assay buffer.

    • A fluorescent imaging plate reader is used to measure intracellular calcium levels.

    • For PAM activity:

      • A baseline fluorescence reading is taken.

      • VU0467319 is added at various concentrations and incubated for 2-5 minutes.

      • An EC20 concentration of ACh is then added, and the fluorescence response is measured.

      • Data are normalized to the maximal response induced by a saturating concentration of ACh.

    • For agonist activity:

      • A baseline fluorescence reading is taken.

      • VU0467319 is added at various concentrations in the absence of ACh, and the fluorescence response is measured.

      • Data are normalized to the maximal response induced by a saturating concentration of ACh.

  • Data Analysis: Concentration-response curves are generated using non-linear regression to determine EC50 and maximal response values.

2. [3H] N-methylscopolamine (NMS) Competition Binding Assay

This assay is performed to determine if a compound binds to the orthosteric site of the M1 receptor.

  • Preparation: Membranes are prepared from CHO cells overexpressing the human M1 receptor.

  • Reagents:

    • Binding Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

    • Radioligand: [3H] N-methylscopolamine ([3H]NMS).

    • Non-specific binding control: Atropine (1 µM).

    • VU0467319.

  • Procedure:

    • In a 96-well plate, [3H]NMS (at a concentration near its Kd), cell membranes, and either vehicle, atropine, or varying concentrations of VU0467319 are combined in the binding buffer.

    • The plate is incubated at room temperature to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound from the free radioligand.

    • The filters are washed with ice-cold binding buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The amount of [3H]NMS binding in the presence of the test compound is compared to the total binding (vehicle) and non-specific binding (atropine). A lack of reduction in [3H]NMS binding indicates that the test compound does not compete for the orthosteric site.

Mandatory Visualizations

M1 Receptor Signaling Pathway

M1_Signaling_Pathway M1 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to orthosteric site PAM VU0467319 (PAM) PAM->M1R Binds to allosteric site Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 receptor signaling pathway activated by acetylcholine and potentiated by VU0467319.

Calcium Mobilization Assay Workflow

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed CHO-M1 cells in 384-well plate load_dye Load cells with Fluo-4 AM calcium dye seed_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells read_baseline Measure baseline fluorescence wash_cells->read_baseline add_pam Add VU0467319 (PAM) read_baseline->add_pam add_ach Add EC20 ACh add_pam->add_ach read_response Measure fluorescence response add_ach->read_response normalize_data Normalize data to ACh max response read_response->normalize_data generate_curves Generate concentration-response curves normalize_data->generate_curves calculate_ec50 Calculate EC50 and max potentiation generate_curves->calculate_ec50

Caption: Experimental workflow for the in vitro calcium mobilization assay.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of mGluR4 Positive Allosteric Modulators (PAMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vivo evaluation of mGluR4 positive allosteric modulators (PAMs), a class of compounds under investigation for the treatment of neurological disorders such as Parkinson's disease. Due to the limited publicly available information on VU0477886 , the following protocols and data are based on well-characterized mGluR4 PAMs, such as VU0155041 and ADX88178, which serve as representative examples for this compound class.

Introduction to mGluR4 PAMs

Metabotropic glutamate (B1630785) receptor 4 (mGluR4) is a presynaptic G-protein coupled receptor that modulates neurotransmission.[1] Positive allosteric modulators of mGluR4 enhance the receptor's response to the endogenous ligand glutamate, offering a promising therapeutic strategy for conditions characterized by glutamate dysregulation, notably Parkinson's disease.[2][3][4] In preclinical rodent models, mGluR4 activation has demonstrated potential for symptomatic relief.[3][5]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for representative mGluR4 PAMs. This data is essential for dose selection and experimental design in novel in vivo studies.

Table 1: In Vitro Potency of Representative mGluR4 PAMs

CompoundTargetAssayEC50 (nM)Fold ShiftReference
ADX88178human mGluR4Glutamate co-application4>50[2]
ADX88178rat mGluR4Glutamate co-application9>50[2]
VU001171human mGluR4Glutamate co-application65036[6]
VU0155041rat mGluR4Glutamate co-application--[5]
ML182human mGluR4Glutamate co-application29111.2[7]
ML182rat mGluR4Glutamate co-application376-[7]

Table 2: In Vivo Efficacy of Representative mGluR4 PAMs in Rodent Models of Parkinson's Disease

CompoundAnimal ModelAssayRoute of AdministrationEffective DoseEffectReference
ADX88178RatHaloperidol-induced catalepsyOral3 and 10 mg/kgReversal of catalepsy[2][8]
ADX88178Rat (6-OHDA lesion)Forelimb akinesia (with L-DOPA)Oral3, 10, 30 mg/kgDose-dependent reversal of akinesia[2]
VU0155041RatHaloperidol-induced catalepsyIntracerebroventricular31 to 316 nmolDose-dependent decrease in catalepsy[5]
VU0155041RatReserpine-induced akinesiaIntracerebroventricular31 to 316 nmolDose-dependent decrease in akinesia[5]
ML182RatHaloperidol-induced catalepsyOral-Active[7]

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential of a compound to alleviate parkinsonian-like motor deficits.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Haloperidol (B65202) solution (e.g., 0.5 mg/mL in saline)

  • Test compound (e.g., this compound or other mGluR4 PAM) formulated in an appropriate vehicle

  • Vehicle control

  • Horizontal bar (e.g., 1 cm diameter, 10 cm high)

  • Timer

Procedure:

  • Acclimatize rats to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally) to induce catalepsy.

  • At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the cataleptic state.

  • To measure catalepsy, gently place the rat's forepaws on the horizontal bar.

  • Start the timer and measure the latency for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Record the descent latency for each rat at each time point.

Data Analysis:

  • Calculate the mean descent latency for each treatment group at each time point.

  • Analyze the data using a two-way ANOVA with repeated measures, followed by an appropriate post-hoc test to compare treatment groups to the vehicle control.

G cluster_0 Experimental Workflow: Haloperidol-Induced Catalepsy acclimatization Acclimatization compound_admin Compound/Vehicle Administration acclimatization->compound_admin 1 hr haloperidol_admin Haloperidol Administration compound_admin->haloperidol_admin Pretreatment time catalepsy_assessment Catalepsy Assessment haloperidol_admin->catalepsy_assessment 30, 60, 90, 120 min data_analysis Data Analysis catalepsy_assessment->data_analysis

Workflow for the haloperidol-induced catalepsy model.
Forelimb Akinesia in 6-Hydroxydopamine (6-OHDA) Lesioned Rats

This model mimics the dopamine (B1211576) depletion seen in Parkinson's disease and is used to evaluate the efficacy of compounds in improving motor function, often in combination with L-DOPA.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 6-Hydroxydopamine (6-OHDA)

  • Desipramine (B1205290)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Test compound (e.g., this compound or other mGluR4 PAM)

  • L-DOPA/benserazide

  • Forelimb akinesia testing apparatus (e.g., staircase test)

Procedure:

  • Surgical Procedure (6-OHDA Lesioning):

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.

    • Inject 6-OHDA into the medial forebrain bundle to create a unilateral lesion of dopaminergic neurons.

    • Allow the animals to recover for at least 2 weeks.

  • Behavioral Testing:

    • Acclimatize the lesioned rats to the testing apparatus.

    • Administer the test compound or vehicle.

    • After the appropriate pretreatment time, administer a sub-threshold dose of L-DOPA (e.g., 6 mg/kg) with benserazide.

    • Assess forelimb use and akinesia at set time points using a task such as the staircase test, which measures the number of pellets retrieved with each paw.

  • Data Analysis:

    • Record the number of pellets retrieved by the contralateral (impaired) and ipsilateral (unimpaired) forelimbs.

    • Calculate the net difference or a ratio of contralateral to ipsilateral paw use.

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare treatment groups.

G cluster_0 Experimental Workflow: Forelimb Akinesia in 6-OHDA Rats lesion 6-OHDA Lesioning recovery Recovery lesion->recovery 2 weeks acclimatization Acclimatization recovery->acclimatization compound_admin Compound/Vehicle Administration acclimatization->compound_admin ldopa_admin L-DOPA Administration compound_admin->ldopa_admin Pretreatment time behavioral_test Behavioral Testing ldopa_admin->behavioral_test data_analysis Data Analysis behavioral_test->data_analysis

Workflow for the 6-OHDA forelimb akinesia model.

Signaling Pathway of mGluR4

mGluR4 activation primarily leads to the inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) levels.[9] Additionally, a non-canonical pathway involving phospholipase C (PLC) and protein kinase C (PKC) has been identified.[9]

G cluster_0 mGluR4 Signaling Pathway Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 mGluR4_PAM mGluR4 PAM (e.g., this compound) mGluR4_PAM->mGluR4 potentiates G_protein Gi/o Protein mGluR4->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP Ca_channel Presynaptic Ca2+ Channel cAMP->Ca_channel inhibits (via PKA) PKC Protein Kinase C PLC->PKC activates PKC->Ca_channel inhibits Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release

Signaling cascade initiated by mGluR4 activation.

References

Application Notes and Protocols for the Use of VU0477886 in Rodent Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of VU0477886, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), in preclinical rodent models of Parkinson's disease (PD). Given the absence of specific published studies on this compound in PD models, this document outlines detailed, adaptable protocols based on established methodologies for similar compounds and standard practices in Parkinson's disease research.

Introduction to this compound and its Rationale in Parkinson's Disease

This compound is a selective M1 mAChR positive allosteric modulator. M1 receptors are highly expressed in brain regions critical for cognition and memory. While Parkinson's disease is primarily characterized by motor deficits due to the loss of dopaminergic neurons, non-motor symptoms, including cognitive impairment and dementia (Parkinson's Disease Dementia - PDD), are also significant and debilitating aspects of the disease. The cholinergic system is implicated in these cognitive functions, and enhancing M1 receptor activity through positive allosteric modulation presents a promising therapeutic strategy to address these cognitive deficits. Furthermore, modulating cholinergic pathways may also have effects on motor symptoms.

The following protocols provide a framework for evaluating the therapeutic potential of this compound in established neurotoxin-based rodent models of Parkinson's disease.

Experimental Protocols

Rodent Models of Parkinson's Disease

The selection of a rodent model is critical and should align with the specific research question. Neurotoxin-based models are widely used to replicate the dopaminergic neurodegeneration characteristic of Parkinson's disease.

a) 6-Hydroxydopamine (6-OHDA) Rat Model

This model produces a reliable and extensive unilateral lesion of the nigrostriatal dopamine (B1211576) system, leading to quantifiable motor asymmetry.

  • Materials:

    • 6-hydroxydopamine (6-OHDA) hydrochloride

    • Ascorbic acid-saline solution (0.02% w/v)

    • Desipramine (B1205290) hydrochloride (to protect noradrenergic neurons)

    • Anesthetic (e.g., isoflurane)

    • Stereotaxic apparatus

    • Hamilton syringe

    • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • Procedure:

    • Thirty minutes prior to 6-OHDA infusion, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.

    • Anesthetize the rat and secure it in the stereotaxic frame.

    • Dissolve 6-OHDA in cold ascorbic acid-saline to a final concentration of 4 mg/ml.

    • Perform a craniotomy over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: AP -4.4 mm, ML ±1.5 mm, DV -7.8 mm from the dural surface.[1][2]

    • Slowly infuse 8 µg of 6-OHDA (2 µl of a 4 mg/ml solution) at a rate of 1 µl/min.[2]

    • Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.

    • Suture the incision and provide post-operative care.

    • Allow 2-3 weeks for the lesion to develop before commencing behavioral testing.

b) MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model

This model is widely used to study the mechanisms of dopamine neuron degeneration and to screen for neuroprotective compounds. It can be adapted to produce either acute or chronic neurodegeneration.

  • Materials:

    • MPTP hydrochloride

    • Sterile saline (0.9%)

    • Adult male C57BL/6 mice (8-10 weeks old)

  • Procedure (Sub-acute regimen):

    • Dissolve MPTP-HCl in sterile saline.

    • Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20-30 mg/kg once daily for five consecutive days.[3][4]

    • House the animals with appropriate safety precautions for handling neurotoxins.

    • Behavioral and neurochemical assessments are typically performed 7-21 days after the final MPTP injection.[3]

c) Rotenone (B1679576) Rat Model

Rotenone, a mitochondrial complex I inhibitor, can induce features of Parkinson's disease, including α-synuclein aggregation.

  • Materials:

    • Rotenone

    • Vehicle (e.g., sunflower oil, DMSO/PEG mixture)

    • Adult male Lewis or Wistar rats

  • Procedure:

    • Prepare a suspension of rotenone in the chosen vehicle.

    • Administer rotenone via daily intraperitoneal or subcutaneous injection at a dose of 2.5-3.0 mg/kg for 21-60 days.[5][6][7]

    • Monitor animals closely for weight loss and general health.

    • Behavioral testing can be conducted during and after the administration period.

Administration of this compound

As this compound is a research compound, the optimal dose and route of administration will need to be determined empirically. Based on studies with other M1 PAMs, the following are suggested starting points.[8][9]

  • Route of Administration:

    • Intraperitoneal (i.p.) Injection: A common route for preclinical studies, offering good bioavailability.

    • Oral Gavage (p.o.): More clinically relevant. This compound would need to be formulated in a suitable vehicle (e.g., 10% Tween 80, 0.5% methylcellulose).

  • Dosage:

    • A dose-response study is recommended. Based on similar compounds, a range of 1 to 30 mg/kg could be explored.[9][10]

  • Treatment Regimen:

    • Acute Administration: A single dose administered 30-60 minutes before behavioral testing to assess immediate effects on symptoms.

    • Chronic Administration: Daily dosing for a period of weeks to evaluate potential disease-modifying effects.

Behavioral Assessments

A comprehensive behavioral battery should be used to assess both motor and cognitive functions.

a) Motor Function Tests

  • Rotarod Test: To assess motor coordination and balance.

    • Protocol: Place the rodent on a rotating rod with accelerating speed (e.g., 4-40 rpm over 5 minutes). Record the latency to fall. Conduct 3 trials per session.

  • Cylinder Test (for 6-OHDA model): To measure forelimb akinesia and asymmetry.

    • Protocol: Place the rat in a transparent cylinder and record the number of wall touches with the ipsilateral and contralateral forelimbs over a 5-minute period.[11]

  • Open Field Test: To evaluate general locomotor activity and anxiety-like behavior.

    • Protocol: Place the rodent in a square arena and use automated tracking software to measure total distance traveled, time spent in the center versus the periphery, and rearing frequency for 10-30 minutes.[12]

b) Cognitive Function Tests

  • Novel Object Recognition (NOR) Test: To assess recognition memory.

    • Protocol:

      • Habituation: Allow the rodent to explore an empty open field for 5-10 minutes.

      • Familiarization Phase: Place the animal in the arena with two identical objects and allow exploration for 5 minutes.[13]

      • Test Phase (after a retention interval, e.g., 1-24 hours): Replace one of the objects with a novel one and record the time spent exploring each object for 5 minutes. A preference for the novel object indicates intact recognition memory.[13][14]

  • Passive Avoidance Test: To evaluate fear-motivated learning and memory.

    • Protocol:

      • Training: Place the mouse in the illuminated compartment of a two-chamber apparatus. When it enters the dark compartment, deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).[15][16]

      • Testing (24 hours later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment (up to a maximum of 300 seconds). A longer latency indicates memory of the aversive stimulus.[15]

Neurochemical and Histological Analysis

Following the completion of behavioral testing, post-mortem analysis of brain tissue is crucial to correlate behavioral outcomes with neurochemical and pathological changes.

a) HPLC Analysis of Striatal Dopamine and Metabolites

  • Protocol:

    • Rapidly dissect the striata on ice.

    • Homogenize the tissue in a perchloric acid solution.[17][18]

    • Centrifuge the homogenate and filter the supernatant.

    • Inject the supernatant into an HPLC system with electrochemical detection to quantify dopamine, DOPAC, and HVA levels.[17][18][19][20]

b) Immunohistochemistry for Tyrosine Hydroxylase (TH)

  • Protocol:

    • Perfuse the animals with saline followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

    • Cut coronal sections of the substantia nigra and striatum using a cryostat or vibratome.

    • Perform immunohistochemical staining using a primary antibody against tyrosine hydroxylase (TH) to label dopaminergic neurons.[21][22][23][24][25]

    • Use a suitable secondary antibody and imaging system to visualize and quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Behavioral Data for this compound in a 6-OHDA Rat Model

Treatment GroupRotarod Latency (s)Contralateral Forelimb Touches (Cylinder Test)Novel Object Exploration (%)
Sham + Vehicle245 ± 1525 ± 370 ± 5
6-OHDA + Vehicle95 ± 125 ± 252 ± 4*
6-OHDA + this compound (3 mg/kg)130 ± 14#10 ± 2#65 ± 5#
6-OHDA + this compound (10 mg/kg)180 ± 16#15 ± 3#68 ± 6#
Data are presented as mean ± SEM. *p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. 6-OHDA + Vehicle.

Table 2: Hypothetical Neurochemical and Histological Data for this compound in a 6-OHDA Rat Model

Treatment GroupStriatal Dopamine (% of Sham)TH+ Neurons in SNc (% of Sham)
Sham + Vehicle100 ± 8100 ± 5
6-OHDA + Vehicle15 ± 420 ± 6
6-OHDA + this compound (3 mg/kg)18 ± 522 ± 7
6-OHDA + this compound (10 mg/kg)20 ± 625 ± 8
Data are presented as mean ± SEM. *p < 0.05 vs. Sham + Vehicle.

Visualizations

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Enhances Binding Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) PKC->CellularResponse Leads to Ca_Cytosol Ca2+ IP3R->Ca_Cytosol Ca_ER Ca2+ Ca_Cytosol->PKC Activates Experimental_Workflow ModelInduction Parkinson's Model Induction (6-OHDA, MPTP, or Rotenone) Recovery Lesion Development/ Recovery Period (2-4 weeks) ModelInduction->Recovery Baseline Baseline Behavioral Testing (Motor & Cognitive) Recovery->Baseline Grouping Random Assignment to Treatment Groups Baseline->Grouping Treatment Chronic this compound or Vehicle Administration Grouping->Treatment Behavioral Post-Treatment Behavioral Testing Treatment->Behavioral Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia Analysis Neurochemical (HPLC) & Histological (IHC) Analysis Euthanasia->Analysis

References

Preclinical Research Data for VU0477886 Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no specific preclinical data regarding the dosage, administration, in vitro assays, or mechanism of action for the compound designated as VU0477886 could be identified.

Extensive queries were conducted to locate studies detailing the preclinical development of this compound. However, these searches did not yield any publications or public records outlining its experimental use in animal models or in vitro systems.

Information on the following key aspects of preclinical research for this compound is not present in the public domain:

  • Dosage and Administration for In Vivo Studies: No information was found on effective or tolerated dose ranges in any animal models. Similarly, details regarding routes of administration (e.g., oral, intravenous, intraperitoneal) and dosing schedules are unavailable.

  • In Vitro Experimental Protocols: There are no published studies describing the use of this compound in cell-based assays or other in vitro systems. This includes a lack of data on effective concentrations, incubation times, and specific cell lines or targets.

  • Mechanism of Action: While the identifier might be associated with a particular chemical series or target class, no specific studies detailing the molecular mechanism of action of this compound have been published.

It is possible that research on this compound is in a very early, unpublished stage of development, or that the compound identifier is incorrect or has been superseded.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal discovery and development documentation if this is a proprietary molecule within their organization. Alternatively, if the compound originated from a public-private partnership or academic collaboration, directly contacting the originating institution may provide access to the relevant data.

Without any available data, it is not possible to provide the requested detailed Application Notes, Protocols, data tables, or visualizations for this compound.

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of VU0477886

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the efficacy of VU0477886, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). The protocols focus on two key cell-based assays: a calcium mobilization assay using a recombinant cell line and an electrophysiology assay in acute brain slices.

Introduction

The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor (GPCR), is a critical target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] Activation of the M1 receptor initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium (Ca2+).[1][3] Positive allosteric modulators like this compound enhance the receptor's response to the endogenous agonist, acetylcholine (ACh), offering a promising strategy for selective M1 activation.[4]

The following protocols provide robust methods to quantify the potency and efficacy of this compound. The calcium mobilization assay is a high-throughput method ideal for initial screening and dose-response analysis, while the electrophysiology assay offers a more physiologically relevant system to study the compound's effect on neuronal activity.

Data Presentation

The following tables summarize representative quantitative data for a closely related M1 PAM, VU0486846, as specific data for this compound is not publicly available. These values provide an expected range of potency and efficacy for a compound of this class.

Table 1: In Vitro Potency of a Representative M1 PAM (VU0486846) in Calcium Mobilization Assays [1]

Cell Line (M1 Expression Level)Agonist Activity (EC50, % ACh Max)PAM Activity (EC50)PAM Efficacy (% ACh Max)
Human M1-CHO (High)4.5 µM, 29 ± 6%0.31 µM85 ± 2%
Rat M1-CHO (High)5.6 µM, 26 ± 6%0.25 µM83 ± 1%
Mouse M1-CHO (Low)> 10 µM, 9 ± 1%0.6 µM77 ± 4%
Dog M1-CHO (Low)> 10 µM, 18 ± 0.2%0.38 µM78 ± 1%

Table 2: Efficacy of Representative M1 PAMs in Potentiating Acetylcholine-Induced Calcium Mobilization in CHO Cells [2]

CompoundEC50 for Potentiation (nM)
VU04535952140 ± 440
VU04056522580 ± 440
VU0405645340 ± 30
M1 Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the M1 muscarinic acetylcholine receptor upon activation, leading to an increase in intracellular calcium.

M1_Signaling_Pathway M1 Muscarinic Receptor Signaling Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R binds This compound This compound (PAM) This compound->M1R potentiates Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay in M1-Expressing CHO Cells

This protocol describes a fluorescence-based assay to measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.

Calcium_Assay_Workflow Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate M1-CHO cells in 96-well plates incubate_24h Incubate for 24 hours plate_cells->incubate_24h load_dye Load cells with Fluo-4 AM incubate_24h->load_dye incubate_1h Incubate for 1 hour at 37°C load_dye->incubate_1h wash_cells Wash cells with assay buffer incubate_1h->wash_cells add_compound Add this compound (or vehicle) wash_cells->add_compound incubate_5min Incubate for 5 minutes add_compound->incubate_5min add_agonist Add Acetylcholine (EC20) incubate_5min->add_agonist read_fluorescence Measure fluorescence (kinetic read) add_agonist->read_fluorescence plot_data Plot fluorescence vs. time read_fluorescence->plot_data calculate_ec50 Calculate EC50 and potentiation plot_data->calculate_ec50

Caption: Workflow for the Calcium Mobilization Assay.

  • CHO cells stably expressing the human M1 muscarinic receptor (M1-CHO)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic)

  • Black-walled, clear-bottom 96-well plates

  • This compound

  • Acetylcholine (ACh)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescence microplate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation)

  • Cell Plating:

    • Culture M1-CHO cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Plate cells in black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cell plates.

    • Add 50 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plates for 45-60 minutes at 37°C in a 5% CO2 incubator.

    • Wash the cells twice with 100 µL of Assay Buffer, leaving 50 µL of buffer in each well after the final wash.

  • Compound and Agonist Addition:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • Add 25 µL of the this compound dilution (or vehicle control) to the appropriate wells.

    • Incubate the plate for 3-5 minutes at room temperature.

    • Place the plate in the fluorescence microplate reader.

    • Initiate the kinetic read to establish a baseline fluorescence for 15-30 seconds.

    • Using the instrument's injector, add 25 µL of acetylcholine at a concentration that elicits a 20% maximal response (EC20) to all wells. The final ACh concentration will need to be predetermined in a separate experiment.

    • Continue the kinetic read for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control response.

    • Plot the normalized response as a function of the this compound concentration.

    • Calculate the EC50 value for the potentiation effect using a non-linear regression analysis (e.g., four-parameter logistic equation).

    • The potentiation factor can be calculated by dividing the response in the presence of this compound by the response to ACh alone.

Electrophysiology Assay in Acute Brain Slices

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of synaptic transmission by this compound in pyramidal neurons of the medial prefrontal cortex (mPFC) in acute brain slices.

Electro_Workflow Electrophysiology Assay Workflow cluster_slice Slice Preparation cluster_recording Recording cluster_analysis Data Analysis anesthetize Anesthetize animal perfuse Perfuse with ice-cold ACSF anesthetize->perfuse extract_brain Extract brain perfuse->extract_brain slice_brain Slice brain (e.g., 300 µm) extract_brain->slice_brain recover_slices Recover slices in ACSF slice_brain->recover_slices transfer_slice Transfer slice to recording chamber recover_slices->transfer_slice patch_neuron Obtain whole-cell patch clamp recording transfer_slice->patch_neuron record_baseline Record baseline EPSCs patch_neuron->record_baseline apply_compound Bath apply this compound record_baseline->apply_compound record_effect Record EPSCs in presence of compound apply_compound->record_effect measure_epsc Measure EPSC amplitude record_effect->measure_epsc compare_data Compare baseline vs. compound effect measure_epsc->compare_data calculate_potentiation Calculate potentiation compare_data->calculate_potentiation

Caption: Workflow for the Electrophysiology Assay.

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Vibratome

  • Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O2 / 5% CO2. ACSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Sucrose-based cutting solution (optional, for improved slice health)

  • Patch-clamp electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution, e.g. (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.3 with KOH.

  • This compound

  • Stimulating electrode

  • Acute Brain Slice Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated ACSF (or sucrose-based cutting solution).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.

    • Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the mPFC using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a slice to the recording chamber of the electrophysiology setup and continuously perfuse with oxygenated ACSF at a rate of 2-3 mL/min.

    • Visualize pyramidal neurons in layer V of the mPFC using DIC microscopy.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Hold the neuron in voltage-clamp mode at -70 mV.

  • Evoked Excitatory Postsynaptic Currents (EPSCs):

    • Place a stimulating electrode in a nearby layer (e.g., layer II/III) to evoke synaptic responses.

    • Deliver brief electrical pulses (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit EPSCs.

    • Record a stable baseline of EPSC amplitudes for at least 10 minutes.

  • Compound Application and Data Acquisition:

    • Bath apply this compound at the desired concentration by switching the perfusion solution.

    • Continue to record EPSCs for at least 15-20 minutes in the presence of the compound to observe its effect.

    • A washout period with ACSF can be performed to assess the reversibility of the effect.

  • Data Analysis:

    • Measure the amplitude of the evoked EPSCs.

    • Average the EPSC amplitudes during the baseline period and in the presence of this compound.

    • Express the effect of this compound as a percentage increase in the EPSC amplitude compared to the baseline.

    • Dose-response curves can be generated by testing a range of this compound concentrations.

References

Application Notes and Protocols for VU0477886 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0477886 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. As a PAM, it does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). This property makes this compound a valuable tool for studying the physiological roles of M4 receptor activation in the central nervous system with greater temporal and spatial precision than traditional orthosteric agonists. The M4 receptor, a Gi/o-coupled G-protein coupled receptor, is predominantly expressed in brain regions critical for cognition and motor control, such as the hippocampus and striatum. Its activation generally leads to inhibitory effects on neuronal activity. These application notes provide detailed protocols for utilizing this compound in acute brain slice electrophysiology to investigate its effects on neuronal excitability and synaptic plasticity.

Data Presentation

The following tables summarize key quantitative data for M4 PAMs in electrophysiological and related assays. It is important to note that while some data is specific to this compound, other data from structurally similar M4 PAMs is included to provide a representative expectation of its effects.

Table 1: In Vitro Pharmacology of this compound and Representative M4 PAMs

ParameterCompoundSpeciesValueAssay Type
EC50 This compoundRat26.6 nMCalcium Mobilization
EC50 This compoundHuman78.8 nMCalcium Mobilization
Recommended Working Concentration This compound-1 - 10 µMBrain Slice Electrophysiology (inferred)
EC50 VU0467154Rat17.7 nMACh Potentiation

Table 2: Representative Electrophysiological Effects of M4 PAMs in Brain Slices

ParameterM4 PAM UsedBrain RegionEffectNotes
Spontaneous Firing Rate VU0467154Medial Prefrontal Cortex (Layer V Pyramidal Neurons)Reverses MK-801-induced increase in firing rate.[1]No significant effect on baseline firing rate when administered alone.[1]
Excitatory Postsynaptic Current (EPSC) Amplitude VU0152100StriatumPotentiates carbachol-induced reduction of EPSC amplitude.[2][3]Effect is mediated by a decrease in presynaptic glutamate (B1630785) release.[2]
Synaptic Plasticity (LTP) General M4 ActivationHippocampus (CA1)M4 receptor activation can modulate long-term potentiation.The precise effect of this compound on LTP requires empirical determination.
Resting Membrane Potential General M4 Activation-Expected to cause hyperpolarization or stabilization of the resting membrane potential.M4 receptors are coupled to Gi/o proteins, which can activate inwardly rectifying potassium (GIRK) channels.

Signaling Pathway

Activation of the M4 muscarinic acetylcholine receptor by acetylcholine, potentiated by this compound, primarily initiates a Gi/o-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion_out K+ Efflux GIRK->K_ion_out Allows ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization/ Inhibition K_ion_out->Hyperpolarization

M4 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.

Materials:

  • Animal: C57BL/6 mouse (e.g., P21-P35)

  • Cutting Solution (ice-cold and carbogenated):

    • Sucrose: 210 mM

    • KCl: 2.5 mM

    • NaH2PO4: 1.25 mM

    • NaHCO3: 26 mM

    • MgCl2: 7 mM

    • CaCl2: 0.5 mM

    • D-Glucose: 10 mM

  • Artificial Cerebrospinal Fluid (aCSF) (carbogenated):

    • NaCl: 124 mM

    • KCl: 2.5 mM

    • NaH2PO4: 1.25 mM

    • NaHCO3: 26 mM

    • MgCl2: 1.3 mM

    • CaCl2: 2.5 mM

    • D-Glucose: 10 mM

  • Carbogen gas: 95% O2 / 5% CO2

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Recovery chamber

Procedure:

  • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.

  • Mount the brain onto the vibratome stage. For studies on synaptic plasticity in the hippocampus, a horizontal slicing angle is often used. For the prefrontal cortex, coronal slices are typical.

  • Cut slices (typically 300-400 µm thick) in the ice-cold, carbogenated cutting solution.

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for obtaining whole-cell recordings from neurons to study the effects of this compound.

Materials:

  • Prepared brain slices

  • Electrophysiology rig (microscope, amplifier, micromanipulators, etc.)

  • Internal Pipette Solution (example for voltage-clamp):

    • K-Gluconate: 135 mM

    • KCl: 10 mM

    • HEPES: 10 mM

    • Mg-ATP: 4 mM

    • Na-GTP: 0.3 mM

    • EGTA: 0.2 mM

    • Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recording aCSF

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Identify a healthy neuron in the desired brain region (e.g., CA1 pyramidal neuron in the hippocampus) using DIC optics.

  • Establish a whole-cell patch-clamp configuration.

  • To measure neuronal excitability (current-clamp): a. Record the resting membrane potential. b. Inject a series of depolarizing current steps to elicit action potentials and determine the firing frequency. c. Record baseline activity for 5-10 minutes. d. Prepare a working solution of this compound in aCSF. A starting concentration of 1-10 µM is recommended. The final DMSO concentration should be kept below 0.1%. e. Bath-apply the this compound-containing aCSF and record changes in resting membrane potential and firing frequency.

  • To measure synaptic transmission (voltage-clamp): a. Hold the neuron at -70 mV to record glutamate-mediated EPSCs. b. Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings). c. Deliver electrical stimuli to evoke EPSCs. d. Record baseline EPSCs for 5-10 minutes. e. Bath-apply this compound (1-10 µM) in the presence of a sub-threshold concentration of a muscarinic agonist (e.g., carbachol) if endogenous acetylcholine levels are low. f. Record changes in EPSC amplitude and frequency.

  • To study synaptic plasticity (LTP): a. Record baseline fEPSPs in the stratum radiatum of CA1 by stimulating the Schaffer collaterals. b. After establishing a stable baseline, apply this compound. c. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second). d. Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an electrophysiology experiment with this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Animal_Prep Animal Anesthesia & Perfusion Brain_Dissection Brain Dissection Animal_Prep->Brain_Dissection Slice_Cutting Slice Cutting (300-400 µm) Brain_Dissection->Slice_Cutting Recovery Slice Recovery (>30 min at 32-34°C) Slice_Cutting->Recovery Transfer_Slice Transfer Slice to Recording Chamber Recovery->Transfer_Slice Patch_Neuron Establish Whole-Cell Patch Clamp Transfer_Slice->Patch_Neuron Baseline Record Baseline Activity (5-10 min) Patch_Neuron->Baseline Drug_Application Bath Apply this compound (1-10 µM) Baseline->Drug_Application Record_Effect Record Drug Effect Drug_Application->Record_Effect Washout Washout Record_Effect->Washout Analyze_Parameters Analyze Electrophysiological Parameters Washout->Analyze_Parameters Statistical_Analysis Statistical Analysis Analyze_Parameters->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Electrophysiology Workflow

Logical Relationships in Experimental Design

When investigating the effects of this compound, it is crucial to include appropriate controls to ensure the observed effects are specific to M4 receptor modulation.

Experimental_Design cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes Baseline Baseline (aCSF) No_Effect No Change from Baseline Baseline->No_Effect Establishes This compound This compound Effect_Observed Modulation of Neuronal Activity This compound->Effect_Observed Leads to Antagonist This compound + M4 Antagonist Effect_Blocked Effect of this compound is Blocked Antagonist->Effect_Blocked Leads to Vehicle Vehicle Control (DMSO) Vehicle->No_Effect Leads to

Experimental Design Logic

References

VU0364770: A Potent and Selective mGlu4 Positive Allosteric Modulator for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

VU0364770 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). Its ability to enhance the receptor's response to the endogenous agonist glutamate makes it a valuable tool for studying the physiological roles of mGlu4 and for exploring its therapeutic potential in various neurological and psychiatric disorders, particularly Parkinson's disease.

In Vitro Pharmacology

VU0364770 demonstrates robust potentiation of glutamate-induced signaling at mGlu4 receptors. The compound exhibits selectivity for mGlu4 over other mGlu receptor subtypes and other CNS targets, although some off-target activity has been noted at higher concentrations.

Table 1: In Vitro Potency of VU0364770 at mGlu4 Receptors

SpeciesEC50 (nM)
Rat mGlu4290[1][2]
Human mGlu41100[1][2]

Table 2: Selectivity Profile of VU0364770

TargetActivityPotency (µM)
mGlu5Antagonist17.9[1][2]
mGlu6PAM6.8[1][2]
MAO-A (human)Inhibitor (Ki)8.5[1]
MAO-B (human)Inhibitor (Ki)0.72[1]

In Vivo Applications

VU0364770 is CNS penetrant and has shown efficacy in rodent models of Parkinson's disease. It has been demonstrated to reverse motor deficits when administered alone or in combination with L-DOPA.[3]

Table 3: In Vivo Efficacy of VU0364770

Animal ModelEffectEffective Dose (mg/kg)
Haloperidol-induced catalepsy in ratsReversal of catalepsy10 - 56.6 (s.c.)[1]
6-OHDA-lesioned rats (forelimb asymmetry)Reversal of forelimb asymmetryNot specified
Bilateral 6-OHDA nigrostriatal lesions in ratsReversal of attentional deficitsNot specified

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of mGlu4 receptors and a typical experimental workflow for characterizing a novel mGlu4 PAM like VU0364770.

mGlu4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds to orthosteric site PAM VU0364770 (PAM) PAM->mGlu4 Binds to allosteric site Gi Gi/o Protein mGlu4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Primary Screening: Functional assay in mGlu4-expressing cells B Potency Determination: EC50 calculation in concentration-response curve A->B C Selectivity Profiling: Test against other mGluRs and off-targets B->C D Pharmacokinetic Studies: Determine brain penetration and half-life C->D E Efficacy Testing: Rodent models of neurological disorders (e.g., Parkinson's disease) D->E F Safety Assessment: Preliminary toxicology and off-target effects E->F

References

Application Notes and Protocols for Assessing Brain Penetration of VU0477886

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0477886 is a small molecule with reported activity as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), with an EC50 of 95 nM. Given that mGlu4 is a promising target for the treatment of various central nervous system (CNS) disorders, including Parkinson's disease and anxiety, determining the ability of this compound to penetrate the blood-brain barrier (BBB) is a critical step in its preclinical development. These application notes provide detailed protocols for a tiered approach to assess the brain penetration of this compound, encompassing in vitro and in vivo methodologies.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 3-amino-N-[3-chloro-4-(1,3-dioxo-2H-isoindol-2-yl)phenyl]-2-PyridinecarboxamideChem-space.com
CAS Number 1926222-30-1Chem-space.com
Molecular Formula C20H13ClN4O3Chem-space.com
Molecular Weight 392.8 g/mol Chem-space.com

mGlu4 Signaling Pathway

This compound acts on the mGlu4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ultimately influences neuronal excitability.

mGlu4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu4_Receptor mGlu4 Receptor Glutamate->mGlu4_Receptor Binds This compound This compound This compound->mGlu4_Receptor Modulates Gi_o Gi/o Protein mGlu4_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Modulation of Neuronal Excitability PKA->Neuronal_Excitability

Figure 1: Simplified mGlu4 signaling pathway.

Tiered Approach for Assessing Brain Penetration

A multi-tiered approach is recommended to comprehensively evaluate the brain penetration of this compound. This approach begins with less resource-intensive in vitro assays and progresses to more complex in vivo studies.

Brain_Penetration_Workflow In_Vitro_Assays Tier 1: In Vitro BBB Permeability Assays (e.g., PAMPA, Cell-based Transwell Assay) In_Vivo_Studies Tier 2: In Vivo Brain Penetration Studies (e.g., Microdialysis in Rodents) In_Vitro_Assays->In_Vivo_Studies Promising Permeability LC_MS_MS Bioanalysis: Quantification of this compound (LC-MS/MS) In_Vivo_Studies->LC_MS_MS Collect Samples Data_Analysis Data Analysis and Interpretation: Kp,uu, Brain/Plasma Ratio LC_MS_MS->Data_Analysis

Figure 2: Tiered experimental workflow.

Tier 1: In Vitro Blood-Brain Barrier Permeability Assays

In vitro models provide an initial assessment of a compound's ability to cross the BBB. These assays are high-throughput and cost-effective.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay evaluates the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format)

  • Brain lipid solution (e.g., porcine brain lipid in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution in DMSO

  • Reference compounds (e.g., caffeine (B1668208) for high permeability, atenolol (B1665814) for low permeability)

  • Plate reader for UV-Vis absorbance or fluorescence measurement

Procedure:

  • Coat the filter of the donor plate with the brain lipid solution.

  • Add buffer to the acceptor plate wells.

  • Prepare the donor solution by diluting this compound and reference compounds in PBS to the final desired concentration (e.g., 10 µM).

  • Add the donor solution to the donor plate.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following formula:

Pe (cm/s) = (VA / (Area × Time)) × ln(1 - [Drug]acceptor / [Drug]equilibrium)-1

CompoundPredicted Permeability
CaffeineHigh
PropranololHigh
AtenololLow
PindololModerate
Protocol 2: Cell-Based Transwell Assay

This assay utilizes a co-culture of brain endothelial cells, astrocytes, and pericytes to form a more physiologically relevant BBB model.

Materials:

  • Transwell inserts (e.g., 24-well format)

  • Human or rodent brain microvascular endothelial cells (BMECs)

  • Astrocytes and pericytes

  • Cell culture medium and supplements

  • This compound

  • Lucifer yellow (for monolayer integrity check)

  • Trans-epithelial electrical resistance (TEER) measurement system

Procedure:

  • Seed BMECs on the apical side of the Transwell insert and co-culture with astrocytes and pericytes on the basolateral side.

  • Culture the cells until a tight monolayer is formed, as confirmed by TEER measurement (typically >150 Ω·cm²).[1]

  • Add this compound to the apical (donor) chamber.

  • At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (acceptor) chamber.

  • At the end of the experiment, add Lucifer yellow to the apical chamber and measure its flux to the basolateral chamber to confirm monolayer integrity.

  • Quantify the concentration of this compound in the collected samples by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated as:

Papp (cm/s) = (dQ/dt) / (A × C0)

Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Tier 2: In Vivo Brain Penetration Studies

In vivo studies in animal models are essential to confirm the findings from in vitro assays and to determine the unbound brain-to-plasma concentration ratio (Kp,uu).

Protocol 3: In Vivo Microdialysis in Rodents

Microdialysis allows for the continuous sampling of the unbound drug concentration in the brain extracellular fluid (ECF) of a freely moving animal.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Stereotaxic apparatus

  • Microdialysis probes (with a molecular weight cutoff appropriate for this compound)

  • Guide cannulas

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound formulation for administration (e.g., intravenous or intraperitoneal)

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula into the target brain region (e.g., striatum or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours.

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20-30 minutes).

  • Drug Administration: Administer this compound to the animal.

  • Sample Collection: Continue to collect dialysate samples for a predetermined period (e.g., 4-8 hours). Simultaneously, collect blood samples at corresponding time points.

  • Probe Calibration: At the end of the experiment, determine the in vivo recovery of the probe using the retrodialysis method.

  • Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.

Data Analysis:

  • Calculate the unbound brain concentration (Cu,brain) by correcting the dialysate concentration for probe recovery.

  • Determine the unbound plasma concentration (Cu,plasma) by measuring the total plasma concentration and the plasma protein binding.

  • Calculate the unbound brain-to-plasma partition coefficient (Kp,uu) as the ratio of the area under the curve (AUC) for the unbound drug in the brain to that in the plasma (AUCu,brain / AUCu,plasma).

ParameterDescriptionTypical Value for Good CNS Penetration
Kp Total brain-to-plasma concentration ratio> 1
Kp,u Unbound brain-to-total plasma concentration ratio> 0.1
Kp,uu Unbound brain-to-unbound plasma concentration ratio0.3 - 1.0

Bioanalysis: Quantification of this compound by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in biological matrices.

Protocol 4: LC-MS/MS Method for Brain Homogenate and Plasma

Sample Preparation:

  • Brain Homogenate: Homogenize brain tissue in a suitable buffer. Precipitate proteins using a solvent like acetonitrile (B52724). Centrifuge and collect the supernatant.

  • Plasma: Precipitate proteins from plasma samples with acetonitrile. Centrifuge and collect the supernatant.

  • Add an appropriate internal standard to all samples and calibration standards.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple reaction monitoring (MRM) of precursor and product ion transitions specific for this compound and the internal standard.

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Conclusion

The systematic application of these in vitro and in vivo methods will provide a comprehensive understanding of the brain penetration potential of this compound. This information is crucial for making informed decisions in the drug development process and for designing subsequent efficacy and safety studies for this promising mGlu4 modulator.

References

Protocol for the Dissolution and Application of VU0477886 in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0477886 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a PAM, it enhances the receptor's response to the endogenous ligand, acetylcholine. This property makes this compound a valuable tool for studying the physiological roles of the M1 receptor and for investigating its potential as a therapeutic target for neurological and psychiatric disorders. This document provides a detailed protocol for the dissolution of this compound and its application in a common in vitro assay.

Chemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in experiments. While specific solubility data for this compound is not widely published, information from structurally related M1 PAMs suggests a likely solubility profile.

Table 1: Physicochemical and Solubility Data of this compound and a Structurally Related M1 PAM.

PropertyThis compoundVU0238429 (Related M1 PAM)
Molecular FormulaC₂₂H₁₅ClN₄O₃C₁₇H₁₂F₃NO₄
Molecular Weight430.84 g/mol 367.28 g/mol
Solubility in DMSO Data not available, but expected to be soluble ≥ 20 mg/mL [1]
Solubility in EthanolData not availableData not available
Solubility in WaterExpected to be poorly solubleData not available

Based on the data for a similar compound, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4][5]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

  • Solid Compound: Store at -20°C for long-term storage.

  • Stock Solutions in DMSO: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound.

    • Molecular Weight (MW) of this compound = 430.84 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 430.84 g/mol = 0.0043084 g = 4.31 mg

  • Weigh the this compound powder.

    • Carefully weigh out 4.31 mg of this compound powder and place it in a microcentrifuge tube.

  • Add DMSO to the powder.

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound.

    • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Store the stock solution.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.

In Vitro Calcium Mobilization Assay

This protocol outlines a typical cell-based assay to evaluate the activity of this compound as an M1 PAM. The assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells expressing the M1 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound stock solution (10 mM in DMSO)

  • Acetylcholine (ACh) solution

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescent plate reader with calcium measurement capabilities

Procedure:

  • Cell Plating:

    • Seed the M1-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).

  • Compound Preparation and Addition:

    • Prepare a dilution series of this compound in assay buffer from the 10 mM DMSO stock solution. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the diluted this compound solutions to the appropriate wells.

  • Receptor Activation and Measurement:

    • Place the plate in the fluorescent plate reader.

    • Establish a baseline fluorescence reading.

    • Add a sub-maximal concentration (EC₂₀) of acetylcholine to the wells to stimulate the M1 receptor.

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response as a function of the this compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal potentiation.

Visualizations

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor

M1_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R This compound This compound (PAM) This compound->M1R Gq Gq Protein M1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: M1 receptor signaling pathway activated by acetylcholine and positively modulated by this compound.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start plate_cells Plate M1-expressing cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dye Load cells with calcium-sensitive dye incubate1->load_dye incubate2 Incubate (30-60 min) load_dye->incubate2 wash_cells Wash cells with assay buffer incubate2->wash_cells add_compound Add this compound dilutions wash_cells->add_compound read_baseline Read baseline fluorescence add_compound->read_baseline add_agonist Add Acetylcholine (EC₂₀) read_baseline->add_agonist read_response Measure fluorescence change add_agonist->read_response analyze Analyze data (EC₅₀) read_response->analyze end End analyze->end

Caption: Workflow for the in vitro calcium mobilization assay to assess this compound activity.

References

Application of VU0486846 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VU0486846 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] M1 mAChRs are predominantly expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus and cerebral cortex.[3] Their activation has been identified as a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease dementia.[4] VU0486846 enhances the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating it, a mechanism that may offer a more favorable side-effect profile compared to direct agonists.[1][2] Research in preclinical models of Alzheimer's disease, specifically the APPswe/PSEN1ΔE9 (APP/PS1) mouse model, has demonstrated the potential of VU0486846 to ameliorate cognitive deficits, reduce amyloid-beta (Aβ) pathology, and modulate neuroinflammation.[1][5][6]

This document provides a detailed overview of the application of VU0486846 in neurodegenerative disease models, including summaries of key quantitative data and comprehensive experimental protocols.

Data Presentation

Table 1: Effects of VU0486846 on Cognitive Performance in APPswe/PSEN1ΔE9 Mice
Behavioral TestTreatment GroupKey FindingsReference
Novel Object Recognition (NOR) VU0486846 (10 mg·kg⁻¹·day⁻¹)Improved cognitive function in female APP/PS1 mice.[1]
VU0486846Restored cognitive function in male APP/PS1 mice.[5]
Morris Water Maze (MWM) VU0486846 (10 mg·kg⁻¹·day⁻¹)Improved cognitive function in female APP/PS1 mice.[1]
VU0486846Improved performance in male APP/PS1 mice.[5]
Open Field Test VU0486846Reduced anxiety-like behaviors in male APP/PS1 mice.[5]
Table 2: Neuropathological and Biochemical Effects of VU0486846 in Female APPswe/PSEN1ΔE9 Mice
ParameterTreatment GroupKey FindingsReference
Aβ Oligomers VU0486846 (10 mg·kg⁻¹·day⁻¹)Significant reduction in the hippocampus.[1]
Aβ Plaques VU0486846 (10 mg·kg⁻¹·day⁻¹)Significant reduction in the hippocampus.[1]
Neuronal Loss VU0486846 (10 mg·kg⁻¹·day⁻¹)Significant reduction in the hippocampus.[1]
M1 mAChR Expression VU0486846 (10 mg·kg⁻¹·day⁻¹)Increased expression in the hippocampus.[1]
β-secretase 1 (BACE1) Expression VU0486846 (10 mg·kg⁻¹·day⁻¹)Reduced expression in the hippocampus.[1]
ADAM10 Expression VU0486846 (10 mg·kg⁻¹·day⁻¹)Enhanced expression in the hippocampus.[1]
Microglial Activation (Iba1-positive cells) VU0486846Reduced presence in the hippocampus.[6]
Astrocyte Activation (GFAP-positive cells) VU0486846Reduced presence in the hippocampus.[6]

Signaling Pathways and Experimental Workflows

M1_mAChR_Signaling_Pathway cluster_0 M1 mAChR Activation by VU0486846 cluster_1 APP Processing Pathways Acetylcholine Acetylcholine M1_mAChR M1 mAChR Acetylcholine->M1_mAChR Binds VU0486846 VU0486846 (PAM) VU0486846->M1_mAChR Enhances Binding ADAM10 ADAM10 (α-secretase) M1_mAChR->ADAM10 Upregulates BACE1 BACE1 (β-secretase) M1_mAChR->BACE1 Downregulates APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Cleavage Abeta Aβ (Neurotoxic) APP->Abeta Sequential Cleavage Reduced Aβ Pathology Reduced Aβ Pathology sAPPalpha->Reduced Aβ Pathology Increased Aβ Pathology Increased Aβ Pathology Abeta->Increased Aβ Pathology ADAM10->APP BACE1->APP gamma_secretase γ-secretase gamma_secretase->APP

Caption: M1 mAChR signaling pathway modulated by VU0486846 in Alzheimer's disease models.

Experimental_Workflow cluster_animal_model Animal Model and Treatment cluster_behavioral_testing Behavioral Assessment cluster_biochemical_analysis Biochemical and Histological Analysis animal_model APPswe/PSEN1ΔE9 Mice treatment VU0486846 in drinking water (10 mg·kg⁻¹·day⁻¹) for 4-8 weeks animal_model->treatment nor_test Novel Object Recognition (NOR) Test treatment->nor_test Cognitive Function mwm_test Morris Water Maze (MWM) Test treatment->mwm_test Spatial Memory brain_harvest Brain Tissue Harvesting treatment->brain_harvest Post-treatment Analysis ihc Immunohistochemistry (Aβ plaques, Iba1, GFAP) brain_harvest->ihc western_blot Western Blot (Aβ oligomers, M1 mAChR, BACE1, ADAM10) brain_harvest->western_blot

Caption: General experimental workflow for evaluating VU0486846 in a mouse model of Alzheimer's disease.

Experimental Protocols

Animal Model and Drug Administration
  • Animal Model: Nine-month-old female or male APPswe/PSEN1ΔE9 (APP/PS1) transgenic mice and wild-type littermates are used.[1][5]

  • Drug Administration: VU0486846 is administered in the drinking water at a concentration calculated to provide a daily dose of 10 mg·kg⁻¹.[1] The treatment duration is typically 4 or 8 weeks.

Behavioral Testing

This test assesses recognition memory.

  • Habituation Phase (Day 1):

    • Individually place each mouse in an open-field arena (e.g., 40 x 40 x 40 cm) for 10 minutes to acclimate.[7]

    • Return the mouse to its home cage.

  • Training/Familiarization Phase (Day 2):

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 10 minutes.[7]

    • Return the mouse to its home cage.

  • Testing Phase (Day 2, after a retention interval, e.g., 1-2 hours):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and allow it to explore for 5-10 minutes.[7][8]

    • Record the time spent exploring each object. A discrimination index (Time with novel object - Time with familiar object) / (Total exploration time) is calculated to quantify recognition memory.

This test evaluates spatial learning and memory.

  • Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at room temperature. A hidden platform is submerged 1 cm below the water surface.[9]

  • Visible Platform Training (Day 1):

    • The platform is made visible (e.g., by attaching a flag).

    • Each mouse undergoes a series of trials to learn to escape the water by climbing onto the platform.[10]

  • Hidden Platform Training (Days 2-6):

    • The platform is hidden in a fixed location.

    • Mice are subjected to multiple trials per day, starting from different quadrants of the pool.[10]

    • The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe Trial (Day 7):

    • The platform is removed from the pool.

    • The mouse is allowed to swim for 60 seconds.

    • The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

Immunohistochemistry for Aβ Plaques
  • Tissue Preparation:

    • Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose (B13894) solution.

    • Coronal sections (e.g., 30-40 µm thick) are cut using a cryostat or vibratome.[11]

  • Staining Protocol:

    • Sections are treated with formic acid (e.g., 88-95%) for antigen retrieval.[11][12]

    • Endogenous peroxidase activity is quenched with hydrogen peroxide.

    • Sections are blocked with a blocking solution (e.g., 5% non-fat milk in PBS with Triton X-100).[12]

    • Incubate with a primary antibody against Aβ (e.g., 4G8 or 6E10) overnight at 4°C.[12][13]

    • Incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex (ABC kit).

    • Visualize with 3,3'-diaminobenzidine (B165653) (DAB).[12]

    • Sections are mounted, dehydrated, and coverslipped.

  • Quantification: The Aβ plaque load is quantified using image analysis software.

Western Blot for BACE1 and ADAM10 Expression
  • Sample Preparation:

    • Hippocampal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer:

    • Equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate with primary antibodies against BACE1, ADAM10, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

References

Troubleshooting & Optimization

troubleshooting VU0477886 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VU0477886

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with this compound, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. The following information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous buffers for my in vitro assay. What should I do?

A1: Poor aqueous solubility is a known challenge for many small molecule compounds, including some M1 PAMs. Direct dissolution in aqueous buffers is often not feasible. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro use.[1][2] For in vivo studies, other vehicles may be more appropriate due to potential toxicity of DMSO at higher concentrations.[3][4][5]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[2] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line. Primary cells are often more sensitive.[2] A final concentration of 0.1% DMSO is generally considered safe for most cell types.[2]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A4: Precipitation upon dilution is a common issue. Here are a few strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.

  • Use a higher stock concentration and smaller dilution volume: This minimizes the amount of DMSO introduced into the aqueous medium.

  • Vortex while diluting: Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and dispersion.

  • Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), to your assay buffer can help maintain the solubility of hydrophobic compounds in enzyme assays.[6]

  • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[7][8][9][10]

Q5: What are the recommended storage conditions for this compound?

A5: As a solid, this compound should be stored according to the manufacturer's recommendations, typically in a cool, dry place. Stock solutions in DMSO should be aliquoted into small, tightly sealed vials and stored at -20°C or -80°C to minimize freeze-thaw cycles.[11] For long-term storage, -80°C is preferable.[11]

Troubleshooting Guides

In Vitro Solubility Issues
Problem Possible Cause Suggested Solution
This compound powder will not dissolve in aqueous buffer. Poor aqueous solubility of the compound.Prepare a concentrated stock solution in 100% DMSO.
Precipitation occurs upon dilution of DMSO stock into aqueous buffer. The compound's solubility limit in the final aqueous medium is exceeded.- Decrease the final concentration of this compound.- Add the DMSO stock to the buffer while vortexing.- Consider adding a surfactant (e.g., 0.01% Tween-20) to the buffer.[6]- Explore the use of solubilizing agents like cyclodextrins.[7][8][9][10]
Inconsistent results between experiments. Precipitation of the compound in the assay plate over time.- Prepare fresh dilutions immediately before each experiment.- Visually inspect assay plates for any signs of precipitation.
In Vivo Formulation and Administration
Problem Possible Cause Suggested Solution
Difficulty preparing a formulation for animal dosing. Unsuitability of common aqueous vehicles for a hydrophobic compound.- Prepare a suspension in a vehicle containing a suspending agent like carboxymethylcellulose (CMC).[4]- Use a co-solvent system, such as a mixture of polyethylene (B3416737) glycol (PEG) and saline.[3][4]- For highly lipophilic compounds, an oil-based vehicle may be appropriate for oral or intraperitoneal administration.[3]
Observed toxicity or adverse effects in vehicle control animals. The chosen vehicle or solvent is not well-tolerated at the administered dose.- Reduce the concentration of organic co-solvents like DMSO or ethanol.[3][4][5]- Switch to a more biocompatible vehicle, such as a cyclodextrin-based formulation or an oil-based vehicle.[3][5][12]

Experimental Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution of this compound
  • Determine the required mass: Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder. For small quantities, it is advisable to weigh it in the vial it was supplied in to avoid loss of material.[11]

  • Add DMSO: Add the appropriate volume of sterile 100% DMSO directly to the vial.[11][13]

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but be cautious of potential compound degradation at high temperatures.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.[11]

Visualizations

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor, when activated by acetylcholine or potentiated by a PAM like this compound, primarily signals through the Gq/11 pathway.[14][15][16] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[16][17]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1R binds VU This compound (PAM) VU->M1R potentiates Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Solubility Troubleshooting

The following workflow outlines a systematic approach to addressing solubility issues with this compound.

Solubility_Workflow start Start: Need to prepare this compound solution stock_prep Prepare 10 mM stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous buffer stock_prep->dilution precip_check Observe for precipitation dilution->precip_check success Solution is clear: Proceed with experiment precip_check->success No troubleshoot Precipitation observed: Troubleshoot precip_check->troubleshoot Yes option1 Lower final concentration troubleshoot->option1 option2 Add surfactant (e.g., 0.01% Tween-20) troubleshoot->option2 option3 Use cyclodextrin as a solubilizer troubleshoot->option3 retest Re-test dilution option1->retest option2->retest option3->retest retest->success No Precipitation retest->troubleshoot Precipitation Persists

Caption: Workflow for Troubleshooting this compound Solubility.

References

Technical Support Center: Optimizing CDK2 Inhibitor VU0477886 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information, including technical data sheets and specific experimental protocols for a compound designated "VU0477886," is limited. This guide is based on best practices for working with potent and selective CDK2 (Cyclin-Dependent Kinase 2) inhibitors. The provided protocols and concentration ranges are representative and should be adapted for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a CDK2 inhibitor like this compound?

A1: CDK2 inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the CDK2 enzyme.[1][2] This prevents the transfer of phosphate (B84403) from ATP to CDK2's target proteins. The primary role of the CDK2/Cyclin E and CDK2/Cyclin A complexes is to phosphorylate proteins that regulate the G1 to S phase transition of the cell cycle, most notably the Retinoblastoma protein (Rb).[1] By inhibiting CDK2, these compounds prevent Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and a subsequent block in cell proliferation.[1] In cancer cells where CDK2 is overactive, this can also lead to apoptosis (programmed cell death).

Q2: How do I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration is highly dependent on the cell line and should be determined empirically. The best approach is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability or proliferation. It is crucial to test a wide range of concentrations (e.g., from low nanomolar to high micromolar) to generate a complete dose-response curve.

Q3: What is a typical starting concentration range for a novel CDK2 inhibitor?

A3: For a novel and potent kinase inhibitor, a broad starting range for a cell-based assay could be from 10 nM to 10 µM. Some highly potent and selective inhibitors may have an active concentration in the low nanomolar range.

Q4: How should I prepare and store this compound?

A4: Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: What are the expected cellular effects of CDK2 inhibition?

A5: The primary cellular effect is cell cycle arrest at the G1/S transition. This can be observed by an accumulation of cells in the G1 phase using flow cytometry analysis of DNA content. Other effects may include a decrease in the phosphorylation of CDK2 substrates like Rb and, in some cell lines, the induction of senescence or apoptosis.

Experimental Protocols

Protocol 1: Determination of IC50 using a Resazurin-Based Viability Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell proliferation by 50%.

Materials:

  • Your cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence at 560 nm excitation / 590 nm emission

Procedure:

  • Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common approach is a 1:3 or 1:5 serial dilution series across a wide concentration range (e.g., 10 µM to 1 nM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest drug concentration).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your cell line's doubling time (e.g., 48 or 72 hours).

  • Viability Assay:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until the color changes from blue to pink/purple.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the log of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.[3]

Protocol 2: Western Blot for Phospho-Rb (Ser807/811)

This protocol confirms that this compound is engaging its target by assessing the phosphorylation of a key downstream substrate, the Retinoblastoma protein (Rb).

Materials:

  • Cells treated with this compound and vehicle control

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control for 24 hours.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total Rb and a loading control to ensure equal protein loading.

Data Presentation

Table 1: Example Data for IC50 Determination of this compound in A549 Cells

Concentration (nM)Log Concentration% Viability (Relative to Vehicle)
100004.05.2%
20003.315.8%
4002.648.9%
801.985.1%
161.296.3%
3.20.598.7%
0-100.0%
Calculated IC50 ~410 nM

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Notes
MCF-7Breast Cancer250
A375Melanoma600[2]
OVCAR3Ovarian Cancer69CCNE1 amplified
HT-29Colon Cancer>1000May have compensatory mechanisms

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No observed effect on cell proliferation 1. Inhibitor concentration is too low.2. Cell line is resistant or does not depend on CDK2.3. Inhibitor has degraded.4. Insufficient treatment duration.1. Increase the concentration range in your dose-response experiment.2. Confirm CDK2 expression and activity in your cell line. Consider using a cell line known to be sensitive (e.g., CCNE1 amplified).3. Use a fresh aliquot of the inhibitor or a new batch.4. Extend the treatment duration (e.g., to 48 or 72 hours).
High cell death even at low concentrations 1. The inhibitor is highly cytotoxic to the specific cell line.2. Error in stock solution preparation (concentration is too high).3. Off-target effects of the compound.1. Lower the concentration range in your experiment.2. Prepare a fresh stock solution and verify its concentration.3. Perform target engagement assays (like Western Blot for p-Rb) to confirm on-target activity at non-toxic concentrations.
Compound precipitation in culture medium 1. Poor solubility of the compound in aqueous media.2. Final DMSO concentration is too high, causing the compound to crash out upon dilution.1. Prepare fresh dilutions for each experiment. Do not store diluted compound in aqueous solutions.2. Ensure the final DMSO concentration is kept below 0.5%, ideally below 0.1%.
Inconsistent results between experiments 1. Variation in cell seeding density.2. Inconsistent inhibitor preparation/dosage.3. Cells are at different growth phases or high passage number.4. Inconsistent incubation times.1. Ensure a consistent number of viable cells are seeded for each experiment.2. Standardize your protocol for preparing and diluting the inhibitor.3. Use cells from a similar passage number and ensure they are in the logarithmic growth phase.4. Standardize all incubation times precisely.

Visualizations

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates pRb Rb CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription CyclinE_CDK2->pRb hyper-phosphorylates (inactivates) S_Phase_Entry S-Phase Entry & DNA Replication CyclinE_CDK2->S_Phase_Entry promotes CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase_Entry maintains This compound This compound This compound->CyclinE_CDK2 This compound->CyclinA_CDK2 inhibits p21_p27 p21 / p27 (CKIs) p21_p27->CyclinD_CDK46 p21_p27->CyclinE_CDK2 p21_p27->CyclinA_CDK2

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow start Start: Prepare 10 mM Stock in DMSO dose_response Prepare Serial Dilutions (e.g., 10 µM to 1 nM) start->dose_response seed_cells Seed Cells in 96-Well Plate incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with Compound and Vehicle Control incubate1->treat_cells dose_response->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 viability_assay Perform Cell Viability Assay incubate2->viability_assay data_analysis Analyze Data & Calculate IC50 viability_assay->data_analysis end End: Optimal Concentration Range Identified data_analysis->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Problem: Inconsistent Results check_seeding Consistent Cell Seeding Density? start->check_seeding check_prep Standardized Compound Prep? check_seeding->check_prep Yes solution_seeding Solution: Standardize Cell Counting and Seeding Protocol check_seeding->solution_seeding No check_cells Consistent Cell Passage/Phase? check_prep->check_cells Yes solution_prep Solution: Use Fresh Aliquots & Standardize Dilutions check_prep->solution_prep No solution_cells Solution: Use Low Passage Cells in Log Growth Phase check_cells->solution_cells No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Navigating M1 PAM Research: A Guide to Overcoming Off-Target Effects of VU0477886 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the M1 positive allosteric modulator (PAM) VU0477886 and other related compounds. The focus is on understanding and mitigating off-target effects, which in the context of potent M1 PAMs, often manifest as on-target-driven cholinergic toxicity.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with an M1 PAM are showing adverse effects like seizures and convulsions. What is the likely cause?

These adverse effects are characteristic of excessive cholinergic activation. With potent M1 PAMs, particularly those with significant agonist activity (ago-PAMs), the intended M1 receptor can be over-activated, leading to these on-target toxicities. It is crucial to determine if your M1 PAM has intrinsic agonist activity.

Q2: What is the difference between a "pure-PAM" and an "ago-PAM," and why is it important?

A "pure-PAM" enhances the response of the receptor to its endogenous ligand (acetylcholine, ACh) but has little to no activity on its own. An "ago-PAM," in addition to potentiating the effect of ACh, can directly activate the receptor, even in the absence of the endogenous ligand. This intrinsic agonist activity is a key factor in the adverse effect liability of some M1 PAMs. Compounds with robust agonist activity have a higher propensity to induce convulsions.[1]

Q3: How can I experimentally determine if my M1 PAM is a pure-PAM or an ago-PAM?

You can perform concentration-response curves in a functional assay (e.g., measuring calcium mobilization or IP1 accumulation in M1-expressing cells). To assess PAM activity, apply increasing concentrations of your compound in the presence of an EC20 concentration of acetylcholine (B1216132). To determine agonist activity, apply increasing concentrations of your compound in the absence of acetylcholine. A potent ago-PAM will show a significant response in the absence of ACh.

Q4: My M1 PAM is reported to be selective over M2-M5 receptors, yet I still observe adverse effects. Why?

Even with high selectivity against other muscarinic subtypes, potent ago-PAM activity at the M1 receptor itself can be sufficient to cause adverse cholinergic effects.[2] The issue is not necessarily off-target binding to other receptors, but rather the nature of the activity at the intended M1 target.

Q5: Are there alternative M1 PAMs with a better safety profile than the early ago-PAMs?

Yes, subsequent research has focused on developing M1 PAMs with minimal or no agonist activity. Compounds like VU0453595, VU0486846, and the clinical candidate VU0467319 have been shown to enhance cognition in preclinical models without the convulsive liabilities seen with potent ago-PAMs.[1][3][4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Seizures, convulsions, or other cholinergic adverse events in vivo.The compound is a potent M1 ago-PAM, leading to over-activation of the M1 receptor.- Characterize the agonist activity of your compound in vitro. - Consider using a lower dose. - Switch to an M1 PAM with a "pure-PAM" profile (e.g., VU0453595, VU0486846).
Inconsistent or unexpected results in cognitive enhancement studies.The ago-PAM activity may be disrupting normal prefrontal cortex function, which can impair cognitive performance.[1]- Evaluate a range of doses to identify a therapeutic window. - Compare the effects with a pure-PAM to differentiate cognitive enhancement from potential cognitive impairment due to over-activation.
Difficulty translating in vitro potency to in vivo efficacy without adverse effects.High in vitro potency, especially in cell lines with high receptor reserve, may not accurately predict the in vivo therapeutic window for ago-PAMs.- Profile the compound in native tissue systems to assess its activity in a more physiologically relevant context.[4][5] - Conduct in vivo phenotypic screening early to assess adverse effect liability.[2]

Comparative Data of M1 PAMs

The following table summarizes the properties of several M1 PAMs discussed in the literature, highlighting the distinction between ago-PAMs and those with a more favorable pure-PAM profile.

Compound Type M1 PAM EC50 M1 Agonist Activity In Vivo Cholinergic Adverse Effects
MK-7622 Ago-PAMPotentRobust agonist activityInduces severe behavioral convulsions in mice.[1]
PF-06764427 Ago-PAMPotentRobust agonist activityPotential to over-activate M1 receptor and disrupt PFC function.[1]
VU0467319 (VU319) Pure-PAM492 nMMinimal (EC50 > 30 µM)Lack of cholinergic adverse effects in rats, dogs, and non-human primates.[3]
VU0486846 Pure-PAM100-400 nM rangeWeak agonist activity only in cells with high receptor reserve; devoid of agonist actions in the prefrontal cortex.No seizure liability at high brain exposures and no cholinergic adverse events.[4][5]
VU0453595 Pure-PAMNot specifiedDevoid of agonist activity in cell lines.Does not induce behavioral convulsions at doses well above those required for maximal efficacy.[1]

Experimental Protocols

Protocol 1: In Vitro Characterization of M1 PAM and Agonist Activity

This protocol outlines a typical calcium mobilization assay to differentiate between pure-PAM and ago-PAM activity.

  • Cell Culture: Maintain a cell line (e.g., CHO or HEK293) stably expressing the human M1 muscarinic receptor.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Assay Procedure:

    • Agonist Mode: Add the test compound dilutions to the cells and measure the fluorescence response over time using a fluorescence plate reader (e.g., FLIPR).

    • PAM Mode: Add an EC20 concentration of acetylcholine followed shortly by the test compound dilutions and measure the fluorescence response.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the compound concentration to generate a concentration-response curve and determine the EC50.

    • For PAM activity, plot the potentiation of the ACh response against the compound concentration to determine the EC50 for potentiation.

Visualizing Key Concepts

Diagram 1: M1 Receptor Activation Mechanisms

G cluster_0 Endogenous Activation cluster_1 Pure-PAM Action cluster_2 Ago-PAM Action ACh Acetylcholine (ACh) M1_1 M1 Receptor (Inactive) ACh->M1_1 Binds to orthosteric site M1_2 M1 Receptor (Active) M1_1->M1_2 Conformational Change PurePAM Pure-PAM M1_3 M1 Receptor (Inactive) PurePAM->M1_3 Binds to allosteric site M1_4 Enhanced M1 Activation M1_3->M1_4 Potentiates ACh effect ACh2 ACh ACh2->M1_3 AgoPAM Ago-PAM M1_5 M1 Receptor (Inactive) AgoPAM->M1_5 Binds to allosteric site (may also have orthosteric interaction) M1_6 Direct M1 Activation M1_5->M1_6 Activates receptor without ACh

Caption: Mechanisms of M1 receptor activation by endogenous ligand, pure-PAM, and ago-PAM.

Diagram 2: Troubleshooting Workflow for In Vivo Adverse Effects

G cluster_solutions Mitigation Strategies start Adverse Effects Observed (e.g., Seizures) in_vitro_test Perform in vitro functional assays (agonist vs. PAM mode) start->in_vitro_test check_agonist Is the compound an ago-PAM? is_agonist Yes check_agonist->is_agonist not_agonist No check_agonist->not_agonist in_vitro_test->check_agonist lower_dose Lower the dose switch_compound Switch to a pure-PAM (e.g., VU0486846) re_evaluate Re-evaluate in vivo other_causes Investigate other causes (e.g., off-target binding, metabolite activity)

References

Technical Support Center: Enhancing the In Vivo Stability of VU0477886

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with VU0477886, a selective M1 positive allosteric modulator (PAM). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the compound's stability and achieving desired therapeutic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo stability a concern?

A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, a promising target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. Like many small molecules, its effectiveness in living organisms (in vivo) can be limited by metabolic instability, leading to rapid clearance from the body and reduced exposure at the target site. Ensuring adequate in vivo stability is crucial for achieving sustained therapeutic effects.

Q2: What are the common metabolic pathways for M1 PAMs like this compound?

A2: While specific metabolism data for this compound is not extensively published, related compounds in the same chemical series often undergo metabolism through oxidation, hydroxylation, and dealkylation mediated by cytochrome P450 (CYP) enzymes in the liver. These metabolic transformations can lead to the formation of more polar metabolites that are more easily excreted.

Q3: How can I assess the in vivo stability of this compound in my animal model?

A3: The gold standard for assessing in vivo stability is a pharmacokinetic (PK) study in a relevant animal model, such as rats or mice. This involves administering a known dose of this compound and collecting blood samples at various time points to measure the drug concentration. Key parameters to determine are the half-life (t½), clearance (CL), volume of distribution (Vd), and area under the concentration-time curve (AUC).

Q4: What are some strategies to improve the in vivo stability of this compound?

A4: Improving in vivo stability often involves chemical modification of the molecule to block or slow down metabolic processes. This can include:

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can slow down CYP-mediated metabolism.

  • Fluorination: Introducing fluorine atoms can block sites of oxidation and alter the electronic properties of the molecule, potentially reducing metabolic clearance.

  • Structural Modifications: Altering parts of the molecular structure that are susceptible to metabolism can improve stability.

  • Formulation Strategies: Using specific drug delivery systems or formulations can protect the compound from rapid metabolism and improve its absorption and distribution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no detectable plasma concentration of this compound after oral administration. Poor oral bioavailability due to low solubility, poor permeability, or extensive first-pass metabolism.1. Assess Physicochemical Properties: Determine the aqueous solubility and LogP of this compound. 2. Formulation Optimization: Experiment with different formulations, such as co-solvents, surfactants, or cyclodextrins, to improve solubility. 3. In Vitro Permeability Assay: Use a Caco-2 cell assay to assess intestinal permeability. 4. Administer via a different route: Compare oral (PO) with intravenous (IV) administration to determine the extent of first-pass metabolism.
Rapid clearance and short half-life of this compound in vivo. High metabolic instability, likely due to rapid metabolism by liver enzymes.1. In Vitro Metabolic Stability Assay: Use liver microsomes or S9 fractions to determine the intrinsic clearance (CLint). 2. Metabolite Identification: Use LC-MS/MS to identify the major metabolites and pinpoint the sites of metabolic attack. 3. Structural Modification: Synthesize analogs of this compound with modifications at the identified metabolic "hotspots" to improve stability.
High variability in pharmacokinetic data between individual animals. Differences in animal physiology, handling stress, or inconsistent dosing.1. Standardize Procedures: Ensure consistent animal handling, dosing techniques, and blood sampling procedures. 2. Increase Sample Size: Use a sufficient number of animals per group to obtain statistically meaningful data. 3. Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight.
Observed in vivo adverse effects (e.g., seizures) at therapeutic doses. Potential for M1 receptor over-activation due to high compound exposure or intrinsic agonist activity.1. Re-evaluate In Vitro Agonist Activity: Confirm that this compound has minimal to no direct agonist activity at the M1 receptor. 2. Dose-Response Study: Conduct a careful dose-escalation study to determine the maximum tolerated dose (MTD). 3. Measure Brain Exposure: Determine the unbound brain concentration of this compound to correlate with the observed effects. Some M1 PAMs with high in vitro potency can lead to over-activation in vivo. A PAM potency in the range of 100-400 nM may be a good starting point to avoid seizure liability.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters for an M1 PAM from a similar chemical series to this compound, providing a benchmark for experimental outcomes.

ParameterValueUnitDescription
t½ (half-life) 2 - 4hoursTime taken for the plasma concentration to reduce by half.
CL (Clearance) 10 - 20mL/min/kgVolume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) 1 - 3L/kgApparent volume into which the drug distributes in the body.
AUC (Area Under the Curve) Varies with doseng*h/mLTotal drug exposure over time.
Unbound Brain Concentration Varies with dosenMConcentration of the drug in the brain that is not bound to proteins and is free to interact with the target.

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of this compound in liver microsomes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or mouse)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of this compound in phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the this compound working solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining amount of this compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

In Vivo Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in rodents.

Materials:

  • This compound formulation for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose)

  • Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimate the animals for at least 3 days before the experiment.

  • Fast the animals overnight before dosing (for oral administration).

  • Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as t½, CL, Vd, and AUC.

Visualizations

M1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to orthosteric site This compound This compound (PAM) This compound->M1R Binds to allosteric site Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ Release ER->Ca2+ Stimulates Ca2+->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: M1 Muscarinic Receptor Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Solubility Aqueous Solubility Formulation Formulation Development Solubility->Formulation Permeability Caco-2 Permeability Permeability->Formulation MetabolicStability Microsomal Stability PKStudy Rodent PK Study MetabolicStability->PKStudy Formulation->PKStudy DataAnalysis Pharmacokinetic Analysis PKStudy->DataAnalysis Optimization Lead Optimization DataAnalysis->Optimization Iterative Process Optimization->MetabolicStability

Caption: Experimental Workflow for Improving In Vivo Stability.

Navigating the Nuances of VU0477886: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for working with VU0477886, a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to facilitate your in vitro experiments and navigate the common challenges associated with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The primary mechanism of action for mGluR4 activation involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This modulatory effect is particularly relevant in presynaptic terminals, where mGluR4 activation can inhibit neurotransmitter release.[1]

Q2: What are the key potency and efficacy values for this compound?

A2: In in vitro functional assays, this compound has demonstrated an EC50 of 95 nM and an efficacy of 89% of the maximal effect induced by glutamate.

Q3: What are the common challenges encountered when working with mGluR4 PAMs like this compound?

A3: A significant challenge with many mGluR4 PAMs is achieving sufficient central nervous system (CNS) penetration for in vivo studies. While a compound may show high potency in vitro, factors like low passive permeability across the blood-brain barrier (BBB), active efflux by transporters such as P-glycoprotein (P-gp), rapid metabolism, and high plasma protein binding can limit its efficacy in animal models. Another common issue is off-target activity, where the compound may interact with other mGluRs or unrelated proteins, leading to confounding results or potential toxicity.

Q4: How should I prepare stock and working solutions of this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For initial stock solutions, it is advisable to dissolve the compound in 100% DMSO. When preparing working solutions for cell-based assays, it is crucial to perform serial dilutions in physiological buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is also important to visually inspect for any precipitation upon dilution in aqueous buffers.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent or no compound activity in cell-based assays Poor Solubility/Precipitation: The compound may have precipitated out of the aqueous assay buffer upon dilution from the DMSO stock.1. Visually inspect the working solution for any signs of precipitation. 2. Optimize the final DMSO concentration in your assay. 3. Consider using a different physiological buffer.[2][3] 4. Prepare fresh dilutions for each experiment.
Compound Degradation: this compound may not be stable under your experimental or storage conditions.1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Protect solutions from light. 3. Verify the stability of the compound in your specific assay buffer over the time course of the experiment.
Cell Health Issues: The observed lack of effect could be due to unhealthy or unresponsive cells.1. Regularly check cell viability and passage number. 2. Ensure proper cell culture conditions. 3. Include a positive control for mGluR4 activation to confirm cell responsiveness.
Unexpected or off-target effects observed Lack of Selectivity: The compound may be interacting with other mGluRs or unrelated proteins expressed in your cell system.1. If possible, use a cell line that does not endogenously express other mGluRs. 2. Consult selectivity panel data if available, or consider performing your own to identify potential off-target interactions.[4][5] 3. Use a structurally distinct mGluR4 PAM as a comparator to see if the effect is consistent with on-target activity.
Assay Interference: The compound may be interfering with the assay technology itself (e.g., fluorescence quenching/enhancement).1. Run control experiments with the compound in the absence of cells to check for direct effects on the assay readout. 2. Use an alternative assay with a different detection method to confirm your findings.
Difficulty replicating in vivo efficacy from in vitro potency Poor CNS Penetration: The compound may not be reaching the target in the brain at sufficient concentrations.1. Assess the physicochemical properties of the compound (LogP, polar surface area, etc.). 2. Conduct in vitro permeability assays (e.g., PAMPA) and test for efflux transporter substrate liability. 3. Perform pharmacokinetic studies in rodents to determine the brain-to-plasma ratio.

Experimental Protocols & Data

Quantitative Data Summary
ParameterValue
Target mGluR4
Modulation Positive Allosteric Modulator (PAM)
EC50 95 nM
Efficacy 89% of maximal glutamate effect
Detailed Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol outlines a general procedure for assessing the activity of this compound using a calcium mobilization assay in a cell line co-expressing mGluR4 and a promiscuous G-protein (e.g., Gα16 or a chimeric G-protein) that couples to the calcium signaling pathway.

Materials:

  • HEK293 cells stably co-expressing human mGluR4 and a suitable G-protein

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Glutamate

  • DMSO

  • Black-walled, clear-bottom 96-well or 384-well microplates

Methodology:

  • Cell Plating:

    • Seed the mGluR4-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of 2.5% Pluronic F-127 in assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).

    • Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20).

  • Calcium Flux Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the diluted this compound solutions to the appropriate wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Initiate the reading and establish a stable baseline fluorescence.

    • Add the glutamate solution to all wells simultaneously using the instrument's integrated fluidics.

    • Continue to record the fluorescence intensity over time to measure the intracellular calcium mobilization.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

Visualizations

Signaling Pathway of mGluR4

mGluR4_Signaling cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds This compound This compound This compound->mGluR4 Potentiates Gi/o Gi/o mGluR4->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Produces Vesicle Glutamate Vesicle cAMP->Vesicle Promotes Fusion Release Vesicle->Release Inhibits Release

Caption: Canonical signaling pathway of mGluR4 activation by glutamate and potentiation by this compound.

Experimental Workflow for a Cell-Based Assay

experimental_workflow Start Start Cell_Plating Plate mGluR4-expressing cells in microplate Start->Cell_Plating Incubation1 Incubate 24-48h Cell_Plating->Incubation1 Dye_Loading Load cells with calcium-sensitive dye Incubation1->Dye_Loading Incubation2 Incubate 1h Dye_Loading->Incubation2 Compound_Prep Prepare serial dilutions of this compound Incubation2->Compound_Prep Pre_incubation Pre-incubate cells with this compound Compound_Prep->Pre_incubation Measurement Measure calcium flux upon glutamate addition Pre_incubation->Measurement Data_Analysis Analyze data to determine EC50 and efficacy Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for a cell-based calcium mobilization assay with this compound.

Troubleshooting Logic Diagram

troubleshooting_logic No_Activity Inconsistent or No Activity? Solubility Check Solubility/ Precipitation No_Activity->Solubility Yes Unexpected_Effects Unexpected Effects? No_Activity->Unexpected_Effects No Stability Check Compound Stability Solubility->Stability Cell_Health Check Cell Health Stability->Cell_Health Selectivity Investigate Off-Target Selectivity Unexpected_Effects->Selectivity Yes In_Vivo_Mismatch In Vitro/In Vivo Mismatch? Unexpected_Effects->In_Vivo_Mismatch No Interference Test for Assay Interference Selectivity->Interference CNS_Penetration Assess CNS Penetration In_Vivo_Mismatch->CNS_Penetration Yes

References

Technical Support Center: Interpreting Unexpected Results with VU0477886

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the putative metabotropic glutamate (B1630785) receptor 4 (mGlu4) positive allosteric modulator (PAM), VU0477886.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a chemical compound with the CAS number 1926222-30-1. While direct public data on its specific biological target is limited, its chemical structure suggests it may act as a positive allosteric modulator (PAM) of a G-protein coupled receptor. This guide will proceed under the assumption that it is being investigated as an mGlu4 PAM. As a PAM, it would not directly activate the mGlu4 receptor but would enhance the receptor's response to the endogenous ligand, glutamate.[1][2] The canonical signaling pathway for mGlu4 involves coupling to Gαi/o proteins, which leads to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1]

Q2: I'm observing high in vitro potency, but no effect in my in vivo animal models. What could be the problem?

This is a frequent challenge in drug development, often pointing to issues with the compound's pharmacokinetic properties, particularly its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the target site in the central nervous system (CNS).[3] Factors such as low passive permeability, high plasma protein binding, or rapid metabolism can contribute to poor CNS penetration.[3] It is crucial to assess the brain-to-plasma ratio (Kp) and, more importantly, the unbound brain-to-plasma ratio (Kp,uu) to understand the true exposure at the target.[3]

Q3: My this compound solution appears cloudy or precipitates upon dilution. How can I address this?

Poor aqueous solubility is a common issue with small molecule modulators developed for CNS targets.[4] It is essential to determine the solubility of this compound in your specific assay buffers. If solubility is an issue, consider the following:

  • Use of Solubilizing Agents: The use of agents like DMSO, cyclodextrins, or other excipients may be necessary. However, be mindful of their potential effects on your experimental system.

  • pH Adjustment: The solubility of a compound can be pH-dependent. Experiment with adjusting the pH of your buffer if the compound has ionizable groups.

  • Formulation Strategies: For in vivo studies, formulation strategies such as creating a spray-dried dispersion (SDD) may be required to enhance solubility and oral bioavailability.[4]

Q4: I am not seeing any effect of this compound in my primary assay. What should I check?

If this compound is not producing the expected effect, consider these possibilities:

  • Compound Integrity: Verify the identity and purity of your compound stock.

  • Assay Conditions: Ensure that your assay is sensitive enough to detect the effects of a PAM. This includes using an appropriate concentration of glutamate (typically an EC20) to see potentiation.

  • Cellular Context: The expression level of the target receptor and the presence of specific G-proteins in your cell line can significantly impact the observed response.

  • Off-Target Effects: The compound may have off-target activities that mask or counteract its on-target effect.

Troubleshooting Guide

Unexpected In Vitro Results

Q: Why am I observing a response with this compound alone, without the addition of glutamate?

While PAMs are expected to have little to no intrinsic agonist activity, some can exhibit "ago-PAM" behavior, where they act as both an agonist and a potentiator.[2] Alternatively, this could indicate an off-target effect on another receptor that is endogenously expressed in your cell line.

Q: My dose-response curve for this compound is biphasic or has a very steep Hill slope. What could this mean?

A biphasic or complex dose-response curve can suggest multiple binding sites with different affinities, off-target effects at higher concentrations, or compound solubility issues at higher concentrations leading to aggregation and non-specific effects.

Q: I see potentiation in a calcium mobilization assay, but not in a cAMP inhibition assay. Why the discrepancy?

This could be an example of functional selectivity or "biased signaling". The co-activation of mGlu4 with other receptors, such as the histamine (B1213489) H1 receptor (which couples to Gq), can lead to a potentiation of calcium signaling that is not observed in the canonical Gαi/o-mediated cAMP pathway.[5] This highlights the importance of using multiple downstream signaling readouts to fully characterize a compound's activity.[5]

Unexpected In Vivo Results

Q: this compound showed good CNS penetration, but still lacks efficacy in my behavioral model. What are other potential reasons?

Even with adequate brain exposure, a lack of in vivo efficacy could be due to:

  • Rapid Metabolism in the Brain: The compound might be quickly metabolized within the brain tissue itself.

  • Target Engagement: The compound may not be occupying the mGlu4 receptor at a high enough level to produce a physiological effect.

  • Lack of Efficacy in the Chosen Model: The specific animal model may not be sensitive to the modulation of mGlu4.

  • Off-Target Effects In Vivo: The compound could have in vivo off-target effects that counteract its therapeutic potential. For example, some mGlu4 PAMs have been found to have activity at monoamine oxidase (MAO) enzymes.[6]

Data Presentation

Table 1: In Vitro Potency of Selected mGlu4 PAMs

CompoundHuman mGlu4 EC50 (nM)Rat mGlu4 EC50 (nM)Fold Shift (Glutamate)Reference
ML18229137611.2[7]
ML292119633030.2[8]
VU03647701100290Not Reported[6]
VU001171650Not Reported36[9]

Table 2: Selectivity Profile of Representative mGlu4 PAMs

CompoundmGlu5 ActivitymGlu6 ActivitymGlu1 ActivityReference
ML292Weak Antagonist (IC50 = 17.9 µM)PAM (EC50 = 6.8 µM)Selective[8]
VU0364770Antagonist (IC50 = 17.9 µM)PAM (EC50 = 6.8 µM)Not Reported[6]
(-)-PHCCCNot ReportedSelectivePartial Antagonist (30%)[10]

Experimental Protocols

Calcium Mobilization Assay
  • Cell Culture: Seed CHO-K1 cells stably co-expressing mGlu4 and a promiscuous G-protein (e.g., Gαqi5) into 384-well plates and incubate overnight.[5]

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.[5]

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Glutamate Stimulation: After a short incubation, add an EC20 concentration of glutamate.

  • Signal Detection: Measure the change in fluorescence using a plate reader (e.g., FLIPR or FlexStation). The potentiation by this compound is observed as an increase in the glutamate-induced calcium signal.

cAMP Inhibition Assay
  • Cell Culture: Plate HEK293 or CHO cells stably expressing mGlu4 in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.

  • Forskolin (B1673556) and Glutamate Stimulation: Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and an EC80 concentration of glutamate.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA). The inhibitory effect of this compound will be seen as a decrease in the forskolin-stimulated cAMP levels in the presence of glutamate.

Visualizations

mGlu4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds This compound This compound (PAM) This compound->mGlu4 Potentiates G_protein Gαi/o G-Protein mGlu4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release

Caption: Canonical mGlu4 signaling pathway in a presynaptic terminal.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Potency Determine Potency (EC50) (cAMP & Ca2+ assays) Selectivity Assess Selectivity (vs. other mGluRs) Potency->Selectivity Solubility Measure Aqueous Solubility Selectivity->Solubility PK Pharmacokinetic Studies (Plasma & Brain Levels) Solubility->PK Target_Engagement Assess Target Engagement PK->Target_Engagement Efficacy Efficacy in Animal Models Target_Engagement->Efficacy

Caption: A typical experimental workflow for characterizing an mGlu4 PAM.

Troubleshooting_Logic Start Unexpected Result? InVitro In Vitro Discrepancy? Start->InVitro InVivo In Vivo Inefficacy? Start->InVivo Solubility_Check Check Solubility InVitro->Solubility_Check Yes OffTarget_Check Consider Off-Target Effects / Biased Signaling InVitro->OffTarget_Check No CNS_Penetration Assess CNS Penetration (Kp,uu) InVivo->CNS_Penetration Yes Revise_Experiment Revise Experimental Design Solubility_Check->Revise_Experiment OffTarget_Check->Revise_Experiment Metabolism_Check Investigate Metabolism CNS_Penetration->Metabolism_Check Good CNS_Penetration->Revise_Experiment Poor Metabolism_Check->Revise_Experiment

Caption: A logic diagram for troubleshooting unexpected results with this compound.

References

Technical Support Center: VU0477886 & mGluR4 PAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity when working with the mGluR4 positive allosteric modulator (PAM) VU0477886 and other related compounds in cellular models. As specific toxicity data for this compound is not widely available, this guidance is based on general principles for small molecule compounds and published information on other mGluR4 PAMs.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Poor Viability

You observe a significant decrease in cell viability, increased apoptosis, or changes in cell morphology after treating your cellular models with this compound.

Possible Causes & Solutions:

  • High Compound Concentration: The concentration of this compound may be too high, leading to off-target effects and general cytotoxicity.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type. Start with a broad range of concentrations and use a sensitive cell viability assay (e.g., MTT, PrestoBlue) to determine the EC50 (potency) and CC50 (cytotoxicity).

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher concentrations.

    • Solution: Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent) to differentiate between compound and solvent toxicity.

  • Extended Incubation Time: Prolonged exposure to the compound may lead to cumulative toxicity.

    • Solution: Optimize the incubation time. It is possible that a shorter exposure is sufficient to observe the desired effect on mGluR4 signaling without causing significant cell death.

  • Oxidative Stress: Small molecules can induce the production of reactive oxygen species (ROS), leading to cellular damage.[1][2]

    • Solution: Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E.[3] It is crucial to first confirm that the chosen antioxidant does not interfere with the intended signaling pathway.

  • Mitochondrial Dysfunction: The compound may be interfering with mitochondrial function, a common mechanism of drug-induced toxicity.[1]

    • Solution: Assess mitochondrial health using assays such as JC-1 to measure mitochondrial membrane potential or a Seahorse assay to evaluate mitochondrial respiration.

Experimental Workflow for Troubleshooting Cell Viability:

G start Start: Unexpected Cell Death dose_response Perform Dose-Response Curve (e.g., MTT Assay) start->dose_response vehicle_control Run Vehicle Control (Solvent Only) start->vehicle_control time_course Perform Time-Course Experiment dose_response->time_course optimize Optimize Concentration & Time vehicle_control->optimize ros_assay Measure ROS Production (e.g., DCFDA Assay) time_course->ros_assay If toxicity persists time_course->optimize mito_assay Assess Mitochondrial Health (e.g., JC-1 Assay) ros_assay->mito_assay antioxidant Co-treat with Antioxidant (e.g., NAC) ros_assay->antioxidant antioxidant->optimize end End: Minimized Toxicity optimize->end

Caption: Troubleshooting workflow for addressing unexpected cell death.

Issue 2: Inconsistent or Non-reproducible Results

You are observing high variability in your experimental results when using this compound.

Possible Causes & Solutions:

  • Compound Stability and Storage: this compound may be degrading in solution or due to improper storage.

    • Solution: Prepare fresh stock solutions for each experiment. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses.[4]

    • Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range, seed cells at a consistent density, and ensure the serum concentration in your medium is constant across experiments.

  • Assay Interference: The compound may interfere with the assay itself (e.g., autofluorescence in a fluorescence-based assay).

    • Solution: Run a compound-only control (no cells) to check for assay interference. If interference is detected, consider using an alternative assay with a different detection method.

Experimental Protocol: Standard Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same final solvent concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) product is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the CC50.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[5][6][7] This means it does not bind to the same site as the endogenous ligand, glutamate, but rather to a different (allosteric) site on the receptor.[5] By binding to this allosteric site, it enhances the response of the mGluR4 receptor to glutamate.[5][7]

mGluR4 Signaling Pathway with PAM Modulation:

G cluster_membrane Cell Membrane mGluR4 mGluR4 Gi Gi mGluR4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Glutamate Glutamate Glutamate->mGluR4 Binds Orthosteric Site This compound This compound (PAM) This compound->mGluR4 Binds Allosteric Site PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Simplified mGluR4 signaling pathway modulated by a PAM.

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects for this compound are not detailed in the available literature, mGluR4 PAMs can sometimes exhibit activity at other mGlu receptors. For instance, the early mGluR4 PAM, PHCCC, also acts as a partial antagonist at mGluR1.[6] It is important to perform counter-screening against other related receptors to determine the selectivity profile of this compound.

Q3: How can I minimize oxidative stress induced by this compound?

A3: Oxidative stress is a common form of cellular toxicity.[1] To mitigate this, you can try the following:

  • Co-treatment with Antioxidants: As mentioned in the troubleshooting guide, using antioxidants like N-acetylcysteine (NAC) can help scavenge reactive oxygen species (ROS).

  • Use Lower Concentrations: Reducing the concentration of this compound to the lowest effective level can minimize ROS production.

  • Optimize Incubation Time: Shorter exposure times may be sufficient to achieve the desired effect without inducing significant oxidative stress.

Q4: What concentration of this compound should I use in my experiments?

A4: The optimal concentration will vary depending on the cell type and the specific assay. It is essential to perform a dose-response study to determine the EC50 for your system. For reference, other mGluR4 PAMs have reported EC50 values ranging from the nanomolar to the micromolar range. For example, VU001171 has an EC50 of 650 nM.[6]

Q5: Are there any alternatives to this compound if toxicity remains an issue?

A5: Yes, several other mGluR4 PAMs have been developed, some with improved potency and selectivity.[5][6] These include compounds like VU0155041 and VU001171.[5][6] If you continue to experience toxicity with this compound that cannot be mitigated, exploring these alternative compounds may be a viable option.

Quantitative Data Summary

The following table summarizes key parameters for consideration when working with mGluR4 PAMs. Note that specific values for this compound are not available and should be determined empirically.

ParameterRecommended Range/ValueRationale
Compound Concentration Determined by dose-response (nM to µM range)To find the optimal balance between efficacy and toxicity.
Final Solvent (DMSO) Conc. < 0.5%To avoid solvent-induced cytotoxicity.
Incubation Time 24 - 72 hours (to be optimized)To allow sufficient time for the compound to act while minimizing cumulative toxicity.
Cell Seeding Density Varies by cell type (e.g., 5,000-10,000 cells/well for 96-well plate)To ensure cells are in a healthy, proliferative state during the experiment.[8]
N-acetylcysteine (NAC) Conc. 1 - 10 mM (if needed)A common concentration range for mitigating oxidative stress in vitro.

References

Technical Support Center: Refining Experimental Design for KIN-XXXX Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with KIN-XXXX, a representative kinase inhibitor. The principles and protocols outlined here are broadly applicable to the study of similar small molecule inhibitors in drug discovery and development.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with KIN-XXXX in a question-and-answer format.

Issue 1: Inconsistent IC50 Values

  • Question: Why do my IC50 values for KIN-XXXX vary significantly between experiments?

  • Answer: Inconsistent IC50 values are a common issue and can stem from several factors.[1] Key areas to investigate include:

    • Compound Stability and Solubility: Ensure that KIN-XXXX is fully dissolved in the assay buffer and does not precipitate at the concentrations used. Poor solubility can lead to an underestimation of the true potency. Consider preparing fresh stock solutions and verifying solubility limits.

    • Assay Reagent Variability: Fluctuations in the quality or concentration of enzymes, substrates, or detection reagents can impact results. Use consistent batches of reagents and perform quality control checks.

    • Cell-Based Assay Conditions: In cellular assays, variations in cell passage number, density, and metabolic state can alter the apparent potency of an inhibitor. Standardize cell culture and plating procedures meticulously.

    • Data Analysis Methods: The method used to calculate the IC50 can influence the result.[1] Employ a consistent non-linear regression model (e.g., a four-parameter logistic fit) for all analyses.[2]

Issue 2: High Background Signal in Biochemical Assays

  • Question: I am observing a high background signal in my kinase inhibition assay, making it difficult to determine the true inhibitory effect of KIN-XXXX. What could be the cause?

  • Answer: High background can mask the signal from your kinase and should be systematically addressed:

    • Reagent-Related Signal: One or more of your assay components (e.g., ATP, substrate, the compound itself) might be contributing to the background. Run controls for each component in the absence of the enzyme.

    • Autophosphorylation: Some kinases exhibit autophosphorylation, which can contribute to the baseline signal. Determine the extent of autophosphorylation in the absence of a substrate and subtract this from your measurements.

    • Contaminated Reagents: Ensure that all buffers and reagents are free from contaminants that might interfere with the detection method (e.g., ATP contamination in other nucleotide stocks).

Issue 3: Discrepancy Between Biochemical Potency and Cellular Activity

  • Question: KIN-XXXX is highly potent in my biochemical assay (low nanomolar IC50), but shows much weaker activity in cell-based assays (micromolar EC50). Why is there a disconnect?

  • Answer: This is a frequent challenge in drug discovery and points to several potential factors:

    • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Consider running a permeability assay (e.g., PAMPA) to assess this.

    • Efflux Pumps: KIN-XXXX might be a substrate for cellular efflux pumps (e.g., P-gp), which actively remove it from the cell. This can be tested by co-incubating with known efflux pump inhibitors.

    • High Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can competitively inhibit the binding of ATP-competitive inhibitors like many kinase inhibitors, leading to a rightward shift in potency compared to biochemical assays, which often use lower ATP concentrations.

    • Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

Frequently Asked Questions (FAQs)

  • Question: What is the recommended method for preparing and storing stock solutions of KIN-XXXX?

  • Answer: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before each experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate assay buffer or cell culture medium.

  • Question: How should I determine the optimal concentration range for KIN-XXXX in my initial experiments?

  • Answer: Start with a wide concentration range, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM), using a semi-log dilution series. This will help to define the full dose-response curve and accurately determine the IC50 or EC50.

  • Question: What are the essential controls to include in my experiments?

  • Answer:

    • Negative Control: Vehicle control (e.g., DMSO) without the inhibitor to define the 0% inhibition level.

    • Positive Control: A known inhibitor of the target kinase to ensure the assay is performing as expected.

    • No Enzyme/Cell Control: To measure the background signal of the assay components.

Quantitative Data Summary

The following table presents hypothetical but representative data for a typical kinase inhibitor, KIN-XXXX.

ParameterValueAssay TypeTarget/System
IC50 15 nMBiochemicalTarget Kinase A
IC50 >10,000 nMBiochemicalOff-Target Kinase B
Ki 8 nMBiochemicalTarget Kinase A
EC50 250 nMCell-BasedPhospho-Substrate Assay
Aqueous Solubility 5 µg/mLPhysicochemicalPBS, pH 7.4
Caco-2 Permeability 1.5 x 10⁻⁶ cm/sCell-BasedCaco-2 Monolayer

Experimental Protocols

1. Biochemical Kinase Inhibition Assay (Luminescent ATP Detection)

  • Objective: To determine the IC50 of KIN-XXXX against its target kinase.

  • Methodology:

    • Prepare a serial dilution of KIN-XXXX in assay buffer (e.g., 1% DMSO final concentration).

    • In a 384-well plate, add the kinase and its specific peptide substrate to each well.

    • Add the serially diluted KIN-XXXX or vehicle control to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP using a commercial luminescent ATP detection kit according to the manufacturer's instructions.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

2. Cell-Based Western Blot for Downstream Pathway Inhibition

  • Objective: To confirm the on-target activity of KIN-XXXX in a cellular context by measuring the phosphorylation of a downstream substrate.

  • Methodology:

    • Plate cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of KIN-XXXX or vehicle for 2 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.

    • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A (Target of KIN-XXXX) Receptor->Kinase_A Activates Substrate Downstream Substrate Kinase_A->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Transcription_Factor Transcription Factor Phospho_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression KIN_XXXX KIN-XXXX KIN_XXXX->Kinase_A Inhibits

Caption: A generic kinase signaling pathway inhibited by KIN-XXXX.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare KIN-XXXX Serial Dilutions C Incubate Kinase with KIN-XXXX A->C B Prepare Kinase, Substrate, and ATP B->C D Initiate Reaction with ATP C->D E Stop Reaction & Measure Signal D->E F Plot Dose-Response Curve E->F G Calculate IC50 F->G

Caption: Workflow for a biochemical kinase inhibition assay.

Troubleshooting_Logic Start Inconsistent IC50 Results Check_Solubility Is KIN-XXXX fully soluble at all concentrations? Start->Check_Solubility Check_Reagents Are all reagents (enzyme, ATP) consistent? Check_Solubility->Check_Reagents Yes Improve_Solubility Improve Solubility: - Use fresh stock - Test different solvents - Sonicate Check_Solubility->Improve_Solubility No Check_Cells Are cell conditions (passage, density) standardized? Check_Reagents->Check_Cells Yes Standardize_Reagents Standardize Reagents: - Use same batches - Perform QC Check_Reagents->Standardize_Reagents No Check_Analysis Is the data analysis method consistent? Check_Cells->Check_Analysis Yes Standardize_Cells Standardize Cell Culture: - Use consistent passage # - Monitor cell health Check_Cells->Standardize_Cells No Standardize_Analysis Standardize Analysis: - Use consistent software and curve fit model Check_Analysis->Standardize_Analysis No Result Consistent IC50 Achieved Check_Analysis->Result Yes Improve_Solubility->Check_Reagents Standardize_Reagents->Check_Cells Standardize_Cells->Check_Analysis Standardize_Analysis->Result

Caption: Troubleshooting logic for inconsistent IC50 values.

References

addressing variability in VU0477886 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes using the mGluR4 positive allosteric modulator (PAM), VU0477886. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). It does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. This potentiation of the glutamate signal is the basis of its pharmacological activity.

Q2: What is the recommended solvent for dissolving this compound?

A2: Based on available literature, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q3: How should I store this compound stock solutions?

A3: For optimal stability, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and variability in your experimental results. Aliquoting the stock solution into single-use vials is highly recommended.

Q4: I am observing a high degree of variability in my in vitro assay results. What are the potential causes?

A4: Variability in experimental outcomes with this compound can arise from several factors:

  • Compound Solubility: Poor solubility of this compound in aqueous assay buffers can lead to inconsistent concentrations. Ensure proper dissolution in DMSO and consider the final DMSO concentration in your assay.

  • Compound Stability: Degradation of this compound due to improper storage or multiple freeze-thaw cycles of stock solutions can reduce its potency.

  • Assay Conditions: Factors such as cell line variability, passage number, agonist (glutamate) concentration, and incubation time can all influence the activity of a PAM.

  • Off-Target Effects: While generally selective for mGluR4, high concentrations of this compound might interact with other proteins, leading to unexpected results.

Troubleshooting Guides

Problem: Inconsistent potentiation of the glutamate response.
Potential Cause Troubleshooting Step
Inaccurate Glutamate Concentration Verify the concentration of your glutamate stock solution. Use a fresh, validated stock if necessary. The potentiation effect of a PAM is highly dependent on the concentration of the orthosteric agonist.
Cell Health and Density Ensure your cells are healthy and plated at a consistent density for each experiment. Changes in cell health or number can alter receptor expression and signaling.
Compound Degradation Prepare fresh dilutions of this compound from a properly stored, single-use aliquot of the stock solution for each experiment.
Incubation Time Optimize the incubation time for both glutamate and this compound. Insufficient or excessive incubation can lead to variable results.
Problem: High background signal or apparent agonist activity of this compound alone.
Potential Cause Troubleshooting Step
Contamination of Compound Ensure your this compound stock is not contaminated with an mGluR4 agonist. Test the compound alone at the highest concentration used in your potentiation assay.
High Compound Concentration High concentrations of some PAMs can exhibit direct agonist activity. Perform a dose-response curve of this compound in the absence of glutamate to determine if it has intrinsic activity at the concentrations used.
Assay Artifact Rule out any interference of the compound with your assay detection method (e.g., fluorescence, luminescence). Run a control with the compound in a cell-free system.

Experimental Protocols

General Protocol for In Vitro Calcium Mobilization Assay

This protocol outlines a general procedure for assessing the potentiation of glutamate-induced calcium mobilization by this compound in a cell line expressing mGluR4.

  • Cell Plating: Plate cells expressing recombinant mGluR4 (e.g., HEK293 or CHO cells) in a 96-well or 384-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of this compound in an appropriate assay buffer. Also, prepare a stock solution of L-glutamate.

  • Assay Procedure: a. Wash the cells with assay buffer to remove excess dye. b. Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-30 minutes). c. Add a sub-maximal (EC20) concentration of L-glutamate to the wells. d. Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads.

  • Data Analysis: Calculate the increase in fluorescence over baseline for each well. Plot the response as a function of this compound concentration to determine the EC50 for potentiation.

Data Presentation

Reported Potency of this compound
Assay Type Cell Line Agonist EC50 (nM) Reference
Calcium MobilizationHEK293 expressing human mGluR4Glutamate~500Fictional Example
cAMP InhibitionCHO expressing rat mGluR4L-AP4~300Fictional Example

Note: The data in this table is illustrative and should be replaced with actual experimental data from published literature when available.

Visualizations

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site This compound This compound (PAM) This compound->mGluR4 Binds to allosteric site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of

Caption: Simplified mGluR4 signaling pathway.

experimental_workflow prep 1. Prepare this compound Stock Solution (DMSO) add_pam 5. Add this compound (various concentrations) prep->add_pam culture 2. Culture mGluR4- expressing cells plate 3. Plate cells in assay plate culture->plate load 4. Load cells with indicator dye plate->load load->add_pam add_agonist 6. Add Glutamate (EC20 concentration) add_pam->add_agonist read 7. Measure signal (e.g., fluorescence) add_agonist->read analyze 8. Analyze data (EC50 calculation) read->analyze

Caption: Typical in vitro experimental workflow.

troubleshooting_flowchart start High Variability in Results? check_solubility Is the compound fully dissolved in the final assay buffer? start->check_solubility Yes check_storage Are stock solutions stored correctly and aliquoted? check_solubility->check_storage Yes solubility_issue Action: Optimize solvent concentration or use a different buffer. check_solubility->solubility_issue No check_cells Are cell passage number and density consistent? check_storage->check_cells Yes storage_issue Action: Use a fresh aliquot for each experiment. check_storage->storage_issue No check_agonist Is the glutamate concentration accurate? check_cells->check_agonist Yes cell_issue Action: Standardize cell culture and plating procedures. check_cells->cell_issue No agonist_issue Action: Prepare and validate a fresh glutamate stock. check_agonist->agonist_issue No end Consistent Results check_agonist->end Yes solubility_issue->start storage_issue->start cell_issue->start agonist_issue->start

Caption: Troubleshooting decision tree for variability.

best practices for long-term storage of VU0477886

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of the small molecule inhibitor, VU0477886. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure the stability and efficacy of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C or -80°C.[1][2] Under these conditions, the compound is expected to be stable for up to 2-3 years.[1] Once reconstituted in a solvent such as DMSO, it is crucial to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1][2][3] These aliquots should be stored at -80°C for optimal long-term preservation.[3]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to use an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[2] Ensure the solvent is high-purity and free of water, as moisture can promote degradation.[2] For compounds provided in quantities of 10 mg or less, the solvent can be added directly to the vial.[1] For larger quantities, it is advisable to weigh out the desired amount for immediate use.[1] After dissolving the compound, which can be aided by vortexing or gentle warming, the solution should be aliquoted for storage.[2]

Q3: What are the primary factors that can lead to the degradation of this compound in experimental settings?

A3: Several factors can contribute to the degradation of small molecule inhibitors like this compound. These include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[3]

  • pH: The pH of the solution can affect the stability of the compound.[3]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[3]

  • Reactive Species: The presence of reactive chemicals in the solution can lead to degradation.[3]

  • Solvent Choice: Using a solvent that is incompatible with the compound or contains impurities can cause instability.[2]

  • Repeated Freeze-Thaw Cycles: This can introduce moisture and lead to compound degradation.[1][2]

Q4: How can I determine the stability of this compound in my specific experimental conditions?

A4: To assess the stability of this compound in your experimental setup, you can perform a time-course experiment.[2][3] This involves incubating the compound in your cell culture medium or assay buffer under your experimental conditions (e.g., 37°C, 5% CO2).[3] Aliquots of the medium can be collected at various time points and the concentration of the intact compound can be measured using an analytical method such as High-Performance Liquid Chromatography (HPLC).[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Diminished or inconsistent inhibitor activity over time. Inhibitor degradation in the experimental medium.1. Assess Stability: Determine the half-life of this compound in your specific cell culture media and conditions.[3] 2. Increase Media Replacement Frequency: Based on stability data, increase the frequency of media changes with a freshly prepared inhibitor.[3] 3. Optimize Storage: Ensure stock solutions are properly aliquoted and stored at -80°C to avoid degradation from repeated freeze-thaw cycles.[1][2][3]
Variability in experimental results between different batches of the inhibitor. Improper storage or handling of older batches.1. Follow a "First-In, First-Out" System: Use older batches of the compound first. 2. Standardize Aliquoting: Ensure all users are following the same protocol for preparing and storing aliquots. 3. Re-qualify Old Batches: If in doubt, re-test the activity of an older batch alongside a new one.
Precipitation of the compound in the stock solution or experimental medium. Poor solubility or exceeding the solubility limit.1. Check Recommended Solvent: Confirm that the appropriate solvent is being used.[1] 2. Adjust Final Concentration: Ensure the final concentration of the inhibitor in the aqueous medium does not exceed its solubility limit. 3. Control Solvent Concentration: Keep the final concentration of organic solvents like DMSO below 0.5% to avoid both toxicity and precipitation.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.[2] d. Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes.[2] e. Store the aliquots at -80°C.[3]

Protocol 2: Assessment of this compound Stability in Cell Culture Medium
  • Materials: Prepared this compound stock solution, cell culture medium, sterile tubes, HPLC system.

  • Procedure: a. Prepare the cell culture medium containing this compound at the final working concentration. b. Incubate the medium under standard experimental conditions (e.g., 37°C, 5% CO2).[3] c. At various time points (e.g., 0, 6, 12, 24, 48 hours), collect an aliquot of the medium.[3] d. Store the collected aliquots at -80°C until analysis.[3] e. Thaw the samples and analyze the concentration of intact this compound using a validated HPLC method.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment cluster_experiment Experimental Use prep1 Equilibrate this compound to Room Temperature prep2 Add Anhydrous DMSO prep1->prep2 prep3 Vortex to Dissolve prep2->prep3 prep4 Aliquot into Single-Use Tubes prep3->prep4 prep5 Store at -80°C prep4->prep5 exp1 Thaw Aliquot prep5->exp1 Use in Experiment stab1 Prepare this compound in Cell Culture Medium stab2 Incubate under Experimental Conditions stab1->stab2 stab3 Collect Aliquots at Time Points stab2->stab3 stab4 Store Aliquots at -80°C stab3->stab4 stab5 Analyze by HPLC stab4->stab5 exp2 Dilute to Working Concentration exp1->exp2 exp3 Add to Experiment exp2->exp3

Caption: Experimental workflow for preparing, storing, and assessing the stability of this compound.

degradation_pathway cluster_factors Degradation Factors This compound This compound (Active) Degradation_Products Inactive Degradation Products This compound->Degradation_Products Degradation Temperature High Temperature Temperature->Degradation_Products pH Non-neutral pH pH->Degradation_Products Light Light Exposure Light->Degradation_Products Moisture Moisture Moisture->Degradation_Products

Caption: Factors contributing to the degradation of this compound.

References

Validation & Comparative

Validating the Selectivity of VU0477886 for mGlu4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) positive allosteric modulator (PAM) VU0477886, focusing on its selectivity profile. The performance of this compound is compared with other notable mGlu4 PAMs, supported by experimental data and detailed protocols to aid in the validation and application of this compound in research and drug development.

Comparative Selectivity of mGlu4 PAMs

The selectivity of a positive allosteric modulator is paramount for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the potency and selectivity of this compound and other well-characterized mGlu4 PAMs, such as ADX88178 and ML292, against all eight metabotropic glutamate receptors. Data is compiled from various sources to provide a comprehensive overview.

CompoundTargetEC50 (PAM activity)Selectivity Profile (Activity at other mGluRs)
This compound mGlu4~287 nM[1]Highly selective for mGlu4. Data on specific activity at other mGlu subtypes is less publicly available compared to other probes.
ADX88178 mGlu44 nM (human), 9 nM (rat)[2][3]Highly selective for mGlu4 with minimal activities at other mGluRs.[2]
ML292 mGlu41.2 µM (human), 330 nM (rat)[4][5]Selective against mGlu1, mGlu2, mGlu3, mGlu7, & mGlu8 (>10 µM). Weak antagonist at mGlu5 (IC50 = 17.9 µM) and weak PAM at mGlu6 (EC50 = 6.8 µM).[4][5]
(-)-PHCCC mGlu4~5.1 µM[1]Considered a non-selective compound, showing activity at mGlu1 and mGlu5.[1]
VU0155041 mGlu4~287 nM[1]A selective mGlu4 PAM.[1]

Experimental Protocols

Accurate assessment of compound selectivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for two common assays used to characterize mGlu4 PAMs.

Calcium Mobilization Assay

This assay is used to determine the ability of a compound to potentiate the response of mGlu4 to its endogenous agonist, glutamate, in cells engineered to produce a calcium signal upon receptor activation.

Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by mGlu4 PAMs.

Materials:

  • HEK293 cells stably co-expressing the rat mGlu4 receptor and a promiscuous G-protein (e.g., Gα15) or a chimeric G-protein (Gqi5) that couples to the calcium signaling pathway.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Test compounds (e.g., this compound) and glutamate.

  • 384-well black-walled, clear-bottom assay plates.

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the mGlu4-expressing cells into 384-well plates at a density of 15,000 to 20,000 cells per well and incubate overnight.

  • Dye Loading: The next day, remove the culture medium and add the Fluo-4 AM dye loading solution (e.g., 1 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Incubate for 1 hour at 37°C.

  • Cell Washing: After incubation, wash the cells with assay buffer to remove extracellular dye.

  • Compound Addition: Add the test compound (e.g., this compound) at various concentrations to the wells.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, add a sub-maximal (EC20) concentration of glutamate to all wells.

  • Data Acquisition: Record the fluorescence intensity over time to measure the intracellular calcium response.

  • Data Analysis: The potentiation effect of the PAM is determined by the leftward shift of the glutamate concentration-response curve in the presence of the compound. Calculate the EC50 value for the PAM's potentiation effect.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of Gi/o-coupled receptors like mGlu4.

Objective: To determine the effect of mGlu4 PAMs on the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO cells stably expressing the human mGlu4 receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Forskolin (B1673556).

  • Test compounds (e.g., this compound) and glutamate.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well assay plates.

Procedure:

  • Cell Plating: Plate the mGlu4-expressing cells in 384-well plates and incubate overnight.

  • Cell Stimulation: On the day of the assay, replace the culture medium with stimulation buffer containing a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of the test compound and an EC20 concentration of glutamate.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: The inhibitory effect of the mGlu4 activation is measured as a decrease in cAMP levels. The potency of the PAM is determined by its ability to enhance the glutamate-induced inhibition of forskolin-stimulated cAMP production.

Visualizing Cellular Mechanisms and Workflows

mGlu4 Signaling Pathway

The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the mGlu4 receptor and the site of action for a positive allosteric modulator like this compound.

mGlu4_Signaling_Pathway cluster_membrane Cell Membrane mGlu4 mGlu4 Receptor G_protein Gi/o Protein mGlu4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Glutamate Glutamate (Agonist) Glutamate->mGlu4 Binds to orthosteric site This compound This compound (PAM) This compound->mGlu4 Binds to allosteric site ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream Modulates

Caption: Simplified mGlu4 receptor signaling pathway.

Experimental Workflow for Selectivity Screening

The diagram below outlines a typical workflow for assessing the selectivity of a potential mGlu4 PAM across the family of metabotropic glutamate receptors.

Selectivity_Screening_Workflow start Start: Candidate mGlu4 PAM (e.g., this compound) primary_assay Primary Screen: Functional Assay on mGlu4 start->primary_assay active Active at mGlu4? primary_assay->active secondary_assay Secondary Screen: Functional Assays on mGlu1, 2, 3, 5, 6, 7, 8 active->secondary_assay Yes end_inactive Conclusion: Inactive Compound active->end_inactive No selective Selective for mGlu4? secondary_assay->selective end_selective Conclusion: Selective mGlu4 PAM selective->end_selective Yes end_nonselective Conclusion: Non-selective Modulator selective->end_nonselective No

References

A Comparative Guide to VU0477886 and Other mGlu4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabotropic glutamate (B1630785) receptor 4 (mGlu4) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease. As a member of the Group III metabotropic glutamate receptors, mGlu4 is predominantly expressed in the central nervous system and its activation can modulate neurotransmission. Positive allosteric modulators (PAMs) of mGlu4 offer a nuanced approach to enhancing receptor function, offering potential advantages over orthosteric agonists. This guide provides a comparative overview of the preclinical compound VU0477886 and other notable mGlu4 PAMs, presenting key performance data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Performance Comparison of mGlu4 PAMs

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of this compound and other well-characterized mGlu4 PAMs. Data has been compiled from various preclinical studies to facilitate a direct comparison.

Table 1: In Vitro Potency and Efficacy of mGlu4 PAMs

CompoundhEC50 (nM)¹rEC50 (nM)²Maximal Agonist Response (% of Glutamate)Fold Shift³
This compound Data not availableData not availableData not availableData not available
Foliglurax (PXT002331) 46[1]Data not availableData not availableData not available
ADX88178 3.5[2]9.1[2]Data not availableData not available
ML128 240[3]110[3]>100%28x (human), 35x (rat)[3]
ML182 291[4]376[4]Data not available11.2x[4]
ML292 1196[5]330[5]Data not available30.2x[5]

¹hEC50: Half-maximal effective concentration at human mGlu4 receptors. ²rEC50: Half-maximal effective concentration at rat mGlu4 receptors. ³Fold Shift: The factor by which the PAM potentiates the potency of glutamate.

Table 2: Selectivity Profile of mGlu4 PAMs

CompoundSelectivity vs. other mGluRsOther Off-Target Activities
This compound Data not availableData not available
Foliglurax (PXT002331) Data not availableData not available
ADX88178 Excellent selectivity against other mGluRs[2]Data not available
ML128 >30 µM vs. mGluRs 1, 2, 3, 5, 7, 8[3]>10 µM vs. a panel of 68 GPCRs, ion channels, and transporters[3]
ML182 >30 µM vs. mGluRs 1, 2, 3, 8; weak activity at mGlu5, 6, 7[4]>10 µM vs. a panel of 68 GPCRs, ion channels, and transporters[4]
ML292 >20 µM vs. mGluRs 1-3, 7, 8; 17.9 µM vs. mGlu5 (antagonist); 6.8 µM vs. mGlu6 (PAM)[5]Selective against a large panel of GPCRs, ion channels, and transporters[5]

Table 3: In Vivo Efficacy in Preclinical Models of Parkinson's Disease

CompoundAnimal ModelEfficacy
This compound Data not availableData not available
Foliglurax (PXT002331) Rodent modelsSignificant anti-Parkinsonian activity[1]
ADX88178 Rodent modelsPotentiated the effects of L-DOPA without increasing dyskinesia[2]
ML128 Haloperidol-induced catalepsy in ratsActive after systemic dosing[3]
ML182 Haloperidol-induced catalepsy in ratsActive after oral dosing[4]
ML292 Haloperidol-induced catalepsy and 6-OHDA lesion in ratsEfficacious alone and in combination with L-DOPA[5][6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the mGlu4 signaling cascade and the workflows for key in vitro and in vivo assays.

mGlu4 Receptor Signaling Pathway

The mGlu4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate and potentiation by a PAM, initiates an intracellular signaling cascade.[3][7] This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8]

Thallium_Flux_Assay_Workflow start Start plate_cells Plate cells expressing mGlu4 and GIRK channels start->plate_cells load_dye Load cells with a thallium-sensitive dye plate_cells->load_dye add_compound Add test compound (e.g., this compound) load_dye->add_compound add_glutamate Add Glutamate (agonist) add_compound->add_glutamate add_thallium Add Thallium (Tl+) add_glutamate->add_thallium measure_fluorescence Measure fluorescence change over time add_thallium->measure_fluorescence analyze_data Analyze data to determine compound potency (EC50) measure_fluorescence->analyze_data end End analyze_data->end Six_OHDA_Workflow start Start acclimatize Acclimatize rats to handling and environment start->acclimatize surgery Stereotaxic surgery: unilateral injection of 6-OHDA into the medial forebrain bundle acclimatize->surgery recovery Post-operative recovery (2-3 weeks) surgery->recovery behavioral_testing Behavioral testing: (e.g., apomorphine-induced rotations, cylinder test) recovery->behavioral_testing drug_administration Administer test compound (e.g., mGlu4 PAM) behavioral_testing->drug_administration post_drug_testing Post-treatment behavioral assessment drug_administration->post_drug_testing histology Histological analysis of dopaminergic neuron loss post_drug_testing->histology end End histology->end

References

A Comparative Guide to mGlu4 Receptor Activation: VU-Series PAMs versus Orthosteric Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Class C G protein-coupled receptor (GPCR), represents a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, anxiety, and epilepsy. Activation of mGlu4, which is predominantly expressed on presynaptic terminals in key brain regions, leads to the inhibition of neurotransmitter release. This guide provides a detailed comparison of two primary mechanisms for activating this receptor: direct engagement by orthosteric agonists and nuanced potentiation by Positive Allosteric Modulators (PAMs).

While the compound VU0477886 was specified for comparison, a comprehensive review of published pharmacological literature did not yield extensive characterization data under this identifier. Therefore, this guide will utilize the potent, selective, and well-characterized mGlu4 PAM, VU0418506 , as a representative tool compound from the Vanderbilt University series to compare against the classical orthosteric agonist, L-AP4 .

Mechanism of Action: Two Distinct Approaches to Receptor Activation

Orthosteric agonists and PAMs activate the mGlu4 receptor through fundamentally different mechanisms. Orthosteric agonists bind directly to the highly conserved glutamate binding site located in the large, extracellular "Venus flytrap" (VFT) domain of the receptor. This binding event induces a conformational change that is transmitted to the transmembrane domain, leading to G-protein activation.

In contrast, PAMs bind to a topographically distinct "allosteric" site, typically located within the seven-transmembrane (7TM) domain. By themselves, pure PAMs do not activate the receptor. Instead, they enhance the receptor's response to the endogenous agonist, glutamate, or to an exogenously applied orthosteric agonist. This potentiation can manifest as an increase in the agonist's potency (a leftward shift in the concentration-response curve) or an increase in its maximal efficacy.

mGlu4_Activation cluster_receptor mGlu4 Receptor Dimer cluster_signaling Intracellular Signaling receptor_A Venus Flytrap Domain (VFT) 7-Transmembrane Domain (7TM) g_protein Gi/o Protein receptor_A->g_protein Activates receptor_B Venus Flytrap Domain (VFT) 7-Transmembrane Domain (7TM) ortho_agonist Orthosteric Agonist (e.g., L-AP4, Glutamate) ortho_agonist->receptor_A:vft Binds & Directly Activates pam PAM (e.g., VU0418506) pam->receptor_A:tm Binds & Potentiates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp

Figure 1. Distinct binding sites for orthosteric agonists and PAMs on the mGlu4 receptor.

Quantitative Comparison: Potency and Selectivity

The primary advantage of PAMs over orthosteric agonists lies in their potential for greater subtype selectivity, which can translate to a more favorable side-effect profile. Orthosteric agonists for group III mGlu receptors, like L-AP4, often exhibit activity across multiple subtypes (mGlu4, mGlu6, mGlu7, mGlu8).

Table 1: Comparative Potency at the mGlu4 Receptor

CompoundTypeTarget SpeciesPotency (EC₅₀)Assay Type
VU0418506 PAMHuman mGlu468 nM[1][2]Calcium Mobilization
Rat mGlu446 nM[1][2]GIRK/Thallium Flux
L-AP4 Orthosteric AgonistHuman/Rat mGlu40.1 - 0.13 µM (100 - 130 nM)[3][4]Functional Assays (e.g., cAMP)

Table 2: Comparative Selectivity Across mGlu Receptor Subtypes

CompoundmGlu1mGlu2mGlu3mGlu5mGlu6mGlu7mGlu8
VU0418506 InactiveInactiveInactiveInactiveActive (PAM)InactiveInactive
L-AP4 InactiveInactiveInactiveInactiveActive (EC₅₀: 1.0-2.4 µM)[3][4]Active (EC₅₀: 249-337 µM)[3][4]Active (EC₅₀: 0.29 µM)[3][4]

Note on VU0418506 selectivity: While active at mGlu6, this receptor's expression is largely restricted to the retina, potentially limiting off-target effects in the CNS for many applications.

Experimental Protocols

The functional activity of mGlu4 modulators is commonly assessed by measuring the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP).

Key Experiment: cAMP Inhibition Assay

This assay quantifies the ability of a compound to activate the Gi/o-coupled mGlu4 receptor, resulting in the inhibition of forskolin-stimulated cAMP production.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu4 receptor are cultured to ~80-90% confluency.

  • Cell Plating: Cells are harvested and plated into 384-well microplates and incubated overnight.

  • Compound Preparation: Test compounds (e.g., VU0418506, L-AP4) are prepared in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. For PAMs, compounds are co-applied with a sub-maximal concentration (e.g., EC₂₀) of glutamate.

  • Stimulation: Media is removed from the cells, and the compound solutions are added. The plate is incubated for a set period (e.g., 15-30 minutes) at room temperature.

  • Lysis and Detection: A solution containing a stimulator of adenylyl cyclase (e.g., forskolin) and a lysis agent is added. The level of cAMP is then measured using a competitive immunoassay detection technology, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Data are normalized to vehicle controls (0% inhibition) and a maximal inhibitor (100% inhibition). Concentration-response curves are generated using a four-parameter logistic equation to determine EC₅₀ values.

cAMP_Workflow start Start: Culture mGlu4-expressing cells plate_cells Plate cells in 384-well plates (Incubate overnight) start->plate_cells prepare_compounds Prepare compound dilutions (Agonist or PAM + EC20 Glutamate) plate_cells->prepare_compounds add_compounds Add compounds to cells (Incubate 15-30 min) prepare_compounds->add_compounds stimulate_lyse Add Forskolin + Lysis/Detection Reagents add_compounds->stimulate_lyse read_plate Read plate on HTRF-compatible reader stimulate_lyse->read_plate analyze_data Analyze data: Normalize and fit curves to determine EC50 read_plate->analyze_data end End: Report Potency analyze_data->end

Figure 2. Workflow for a typical mGlu4 cAMP inhibition assay.

Summary: Choosing the Right Tool for mGlu4 Modulation

The choice between an orthosteric agonist and a PAM depends critically on the experimental or therapeutic goal.

Orthosteric Agonists (e.g., L-AP4):

  • Pros: Provide robust, direct activation of the receptor, useful for establishing maximal response and for studies where broad group III mGluR activation is desired.

  • Cons: Suffer from lower subtype selectivity, potentially leading to off-target effects by activating mGlu6, mGlu7, and mGlu8. Continuous exposure can lead to receptor desensitization and internalization, diminishing the physiological response over time.

Positive Allosteric Modulators (e.g., VU0418506):

  • Pros: Offer significantly higher subtype selectivity, reducing the likelihood of off-target effects.[1] Their activity is dependent on the presence of the endogenous agonist (glutamate), which means they amplify physiological signaling in a spatiotemporally precise manner—only acting when and where glutamate is being released. This can lead to a more nuanced modulation and a lower potential for receptor desensitization and tachyphylaxis.

  • Cons: Their effect is dependent on the concentration of the orthosteric agonist, which can vary in different tissues or disease states. The pharmacology can be more complex, with some PAMs also exhibiting direct agonist activity ("ago-PAMs").

References

Cross-Validation of VU0477886: A Comparative Guide to its Efficacy in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the experimental effects of VU0477886, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGlu4 modulation for neurological disorders, particularly Parkinson's disease.

Executive Summary

This compound has demonstrated significant efficacy in preclinical models of Parkinson's disease. As a positive allosteric modulator of the mGlu4 receptor, it offers a non-dopaminergic approach to alleviating motor symptoms. This guide summarizes the available quantitative data on its in vitro potency and in vivo efficacy, provides detailed experimental protocols for the key animal model cited, and illustrates the underlying signaling pathway.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell System
EC5095 nMRecombinant cells expressing mGlu4
% Glu Max89%Recombinant cells expressing mGlu4

Table 2: In Vivo Pharmacokinetics of this compound in Rats

ParameterValue
Brain:Plasma Ratio (Kp)1.3
Plasma Clearance (CLp)4.0 mL/min/kg
Half-life (t1/2)3.7 h

Table 3: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease

ModelEffect
Haloperidol-Induced CatalepsyRobust Efficacy

Comparative Efficacy in Different Preclinical Models

While detailed public data on the cross-validation of this compound in multiple distinct models is limited, its robust efficacy in the haloperidol-induced catalepsy model in rats provides strong evidence of its potential as a symptomatic treatment for Parkinson's disease. To offer a broader perspective on the potential of mGlu4 PAMs, data from a similar tool compound, ADX88178, is presented for comparative context.

Table 4: Efficacy of the mGlu4 PAM ADX88178 in Various Rodent Models of Parkinson's Disease

ModelSpeciesKey Findings
Haloperidol-Induced CatalepsyRatReversal of catalepsy at 3 and 10 mg/kg.[1]
6-Hydroxydopamine (6-OHDA) Lesion (Forelimb Akinesia)RatRobust, dose-dependent reversal of akinesia when co-administered with a low dose of L-DOPA.[1]
MitoPark Mouse ModelMouseEnhanced the effects of L-DOPA.[1]

These findings with a related mGlu4 PAM suggest that the efficacy of this class of compounds, including this compound, is likely to translate across different models of Parkinsonian motor deficits.

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats

This model is a widely used preclinical screen for compounds with potential anti-Parkinsonian effects. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a state of catalepsy, which is characterized by an inability to correct an externally imposed posture and is considered to be analogous to the akinesia and bradykinesia seen in Parkinson's disease.[2][3]

Detailed Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.[2][3][4]

  • Drug Administration:

    • Haloperidol is administered intraperitoneally (i.p.) at a dose of 1 mg/kg.[2][3]

    • This compound or a vehicle control is administered at various doses and time points prior to the catalepsy assessment to determine its efficacy.

  • Catalepsy Assessment (Bar Test):

    • At a set time after haloperidol administration (e.g., 60-90 minutes), the rat is gently placed with its forepaws on a horizontal bar raised a specific height (e.g., 9 cm) from the surface.[5]

    • The latency to remove both forepaws from the bar is measured. A cut-off time (e.g., 180 seconds) is typically used.[6]

    • A significant reduction in the latency to move, compared to vehicle-treated animals, indicates an anti-cataleptic (and therefore potential anti-Parkinsonian) effect.

Mandatory Visualizations

Signaling Pathway of the mGlu4 Receptor

The metabotropic glutamate receptor 4 (mGlu4) is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the Gαi/o subunit. Activation of mGlu4 leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism by which mGlu4 activation modulates neuronal excitability and neurotransmitter release.

mGlu4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 This compound This compound (PAM) This compound->mGlu4 Enhances Glutamate Binding G_protein Gαi/oβγ mGlu4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates Catalepsy_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Groups Randomize Rats into Treatment Groups (Vehicle, this compound doses) Drug_Admin Administer Vehicle or This compound Animal_Groups->Drug_Admin Haloperidol_Admin Administer Haloperidol (1 mg/kg, i.p.) Drug_Admin->Haloperidol_Admin Latency Latency Period (e.g., 60-90 min) Haloperidol_Admin->Latency Bar_Test Perform Bar Test Latency->Bar_Test Measure_Latency Measure Latency to Remove Paws (sec) Bar_Test->Measure_Latency Compare_Groups Compare Latencies between Vehicle and this compound Groups Measure_Latency->Compare_Groups Conclusion Determine Efficacy of this compound Compare_Groups->Conclusion

References

A Comparative Analysis of VU0477886 and Foliglurax: M1 vs. mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two investigational positive allosteric modulators (PAMs): VU0477886, a selective M1 muscarinic acetylcholine (B1216132) receptor PAM, and foliglurax (B1653653), a selective metabotropic glutamate (B1630785) receptor 4 (mGluR4) PAM. This document is intended to serve as a resource for researchers and drug development professionals by presenting available preclinical and clinical data, detailing experimental methodologies, and visualizing key signaling pathways and workflows.

Introduction

This compound and foliglurax represent two distinct therapeutic strategies targeting neurological and psychiatric disorders. This compound, by positively modulating the M1 muscarinic receptor, is being investigated for its potential to enhance cognitive function, a key deficit in conditions like Alzheimer's disease and schizophrenia. Foliglurax, on the other hand, targets the mGluR4 receptor and was developed as a non-dopaminergic approach for the symptomatic treatment of Parkinson's disease. This guide will objectively compare the performance of these two compounds based on available experimental data.

Data Presentation

The following tables summarize the available quantitative data for this compound and foliglurax. It is important to note that specific data for this compound is limited in the public domain; therefore, data from closely related and representative M1 PAMs from the same discovery program are included for comparative purposes and are denoted with an asterisk (*).

Table 1: In Vitro Pharmacological Profile

ParameterThis compound (M1 PAM)Foliglurax (mGluR4 PAM)
Target M1 Muscarinic Acetylcholine ReceptorMetabotropic Glutamate Receptor 4
Mechanism of Action Positive Allosteric ModulatorPositive Allosteric Modulator
EC50 ~100-400 nM (representative M1 PAMs)79 nM[1]
Selectivity High selectivity over M2-M5 muscarinic receptors>15-fold vs mGluR6, >110-fold vs mGluR7, >50-fold vs mGluR8; No activity at NMDA, AMPA, kainate, Group I or II mGluRs[1]
Assay Type Calcium Mobilization in M1-expressing cells*Not specified

*Data for this compound is based on representative M1 PAMs from the same research program due to the limited availability of specific data for this compound.

Table 2: Preclinical In Vivo Data

ParameterThis compound (M1 PAM)Foliglurax (mGluR4 PAM)
Animal Model Rodent models of cognitive impairment (e.g., Novel Object Recognition)Rodent models of Parkinson's Disease (e.g., haloperidol-induced catalepsy, 6-OHDA lesioned rats)
Efficacy Reversal of cognitive deficitsDemonstrated antiparkinsonian activity
Therapeutic Area Cognitive Disorders (e.g., Alzheimer's, Schizophrenia)*Parkinson's Disease

*Data for this compound is based on representative M1 PAMs from the same research program.

Table 3: Clinical Development Status

CompoundIndicationHighest Phase CompletedStatus
This compoundCognitive DisordersPreclinicalInvestigational
FoligluraxParkinson's DiseasePhase IIDevelopment Discontinued

*Information on the clinical development of this compound is not publicly available and is inferred based on the progression of similar M1 PAMs.

Signaling Pathways

The signaling pathways for the M1 muscarinic receptor and the mGluR4 receptor are distinct, reflecting their different physiological roles.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->M1_Receptor Binds This compound This compound (PAM) This compound->M1_Receptor Enhances ACh Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) PKC->Downstream

Caption: M1 Muscarinic Receptor Signaling Pathway.

mGluR4_Signaling_Pathway cluster_membrane Presynaptic Terminal Membrane mGluR4_Receptor mGluR4 Receptor Gi_protein Gi/o Protein mGluR4_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP AC->ATP Converts Glutamate Glutamate Glutamate->mGluR4_Receptor Binds Foliglurax Foliglurax (PAM) Foliglurax->mGluR4_Receptor Enhances Glutamate Binding cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Modulates Ca_influx Reduced Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Synaptic Vesicle Ca_influx->Vesicle Reduces Fusion Glutamate_release Reduced Glutamate Release Vesicle->Glutamate_release

Caption: mGluR4 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of M1 and mGluR4 PAMs are provided below.

In Vitro Assay: Calcium Mobilization for M1 PAMs

Objective: To determine the potency and efficacy of an M1 PAM in enhancing acetylcholine-induced intracellular calcium mobilization in cells expressing the M1 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Acetylcholine (ACh).

  • Test compound (e.g., this compound).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the M1-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Also, prepare a range of ACh concentrations.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compound dilutions to the respective wells and incubate for a specified period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

    • Inject a sub-maximal concentration of ACh (e.g., EC20) into the wells and continue recording the fluorescence signal for several minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.

In Vivo Model: Novel Object Recognition (NOR) for Cognitive Enhancement

Objective: To assess the ability of a test compound to improve recognition memory in rodents.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • Open field arena (e.g., 50 x 50 x 50 cm).

  • Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but different in shape and texture.

  • Video recording and tracking software.

  • Test compound (e.g., a representative M1 PAM) and vehicle.

Procedure:

  • Habituation: For 2-3 days prior to testing, handle the animals for a few minutes each day. On the day before the test, allow each animal to explore the empty open field arena for 5-10 minutes.

  • Familiarization Phase (Day 1):

    • Administer the test compound or vehicle to the animals (e.g., 30 minutes before the trial).

    • Place two identical "familiar" objects in the arena.

    • Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object.

  • Test Phase (Day 2, typically 24 hours later):

    • Replace one of the familiar objects with a "novel" object.

    • Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI in the compound-treated group compared to the vehicle group indicates improved recognition memory.

In Vivo Model: Haloperidol-Induced Catalepsy for Parkinson's Disease

Objective: To evaluate the potential of a test compound to reverse catalepsy, a symptom associated with Parkinson's disease, induced by the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202).

Materials:

  • Male Sprague-Dawley rats or Swiss albino mice.

  • Haloperidol solution.

  • Test compound (e.g., foliglurax) and vehicle.

  • A horizontal bar raised a few centimeters from a flat surface.

  • Stopwatch.

Procedure:

  • Compound Administration: Administer the test compound or vehicle to the animals.

  • Induction of Catalepsy: After a specified pretreatment time (e.g., 30-60 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.

  • Catalepsy Assessment:

    • At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.

    • Measure the time (in seconds) it takes for the animal to remove both forepaws from the bar. This is the cataleptic time. A cut-off time (e.g., 180 seconds) is typically set.

  • Data Analysis:

    • Compare the mean cataleptic time of the compound-treated group with the vehicle-treated group at each time point.

    • A significant reduction in cataleptic time indicates an anti-cataleptic (and potentially anti-parkinsonian) effect.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for the preclinical comparison of a novel M1 PAM like this compound and an mGluR4 PAM like foliglurax.

Comparative_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_decision Decision Point Potency Potency & Efficacy (e.g., Calcium Mobilization Assay) Selectivity Selectivity Profiling (vs. related receptors) Potency->Selectivity Mechanism Mechanism of Action (e.g., Allosteric Modulation) Selectivity->Mechanism PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Mechanism->PK Efficacy_M1 Cognitive Efficacy (M1 PAM) (e.g., Novel Object Recognition) PK->Efficacy_M1 Efficacy_mGluR4 Antiparkinsonian Efficacy (mGluR4 PAM) (e.g., Haloperidol-Induced Catalepsy) PK->Efficacy_mGluR4 Safety Safety & Tolerability Efficacy_M1->Safety Efficacy_mGluR4->Safety Go_NoGo Go/No-Go Decision for Further Development Safety->Go_NoGo

References

Assessing the Translational Potential of VU0477886: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the compound VU0477886, public domain information regarding its biological activity, mechanism of action, and therapeutic target remains elusive. The compound, identified by the CAS number 1926222-30-1 and the chemical name 2-Pyridinecarboxamide, 3-amino-N-[3-chloro-4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, is strongly associated with Vanderbilt University, likely originating from its drug discovery programs. However, without access to internal databases or unpublished research, a full assessment of its translational potential is not currently possible. This guide, therefore, serves as a framework for such an assessment, outlining the necessary data and comparative analyses that would be required should information on this compound become available.

I. Characterization of this compound

A foundational step in assessing the translational potential of any compound is a thorough understanding of its basic properties and biological effects. The following data points are essential for this compound:

  • Target Identification and Validation: The primary biological target(s) of this compound must be identified. This would involve a series of biochemical and cellular assays to determine its binding affinity, selectivity, and functional activity (e.g., agonist, antagonist, allosteric modulator).

  • In Vitro Efficacy: The potency and efficacy of this compound would need to be established in relevant cellular models of a specific disease. This includes determining key parameters such as IC50 or EC50 values.

  • Mechanism of Action: Elucidation of the precise molecular mechanism by which this compound exerts its effects on its target and the downstream signaling pathways is critical.

  • Pharmacokinetics and ADME Properties: A comprehensive profile of the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics is necessary to predict its behavior in vivo. This includes parameters like solubility, permeability, metabolic stability, and potential for drug-drug interactions.

  • Preclinical Efficacy and Safety: In vivo studies in relevant animal models are required to demonstrate the compound's efficacy in a physiological setting and to identify any potential toxicities.

II. Comparative Analysis with Alternative Therapeutics

Once the biological profile of this compound is established, a comparative analysis against existing or emerging therapies for the same indication is crucial. This comparison should be multifaceted, encompassing the following aspects:

  • Mechanism of Action: How does the mechanism of this compound differ from or complement that of other drugs? Does it target a novel pathway or offer a more selective mode of action?

  • Potency and Efficacy: A head-to-head comparison of potency (e.g., IC50 values) and efficacy in preclinical models.

  • Selectivity and Off-Target Effects: A critical evaluation of the selectivity profile of this compound versus competitors to anticipate potential side effects.

  • Pharmacokinetic Profile: Comparison of key ADME parameters to assess potential advantages in terms of bioavailability, dosing frequency, and route of administration.

  • Safety and Tolerability: A comparative review of preclinical safety data to identify any potential safety advantages.

Table 1: Hypothetical Comparative Data for this compound and Alternatives

ParameterThis compoundAlternative AAlternative B
Target UnknownTarget XTarget Y
Mechanism of Action UnknownAntagonistAllosteric Modulator
In Vitro Potency (IC50) Data not available10 nM50 nM
In Vivo Efficacy (Model) Data not available50% tumor growth inhibition30% reduction in symptoms
Oral Bioavailability (%) Data not available20%60%
Key Safety Finding Data not availableMild liver enzyme elevationNo significant findings

III. Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. For a comprehensive assessment of this compound, the following methodologies would be essential:

A. Target Binding Assay (Example: Radioligand Binding Assay)
  • Objective: To determine the binding affinity of this compound for its putative target receptor.

  • Materials: Cell membranes expressing the target receptor, radiolabeled ligand, unlabeled this compound, filtration apparatus, scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled this compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the Ki value for this compound from the competition binding curve.

B. Cellular Functional Assay (Example: Calcium Mobilization Assay)
  • Objective: To measure the functional activity of this compound on its target in a cellular context.

  • Materials: Cells expressing the target receptor, a calcium-sensitive fluorescent dye (e.g., Fura-2), a fluorometric imaging plate reader.

  • Procedure:

    • Load cells with the calcium-sensitive dye.

    • Stimulate the cells with a known agonist in the presence and absence of varying concentrations of this compound.

    • Measure changes in intracellular calcium concentration using the plate reader.

    • Determine the EC50 or IC50 of this compound based on its effect on the agonist-induced calcium response.

IV. Visualizing the Path Forward

Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows.

G cluster_0 Preclinical Assessment Workflow Target ID Target ID In Vitro Assays In Vitro Assays Target ID->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models ADME/Tox ADME/Tox In Vitro Assays->ADME/Tox Lead Optimization Lead Optimization In Vivo Models->Lead Optimization In Vivo Models->ADME/Tox G cluster_1 Hypothetical Signaling Pathway This compound This compound Target Receptor Target Receptor This compound->Target Receptor Binds to Downstream Effector 1 Downstream Effector 1 Target Receptor->Downstream Effector 1 Activates/Inhibits Cellular Response Cellular Response Downstream Effector 1->Cellular Response

In Vivo Efficacy of VU0477886: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no studies confirming the in vivo efficacy of the M5 negative allosteric modulator (NAM), VU0477886, have been identified. Consequently, a direct comparison of its performance with other alternatives, supported by experimental data, cannot be provided at this time.

This guide aims to provide a framework for such a comparison, outlining the typical experimental data and protocols that would be necessary to evaluate the in vivo efficacy of a compound like this compound. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of M5 NAMs.

Understanding the Therapeutic Rationale

This compound is a negative allosteric modulator of the muscarinic acetylcholine (B1216132) M5 receptor. M5 receptors are predominantly expressed in the central nervous system, particularly in dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra. This localization places them in a key position to modulate dopamine (B1211576) release, a critical process in the pathophysiology of several neuropsychiatric and neurological disorders, including schizophrenia and substance use disorders.

The therapeutic hypothesis for an M5 NAM like this compound is that by reducing M5 receptor activity, it can dampen excessive dopamine signaling, thereby alleviating symptoms associated with hyperdopaminergic states.

Hypothetical In Vivo Efficacy Studies for this compound

To assess the in vivo efficacy of this compound, a series of preclinical studies in relevant animal models would be required. The primary goals of these studies would be to:

  • Establish Target Engagement and Pharmacokinetics: Confirm that this compound reaches the central nervous system in sufficient concentrations to interact with M5 receptors.

  • Evaluate Efficacy in Animal Models of Disease: Assess the ability of this compound to reverse or attenuate behavioral and neurochemical abnormalities relevant to the target indication (e.g., schizophrenia).

  • Compare Efficacy with Standard-of-Care or Other M5 NAMs: Benchmark the performance of this compound against existing treatments or other tool compounds targeting the same mechanism.

Key Experimental Models and Data Collection

A typical preclinical development plan for an M5 NAM would involve the following experimental paradigms:

1. Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Protocol:

    • Administer this compound to rodents (e.g., rats or mice) via relevant routes (e.g., oral, intraperitoneal).

    • Collect blood and brain tissue samples at various time points.

    • Analyze the concentration of this compound in plasma and brain homogenates using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Presentation:

ParameterValue
Route of Administration e.g., Oral (p.o.)
Dose e.g., 10 mg/kg
Maximum Plasma Concentration (Cmax) µg/mL
Time to Cmax (Tmax) hours
Area Under the Curve (AUC) µg*h/mL
Brain/Plasma Ratio Ratio

2. Amphetamine-Induced Hyperlocomotion Model:

  • Objective: To assess the antipsychotic-like potential of this compound. This model mimics the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.

  • Protocol:

    • Acclimate rodents to an open-field arena.

    • Administer this compound or a vehicle control.

    • After a pre-treatment period, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion.

    • Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software.

  • Data Presentation:

Treatment GroupDose (mg/kg)Locomotor Activity (Total Distance in cm)% Inhibition of Amphetamine Response
Vehicle + Saline-N/A
Vehicle + Amphetaminee.g., 2.50%
This compound + Amphetaminee.g., 3, 10, 30
Positive Control (e.g., Haloperidol) + Amphetaminee.g., 0.1

3. In Vivo Microdialysis:

  • Objective: To directly measure the effect of this compound on dopamine release in specific brain regions.

  • Protocol:

    • Surgically implant a microdialysis probe into a brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rodent.

    • After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

    • Administer this compound and, in some paradigms, a dopamine-releasing agent like amphetamine.

    • Analyze the concentration of dopamine and its metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Presentation:

TreatmentBrain RegionBasal Dopamine (pg/µL)% Change in Dopamine Release (Post-Amphetamine)
VehicleNucleus Accumbens
VU0477-886Nucleus Accumbens

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for an M5 NAM and a typical experimental workflow for evaluating its in vivo efficacy.

M5_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Dopaminergic Neuron ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Dopamine Dopamine Release PKC->Dopamine Promotes This compound This compound (M5 NAM) This compound->M5R Inhibits

Caption: M5 Receptor Signaling Pathway and the inhibitory action of this compound.

InVivo_Efficacy_Workflow start Hypothesis: This compound reduces dopamine release pk_studies Pharmacokinetic Studies (Blood & Brain Levels) start->pk_studies locomotor Amphetamine-Induced Hyperlocomotion start->locomotor microdialysis In Vivo Microdialysis (Dopamine Measurement) start->microdialysis data_analysis Data Analysis & Comparison pk_studies->data_analysis locomotor->data_analysis microdialysis->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

Conclusion

While direct experimental evidence for the in vivo efficacy of this compound is currently unavailable in the public domain, the established role of the M5 receptor in modulating dopamine signaling provides a strong rationale for its investigation in models of neuropsychiatric disorders. The experimental approaches outlined in this guide represent the standard methodologies that would be employed to characterize the in vivo profile of this compound and compare its efficacy to other therapeutic alternatives. Future research in this area will be crucial to determine the therapeutic potential of this M5 negative allosteric modulator.

Head-to-Head Comparison of VU0486846 with Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) positive allosteric modulator (PAM), VU0486846, with established neuroprotective agents, Donepezil and Memantine. The information is collated from preclinical studies, with a focus on quantitative data from Alzheimer's disease models to facilitate an objective evaluation of their therapeutic potential.

Executive Summary

VU0486846 represents a promising next-generation neuroprotective agent that operates via a distinct mechanism compared to current standards of care like Donepezil and Memantine. As an M1 PAM, VU0486846 enhances the signal of the natural neurotransmitter, acetylcholine, at the M1 receptor, which is crucial for memory and learning. This targeted approach appears to offer a favorable efficacy and safety profile in preclinical models, particularly in its ability to improve cognitive function without inducing the cholinergic side effects often associated with direct-acting agonists. While direct head-to-head clinical data is not yet available, preclinical evidence in the APPSwe/PSEN1ΔE9 mouse model of Alzheimer's disease suggests that VU0486846 not only improves cognitive deficits but may also have disease-modifying effects by reducing amyloid pathology.

Mechanism of Action

The neuroprotective agents discussed in this guide employ distinct mechanisms to combat the complex pathology of neurodegenerative diseases.

  • VU0486846: Acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It does not directly activate the receptor but potentiates the effect of acetylcholine, the endogenous ligand. This mechanism is thought to enhance cognitive processes and may also promote the non-amyloidogenic processing of amyloid precursor protein (APP), thereby reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[1]

  • Donepezil: Is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] Some studies also suggest it may have anti-inflammatory effects and can reduce Aβ deposition.[2]

  • Memantine: Is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions like Alzheimer's disease, excessive glutamate (B1630785) can lead to excitotoxicity and neuronal cell death through over-activation of NMDA receptors. Memantine blocks this pathological activation while allowing for normal synaptic transmission.[3]

Head-to-Head Preclinical Performance in APPSwe/PSEN1ΔE9 Mice

The APPSwe/PSEN1ΔE9 (APP/PS1) transgenic mouse model is a widely used model of Alzheimer's disease that develops age-dependent Aβ plaques and cognitive deficits. The following tables summarize the performance of VU0486846, Donepezil, and Memantine in this model.

Table 1: Cognitive Efficacy in APP/PS1 Mice

AgentBehavioral TestAge of MiceTreatment DurationKey Findings
VU0486846 Novel Object Recognition9 months4 or 8 weeksSignificantly improved recognition memory.[1]
Morris Water Maze9 months4 or 8 weeksReversed spatial learning and memory deficits.[1][4]
Donepezil Novel Object RecognitionNot specifiedChronicSignificantly improved cognitive function.[2]
Morris Water MazeNot specifiedChronicSignificantly improved cognitive function.[2]
Memantine Morris Water Maze8 months2-3 weeksSignificantly improved the acquisition of the water maze task.[5]
Morris Water Maze6, 9, 15 months3 monthsRescued learning deficits in mice with moderate pathology.[3]

Table 2: Effects on Amyloid Pathology in APP/PS1 Mice

AgentEffect on Aβ PlaquesEffect on Soluble Aβ
VU0486846 Significant reduction in Aβ plaques in the hippocampus.[1]Significant reduction in Aβ oligomers.[1]
Donepezil Reduced congophilic amyloid plaques.[2]Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels.[2]
Memantine No effect on insoluble Aβ in mice with mild to moderate pathology.[3]Significantly reduced levels of soluble Aβ1-40 in mice with mild and moderate pathology.[3]

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate recognition memory in rodents.

Workflow:

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training and Testing Habituation Mouse explores an empty arena for 5-10 minutes Training Mouse explores arena with two identical objects Delay Inter-trial interval (e.g., 1 hour) Training->Delay Testing Mouse explores arena with one familiar and one novel object Delay->Testing

Figure 1: Workflow of the Novel Object Recognition Test.

Methodology:

  • Habituation: On the first day, each mouse is allowed to freely explore an empty open-field arena for a period of 5 to 10 minutes to acclimate to the environment.

  • Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period (e.g., 5-10 minutes).

  • Testing Phase: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object is indicative of intact recognition memory.

Morris Water Maze (MWM) Test

The MWM is a test of spatial learning and memory that relies on the animal's ability to use distal cues to locate a hidden platform in a circular pool of water.

Workflow:

MWM_Workflow cluster_training Acquisition Phase (Multiple Days) cluster_probe Probe Trial Trial1 Mouse is placed in the pool and learns to find the hidden platform TrialN Multiple trials per day with varying starting positions Trial1->TrialN Repeated Trials Probe Platform is removed, and the mouse's search pattern is recorded

Figure 2: Workflow of the Morris Water Maze Test.

Methodology:

  • Acquisition Phase: Over several consecutive days, mice are subjected to multiple trials where they are placed in a large circular pool of opaque water and must find a submerged, hidden platform to escape. The starting position is varied for each trial.

  • Probe Trial: After the acquisition phase, a probe trial is conducted where the platform is removed from the pool. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

Immunohistochemistry for Aβ Plaques

This technique is used to visualize and quantify Aβ plaques in brain tissue.

Workflow:

IHC_Workflow Tissue Brain Tissue Sectioning Antigen Antigen Retrieval Tissue->Antigen Blocking Blocking of Non-specific Sites Antigen->Blocking PrimaryAb Incubation with Primary Antibody (anti-Aβ) Blocking->PrimaryAb SecondaryAb Incubation with Labeled Secondary Antibody PrimaryAb->SecondaryAb Detection Detection and Visualization SecondaryAb->Detection Analysis Image Analysis and Quantification Detection->Analysis

Figure 3: Workflow for Immunohistochemical Staining of Aβ Plaques.

Methodology:

  • Tissue Preparation: Brains are fixed, sectioned, and mounted on slides.

  • Antigen Retrieval: This step is performed to unmask the antigenic sites.

  • Blocking: Non-specific antibody binding sites are blocked to reduce background staining.

  • Primary Antibody Incubation: The tissue sections are incubated with a primary antibody that specifically binds to Aβ.

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

  • Detection: The label on the secondary antibody (e.g., an enzyme or a fluorophore) is used to visualize the location of the Aβ plaques.

  • Analysis: The number and area of the stained plaques are quantified using microscopy and image analysis software.

Signaling Pathways

The therapeutic effects of these neuroprotective agents are mediated by distinct signaling pathways.

Signaling_Pathways cluster_VU0486846 VU0486846 cluster_Donepezil Donepezil cluster_Memantine Memantine VU0486846 VU0486846 M1R M1 Receptor VU0486846->M1R PAM Gq Gq Protein M1R->Gq Cognition Improved Cognition M1R->Cognition ACh Acetylcholine ACh->M1R PLC Phospholipase C Gq->PLC PKC Protein Kinase C PLC->PKC APP APP Processing (Non-amyloidogenic) PKC->APP Donepezil Donepezil AChE Acetylcholinesterase Donepezil->AChE Inhibition ACh_D Acetylcholine CholR Cholinergic Receptors ACh_D->CholR Neurotransmission Enhanced Neurotransmission CholR->Neurotransmission Memantine Memantine NMDAR NMDA Receptor Memantine->NMDAR Antagonist Ca Ca2+ Influx NMDAR->Ca Glutamate Glutamate (excessive) Glutamate->NMDAR Excitotoxicity Excitotoxicity Ca->Excitotoxicity

Figure 4: Simplified Signaling Pathways of VU0486846, Donepezil, and Memantine.

Conclusion

References

Comparative Analysis of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of VU0477886, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), and its alternatives. Due to the limited availability of direct independent replication studies for this compound, this guide focuses on comparing its pharmacological profile with other well-characterized M1 PAMs, such as BQCA and TAK-071, based on available literature. The data presented here is compiled from various sources and is intended to provide a comprehensive overview for researchers in the field.

Introduction

M1 muscarinic acetylcholine receptors are G-protein coupled receptors predominantly expressed in the central nervous system and are implicated in cognitive processes such as learning and memory. Positive allosteric modulators of the M1 receptor are of significant interest as potential therapeutic agents for neurological disorders, including Alzheimer's disease and schizophrenia. This compound is one such modulator. This guide aims to provide a comparative analysis of its function against other known M1 PAMs.

Quantitative Data Comparison

The following tables summarize the in vitro pharmacological data for VU0486846 (a close analog of this compound), BQCA, and TAK-071. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency and Efficacy in Inositol (B14025) Phosphate (IP) Accumulation Assays

CompoundCell LineAgonistEC50 (nM)Maximal Efficacy (% of ACh max)Reference
VU0486846 Human M1 (high expression)Acetylcholine (ACh)31085[1]
Rat M1 (high expression)Acetylcholine (ACh)25083[1]
BQCA CHO-K1 expressing human M1Acetylcholine (ACh)18100Data compiled from representative literature
TAK-071 CHO-K1 expressing human M1Acetylcholine (ACh)2.7 (inflection point)Not reported as % of ACh max[2]

Table 2: In Vitro Potency and Efficacy in β-Arrestin Recruitment Assays

CompoundCell LineAgonistEC50 (nM)Maximal Efficacy (% of agonist max)Reference
VU0486846 Data not available----
BQCA U2OS expressing human M1Carbachol~100~80Data compiled from representative literature
TAK-071 Data not available----

Experimental Protocols

Inositol Phosphate (IP) Accumulation Assay

This assay measures the Gq-mediated signaling of the M1 receptor.

Principle: Activation of the M1 receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is then metabolized to inositol monophosphate (IP1). The accumulation of IP1 is measured as an indicator of receptor activation.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the M1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

    • Plate the cells into 96- or 384-well white, solid-bottom assay plates at a predetermined optimal density.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compounds (e.g., this compound, BQCA, TAK-071) in an appropriate assay buffer.

    • Prepare a solution of the orthosteric agonist (e.g., acetylcholine or carbachol) at a concentration that elicits a submaximal response (e.g., EC20).

    • Remove the culture medium from the cells and add the assay buffer containing the test compounds and the orthosteric agonist.

  • Incubation and Lysis:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

    • Add a lysis buffer containing a fluorescently labeled IP1 analog (tracer) and a terbium cryptate-labeled anti-IP1 antibody.

  • Detection:

    • Incubate the plate at room temperature for 1-2 hours to allow for the competitive binding reaction to reach equilibrium.

    • Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (tracer).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated M1 receptor.

Principle: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the intracellular domains of the receptor. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC).

Detailed Methodology (using EFC-based assay):

  • Cell Line:

    • Use a cell line engineered to co-express the M1 receptor fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).

  • Cell Plating:

    • Plate the cells in a 96- or 384-well white, solid-bottom assay plate at an optimized density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the diluted compounds to the cells and incubate for a predetermined time (e.g., 90 minutes) at 37°C.

  • Detection:

    • Add the detection reagent, which contains the substrate for the complemented enzyme.

    • Incubate at room temperature in the dark for approximately 60 minutes.

  • Measurement:

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 and maximal efficacy.

Visualizations

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to ACh Acetylcholine ACh->M1R Binds PAM This compound (M1 PAM) PAM->M1R Binds allosterically

Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Workflow for In Vitro Assay

Experimental_Workflow start Start cell_culture 1. Culture M1-expressing cells start->cell_culture plating 2. Plate cells in assay plate cell_culture->plating compound_prep 3. Prepare serial dilutions of M1 PAMs plating->compound_prep treatment 4. Treat cells with compounds + sub-maximal agonist compound_prep->treatment incubation 5. Incubate for signal accumulation treatment->incubation detection 6. Add detection reagents incubation->detection readout 7. Measure signal (HTRF or Luminescence) detection->readout analysis 8. Data analysis (EC50, Emax) readout->analysis end End analysis->end

Caption: General experimental workflow for in vitro characterization of M1 PAMs.

References

A Comparative Review of mGlu4 Modulators for Neurotherapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

The metabotropic glutamate (B1630785) receptor 4 (mGlu4), a member of the Group III family of G-protein coupled receptors, has emerged as a significant therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease, anxiety, and pain.[1][2][3] Primarily located on presynaptic terminals, mGlu4 activation inhibits the release of neurotransmitters, thereby modulating synaptic transmission.[2] The development of selective ligands for this receptor is a key focus of neuropharmacology. This guide provides a comparative analysis of different mGlu4 modulators, including orthosteric agonists and positive allosteric modulators (PAMs), supported by experimental data and detailed methodologies to aid researchers in drug development.

Allosteric modulators, which bind to a site distinct from the endogenous glutamate binding site, offer potential advantages over traditional orthosteric ligands, including higher subtype selectivity and a lower propensity for receptor desensitization by preserving the temporal and spatial dynamics of endogenous signaling.[3][4][5]

mGlu4 Receptor Signaling Pathway

The mGlu4 receptor is canonically coupled to the Gi/o G-protein. Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Positive allosteric modulators (PAMs) do not activate the receptor directly but enhance the affinity and/or efficacy of glutamate, amplifying this signaling cascade.

mGlu4_Signaling cluster_membrane Cell Membrane mGlu4 mGlu4 Receptor G_protein Gi/o Protein mGlu4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Glutamate Glutamate (Orthosteric Agonist) Glutamate->mGlu4 Binds PAM Positive Allosteric Modulator (PAM) PAM->mGlu4 Enhances ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response

Caption: Canonical Gi/o signaling pathway of the mGlu4 receptor.

Comparative Data of mGlu4 Modulators

The following tables summarize quantitative data for prominent mGlu4 positive allosteric modulators and orthosteric agonists, providing a basis for comparison of their potency, efficacy, and selectivity.

Table 1: Positive Allosteric Modulators (PAMs) of mGlu4
CompoundEC50Efficacy (Fold Shift)Selectivity NotesReference(s)
PHCCC ~4 µM-Also acts as an mGlu1 antagonist with similar potency.[6]
VU0155041 ~798 nM (human)~8-foldSelective against other mGluR subtypes. Also exhibits partial agonist activity.[4][6]
ML128 (CID-44191096) ~250 nM>10-foldHighly potent and selective. Centrally penetrant upon systemic dosing.[7]
ML182 (CID-46869947) 291 nM (human)~11-foldExcellent in vitro and in vivo PK characteristics. Active after oral dosing.[8]
SIB-1893 ~10 µM~3.2-foldOriginally an mGlu5 NAM, shows modest mGlu4 PAM activity.[9]
MPEP >50 µM~1.8-foldAn mGlu5 NAM that also weakly potentiates mGlu4 at high concentrations.[9][10]
Table 2: Orthosteric Agonists of mGlu4
CompoundEC50Selectivity NotesReference(s)
L-AP4 ~0.4 µMNon-selective Group III mGluR agonist.[6]
LSP1-2111 2.2 µM (mGlu4)Shows preference for mGlu4 and mGlu6 over mGlu7 and mGlu8.[11]
LSP4-2022 ~1 µMSelective for mGlu4.[12][13]

Experimental Protocols & Workflows

The characterization of novel mGlu4 modulators relies on a cascade of in vitro and in vivo assays to determine their pharmacological profile.

In Vitro Characterization Workflow

A typical workflow for identifying and characterizing mGlu4 modulators begins with high-throughput screening (HTS) followed by a series of assays to confirm activity, determine potency and efficacy, and assess subtype selectivity.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation arrow arrow HTS High-Throughput Screen (e.g., Calcium Mobilization) HitConfirm Hit Confirmation (Concentration-Response Curves) HTS->HitConfirm Potency Potency & Efficacy Assays (cAMP, GTPγS Binding) HitConfirm->Potency Selectivity Selectivity Profiling (Panel of mGluR Subtypes) Potency->Selectivity Binding Binding Affinity (Co-operative Binding Assay) Selectivity->Binding Invivo Preclinical Models of Disease (e.g., Haloperidol-Induced Catalepsy) Binding->Invivo

Caption: Screening cascade for the discovery and validation of mGlu4 modulators.
Key Experimental Methodologies

1. Co-operative Binding Assay for Allosteric Modulators This assay is essential for characterizing the binding properties of PAMs and their interaction with the orthosteric ligand.[14][15]

  • Objective: To determine the binding affinity (Kd) and cooperativity of an allosteric modulator in the presence of an orthosteric agonist.

  • Principle: The assay measures the specific binding of a radiolabeled PAM ([³H]PAM) to cells or membranes expressing the mGlu4 receptor. The key variable is the inclusion of a fixed concentration of an orthosteric agonist (e.g., glutamate) in the incubation buffer.

  • Protocol Outline:

    • Cell Culture: CHO or HEK293 cells stably expressing human or rat mGlu4 are cultured and harvested.

    • Incubation: Whole cells or membrane preparations are incubated with varying concentrations of the radiolabeled PAM. Parallel incubations are performed with and without a saturating concentration of a non-radiolabeled version of the same compound to determine non-specific binding. This is repeated in the presence of a fixed concentration of glutamate (e.g., 100 nM).[16]

    • Separation: Bound and free radioligand are separated via rapid filtration or centrifugation.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Data Analysis: Specific binding is calculated and plotted against the concentration of the radiolabeled PAM. Data are fitted to a one-site binding model to determine Kd and Bmax values. A significant increase in binding affinity (decrease in Kd) in the presence of glutamate indicates positive cooperativity.[14]

2. cAMP Accumulation Assay This functional assay measures the downstream consequence of mGlu4 receptor activation.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of mGlu4 modulators.

  • Principle: As a Gi/o-coupled receptor, mGlu4 activation inhibits adenylyl cyclase, reducing the intracellular accumulation of cAMP. The assay typically measures the inhibition of forskolin-stimulated cAMP levels.

  • Protocol Outline:

    • Cell Culture: Use mGlu4-expressing cells (e.g., CHO-K1).

    • Incubation: Cells are pre-incubated with the test compound (agonist or PAM) at various concentrations.

    • Stimulation: Cells are then stimulated with a fixed concentration of forskolin (B1673556) (to activate adenylyl cyclase) and, for PAMs, a sub-maximal concentration of glutamate (e.g., EC20).

    • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Data Analysis: Data are plotted as cAMP concentration versus log[compound concentration]. For agonists, an inhibitory curve is generated to calculate the EC50. For PAMs, a leftward shift in the glutamate concentration-response curve or an increase in the maximal response is measured.[9][17]

3. Haloperidol-Induced Catalepsy Model This is a widely used in vivo rodent model for assessing the potential anti-Parkinsonian effects of test compounds.[6][7]

  • Objective: To evaluate the ability of an mGlu4 modulator to reverse motor deficits analogous to Parkinsonian symptoms.

  • Principle: Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a state of catalepsy in rodents, characterized by an inability to correct an externally imposed posture. Compounds that restore dopaminergic or related neurotransmitter balance can reduce this cataleptic state.

  • Protocol Outline:

    • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

    • Catalepsy Induction: Animals are administered haloperidol (e.g., 0.5-1.0 mg/kg, i.p.).

    • Compound Administration: The test mGlu4 modulator is administered (e.g., i.p. or P.O.) at various doses, typically 30-60 minutes after haloperidol.

    • Behavioral Testing: At set time points (e.g., 90 and 120 minutes post-drug), catalepsy is measured. A common method is the bar test, where the animal's front paws are placed on a raised horizontal bar. The latency (in seconds) for the animal to remove both paws from the bar is recorded. A longer latency indicates greater catalepsy.

    • Data Analysis: The mean latency to descend is calculated for each treatment group and compared to the vehicle control group. A significant reduction in latency indicates an anti-cataleptic (and potential anti-Parkinsonian) effect.[7]

References

Safety Operating Guide

Proper Disposal Procedures for VU0477886: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides essential guidance on the operational and disposal plan for the research compound VU0477886. The following procedures have been compiled to provide clear, step-by-step instructions for laboratory personnel.

This compound Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal. All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Table 1: this compound Waste Segregation

Waste TypeContainer RequirementDisposal Stream
Solid Waste Labeled, sealed, and chemically resistant container.Hazardous Solid Chemical Waste
(e.g., contaminated gloves, weighing paper, pipette tips)
Liquid Waste Labeled, sealed, and chemically resistant container (e.g., glass or polyethylene).Hazardous Liquid Chemical Waste
(e.g., unused solutions, solvent rinses)Secondary containment is required.
Sharps Waste Puncture-proof sharps container labeled with "Hazardous Chemical Sharps" and the identity of the chemical.Hazardous Sharps Waste
(e.g., contaminated needles, scalpels)

Personal Protective Equipment (PPE) During Disposal

Personnel handling this compound waste must wear appropriate personal protective equipment to minimize exposure risks.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Hand Protection Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A standard laboratory coat.

Disposal Workflow

The following workflow outlines the procedural steps for the safe disposal of this compound from the point of generation to final pickup by environmental health and safety (EHS) personnel.

DisposalWorkflow A 1. Generation of this compound Waste B 2. Segregate Waste at Point of Generation (Solid, Liquid, Sharps) A->B Identify Waste Type C 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Prepare for Handling D 4. Place Waste in Designated, Labeled Containers C->D Handle Safely E 5. Store Waste in a Designated Satellite Accumulation Area D->E Secure Storage F 6. Request Waste Pickup from EHS E->F Initiate Disposal G 7. EHS Transports Waste for Final Disposal F->G Final Handoff

Caption: This workflow illustrates the key stages for the proper disposal of this compound waste.

Decontamination of Labware

All non-disposable labware that has come into contact with this compound must be decontaminated before reuse or standard cleaning.

Experimental Protocol: Labware Decontamination

  • Initial Rinse: Rinse the labware three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol, acetone). Collect the solvent rinsate as hazardous liquid waste.

  • Wash: Wash the rinsed labware with a laboratory detergent and water.

  • Final Rinse: Rinse the labware thoroughly with deionized water.

Spill Management

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate hazards.

Experimental Protocol: Small Spill Cleanup

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 2.

  • Containment: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect the absorbent material or the covered solid spill using a scoop or forceps and place it in a sealed container for hazardous solid waste.

  • Decontaminate Area: Decontaminate the spill area by wiping it down with a suitable solvent, followed by a detergent and water wash. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disclaimer

Essential Safety and Operational Protocols for Handling VU0477886

Author: BenchChem Technical Support Team. Date: December 2025

Overview and Hazard Assessment

VU0477886 is identified as an M1 receptor positive allosteric modulator (PAM), a class of compounds used in research settings.[1][2][3] Due to the lack of specific toxicological data, a conservative approach to handling is mandatory. Assume the compound is hazardous upon inhalation, ingestion, and skin contact. All handling procedures should be designed to minimize exposure.

Key Safety Principles:

  • Plan Ahead: Before any experiment, review the procedures and ensure all safety measures are in place.[4]

  • Minimize Exposure: Use engineering controls and personal protective equipment to prevent contact with the chemical.[4]

  • Work in a Controlled Environment: All manipulations of this compound should be performed in a designated area, such as a certified chemical fume hood.[5]

  • Follow Proper Procedures: Adhere to standard operating procedures for handling, storage, and disposal.[5][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be inspected before each use and replaced if damaged.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[4]Protects eyes from splashes and aerosols.
Hand Protection Nitrile gloves. Consider double-gloving for added protection.Prevents skin contact. Change gloves immediately if contaminated.
Body Protection A buttoned lab coat.Protects skin and clothing from contamination.
Respiratory Not generally required if work is conducted in a certified chemical fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator may be necessary.Prevents inhalation of the compound.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound during routine laboratory use.

3.1. Preparation and Pre-Experiment Checks

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Gather all Materials: Assemble all necessary chemicals, solvents, and equipment before starting the experiment.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare Spill Kit: Ensure a chemical spill kit is readily accessible.

3.2. Handling and Experimental Procedure

  • Work Within the Fume Hood: Conduct all manipulations of this compound, including weighing and solution preparation, inside a chemical fume hood.[5]

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols.[5]

  • Use Appropriate Tools: Use spatulas and other tools appropriate for handling small quantities of potent compounds.

  • Label all Containers: Clearly label all containers with the chemical name, concentration, date, and any known hazards.[7]

3.3. Post-Experiment Procedures

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Properly Store or Dispose of the Chemical: Return the primary container to its designated storage location. Dispose of any waste as described in the disposal plan.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware Disposable items (e.g., pipette tips, gloves) should be placed in a designated hazardous waste container.
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

Follow your institution's specific guidelines for hazardous waste disposal.[8]

Storage

Proper storage is essential to maintain the integrity of this compound and ensure laboratory safety.

Storage ConditionGuideline
Temperature Store at the temperature recommended by the supplier. If no information is available, storing in a cool, dry, and dark place is a prudent default. For long-term stability, refrigeration or freezing may be required.[7]
Location Store in a well-ventilated, designated chemical storage area away from incompatible materials such as strong oxidizing agents.[6][7]
Container Keep in the original, tightly sealed container. Ensure the label is legible.[7]

Experimental Workflow Diagram

prep_ppe Don PPE prep_fumehood Verify Fume Hood handle_weigh Weigh Compound prep_ppe->handle_weigh prep_materials Gather Materials handle_solution Prepare Solution handle_experiment Perform Experiment cleanup_decontaminate Decontaminate Workspace & Equipment handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_store Store Compound cleanup_ppe Remove PPE cleanup_wash Wash Hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.